Product packaging for Enrofloxacin Methyl Ester(Cat. No.:)

Enrofloxacin Methyl Ester

Cat. No.: B15295174
M. Wt: 373.4 g/mol
InChI Key: KLSZQCAZOHYUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enrofloxacin Methyl Ester is a useful research compound. Its molecular formula is C20H24FN3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN3O3 B15295174 Enrofloxacin Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3

InChI Key

KLSZQCAZOHYUSV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC)C4CC4)F

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Enrofloxacin Methyl Ester

This guide provides a comprehensive overview of the chemical properties of this compound, a derivative of the widely used veterinary antibiotic Enrofloxacin. Due to the limited availability of specific experimental data for the methyl ester, this document also includes relevant information on the parent compound, Enrofloxacin, for comparative and contextual purposes.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2] this compound is the methyl ester derivative of Enrofloxacin. While specific data on the methyl ester is scarce, it is likely synthesized to modify the physicochemical properties of the parent drug, potentially to enhance its lipophilicity or to act as a prodrug.

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of this compound and its parent compound, Enrofloxacin.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[3]
Synonyms Methyl 1-cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate[3]
CAS Number 107884-20-8[3]
Molecular Formula C₂₀H₂₄FN₃O₃[3]
Molecular Weight 373.42 g/mol [3]
Canonical SMILES CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4[3]
InChI InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3[3]

Table 2: Physicochemical Properties of Enrofloxacin (for comparison)

PropertyValueSource
Melting Point 219-221 °C[2]
Boiling Point 560.5 ± 50.0 °C (Predicted)
Solubility Water: 146 µg/mL at 25°CDMSO: ~1 mg/mL (warmed)DMF: ~10 mg/mL[4]
pKa₁ (Carboxylic Acid) 5.94 - 6.06[4][5]
pKa₂ (Piperazinyl Group) 7.70 - 8.70[4][5]
LogP -0.2 (Computed)[2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via Fischer esterification of Enrofloxacin. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7]

Materials:

  • Enrofloxacin

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heat source

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Enrofloxacin in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used for the analysis of fluoroquinolones.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methyl ester, particularly by observing the singlet signal corresponding to the methyl ester protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

Mechanism of Action

It is hypothesized that this compound acts as a prodrug, meaning it is inactive in its ester form and requires in vivo hydrolysis to the active parent compound, Enrofloxacin.

Proposed Hydrolysis Pathway

G Enrofloxacin_Methyl_Ester This compound Esterases Esterases (in vivo) Enrofloxacin_Methyl_Ester->Esterases Enrofloxacin Enrofloxacin (Active Form) Esterases->Enrofloxacin Hydrolysis

Caption: Proposed in vivo hydrolysis of this compound.

Antibacterial Action of Enrofloxacin

Once hydrolyzed, Enrofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase (a type II topoisomerase): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.

By inhibiting these enzymes, Enrofloxacin disrupts DNA replication and repair, leading to bacterial cell death.[1]

G cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase Enrofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Enrofloxacin.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G Start Start: Enrofloxacin + Methanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Quenching and Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Analysis Characterization (HPLC, MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

An In-depth Technical Guide on Enrofloxacin Methyl Ester (CAS: 107884-20-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin Methyl Ester (CAS Number: 107884-20-8) is a chemical derivative of enrofloxacin, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] Enrofloxacin itself is a widely used bactericidal agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The methyl ester derivative is primarily encountered as an impurity or a reference standard in the synthesis and analysis of enrofloxacin.[4][5] Understanding its properties and behavior is crucial for quality control, impurity profiling, and the development of new drug delivery systems or prodrug strategies for the parent compound, enrofloxacin. This document provides a comprehensive technical overview of this compound, including its chemical properties, potential synthesis, mechanism of action, and analytical methodologies.

Physicochemical Properties

This compound is characterized by the addition of a methyl group to the carboxylic acid moiety of enrofloxacin. This structural modification significantly alters its physical and chemical properties compared to the parent drug. Key quantitative data are summarized below.

PropertyDataSource
CAS Number 107884-20-8[4][5]
Molecular Formula C20H24FN3O3[4][5]
Molecular Weight 373.42 g/mol [4][5]
IUPAC Name Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[4]
Appearance White to pale yellow solid (Inferred from Enrofloxacin)[6]
Product Type Impurity Reference Material[4][5]

Synthesis and Logical Relationships

While specific, detailed experimental protocols for the direct synthesis of this compound are not prevalent in public literature, its formation can be logically inferred from standard organic chemistry principles. It is typically formed via esterification of the parent carboxylic acid, enrofloxacin.

A plausible synthesis route involves the reaction of enrofloxacin with methanol in the presence of an acid catalyst. This process is a standard Fischer esterification. An alternative, higher-yield method would involve converting enrofloxacin to an acid chloride followed by reaction with methanol.

A key step in the synthesis of the parent drug, enrofloxacin, involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.[7] The subsequent esterification would yield the final methyl ester product.

G A Enrofloxacin (Carboxylic Acid) C This compound A->C Esterification B Methanol (CH3OH) B->C Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->C

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action (as a Prodrug)

This compound, being an ester of the active drug, is expected to function as a prodrug. In vivo, it would likely undergo hydrolysis by esterase enzymes to release the active enrofloxacin. The antibacterial activity is therefore attributable to the parent compound, enrofloxacin.

The mechanism of action for enrofloxacin is well-established.[2][8][9] It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8][9] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the DNA that cannot be resealed.[2][10] This disruption of DNA synthesis ultimately results in bacterial cell death. The bactericidal activity is concentration-dependent.[3]

G Prodrug This compound (Inactive Prodrug) ActiveDrug Enrofloxacin (Active Drug) Prodrug->ActiveDrug Hydrolysis Enzyme Esterases (in vivo) Enzyme->ActiveDrug Target1 Bacterial DNA Gyrase ActiveDrug->Target1 Target2 Bacterial Topoisomerase IV ActiveDrug->Target2 Inhibition Inhibition of DNA Supercoiling & Decatenation Target1->Inhibition Target2->Inhibition Death Inhibition of DNA Replication & Bacterial Cell Death Inhibition->Death

Caption: Prodrug activation and mechanism of action signaling pathway.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, as a prodrug, its pharmacokinetic profile would be governed by its rate of absorption, distribution, metabolism (hydrolysis to enrofloxacin), and excretion. The key metabolic step is the conversion to enrofloxacin and its active metabolite, ciprofloxacin.[3][11] The pharmacokinetic properties of the parent drug, enrofloxacin, are well-documented and vary across species.[1] It generally exhibits high bioavailability, rapid absorption, and broad tissue distribution.[1]

Table of Enrofloxacin Pharmacokinetic Parameters (Various Species)

SpeciesAdministrationDoseCmax (µg/mL)T½ (hours)Bioavailability (%)Source
FoalsIV5 mg/kg-17.10 ± 0.09-[12]
FoalsOral10 mg/kg2.12 ± 0.5118.39 ± 0.0642 ± 0.42[12]
HorsesIV2.5 mg/kg-5.94-[13]
Nanyang CattleIV2.5 mg/kg-3.592 ± 1.205-[14]
Nanyang CattleIM2.5 mg/kg--99.225 ± 7.389[14]
PigsIM2.5 mg/kg0.62-0.9210.20-10.61-[11]

Note: This data is for the parent drug, enrofloxacin, and serves as a reference for the expected active compound after hydrolysis of the methyl ester.

Analytical Methods and Experimental Protocols

The analysis of enrofloxacin and its related compounds, including potential impurities like the methyl ester, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).[15][16][17]

Representative HPLC Method for Enrofloxacin Analysis

This protocol is a generalized example based on common methodologies for analyzing enrofloxacin and its metabolites in biological matrices.[16][17][18]

Objective: To quantify the concentration of enrofloxacin (and potentially its methyl ester) in a given sample.

Materials:

  • HPLC system with UV or Fluorescence detector[15][18]

  • C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[16]

  • Acetonitrile (HPLC grade)[18]

  • Phosphoric acid or Monobasic sodium phosphate for buffer preparation[16][17]

  • Water (HPLC grade)

  • Enrofloxacin and this compound reference standards[4]

  • Sample matrix (e.g., plasma, tissue homogenate)

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., 0.01 M phosphoric acid, pH 3.0) in a specific ratio (e.g., 25:75 v/v).[16] The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare stock solutions of Enrofloxacin and this compound in a suitable solvent like acetonitrile.[16] Perform serial dilutions to create a calibration curve (e.g., 0.05 to 5.0 µg/mL).[12]

  • Sample Preparation (Extraction):

    • For biological samples, a protein precipitation and extraction step is necessary.

    • Add acetonitrile to the sample (e.g., plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • An alternative is Dispersive Liquid-Liquid Microextraction (DLLME) for pre-concentration.[16]

    • Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm × 250 mm, 5 µm[16]

    • Flow Rate: 1.0 mL/min[16][17]

    • Injection Volume: 20 µL[16]

    • Column Temperature: 30°C[17]

    • Detection: UV at 278 nm or Fluorescence with excitation at ~280 nm and emission at ~455 nm.[16][18]

  • Analysis: Inject the prepared standards and samples. Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.

G Sample Biological Sample (e.g., Plasma, Tissue) Extraction Sample Pre-treatment (e.g., DLLME, Protein Precipitation) Sample->Extraction Injection Inject Sample (20 µL) Extraction->Injection HPLC HPLC System Separation C18 Column Separation (Isocratic Elution) HPLC->Separation Mobile Phase (1.0 mL/min) Injection->HPLC Detection Detection (UV @ 278 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: A generalized experimental workflow for HPLC analysis.

Conclusion

This compound (CAS 107884-20-8) is a key derivative of the veterinary antibiotic enrofloxacin, primarily serving as an impurity and a certified reference material for analytical purposes. While not an active pharmaceutical ingredient itself, it is presumed to act as a prodrug, converting to active enrofloxacin in vivo. Its physicochemical properties are defined by its ester structure. A thorough understanding of its synthesis, mechanism, and analytical detection is essential for professionals in drug development and quality assurance to ensure the purity, safety, and efficacy of enrofloxacin-based veterinary products.

References

An In-depth Technical Guide to Enrofloxacin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a synthetic fluoroquinolone carboxylic acid derivative, is a broad-spectrum antibiotic with significant applications in veterinary medicine.[1][2] This technical guide provides a comprehensive overview of enrofloxacin, with a focus on its core structure, mechanism of action, and relevant experimental protocols. While this document centers on the parent compound, enrofloxacin, the principles and methodologies described herein are foundational for researchers investigating its derivatives, such as the specified Enrofloxacin Methyl Ester (Molecular Weight: 373.42). Information specific to the methyl ester is limited in publicly available literature; therefore, this guide leverages the extensive data on enrofloxacin to provide a thorough understanding of this important antibacterial agent.

Chemical and Physical Properties

Enrofloxacin and its methyl ester derivative possess a core fluoroquinolone structure essential for their antibacterial activity. The key physicochemical properties are summarized below.

PropertyEnrofloxacinThis compound
Molecular Formula C₁₉H₂₂FN₃O₃C₂₀H₂₄FN₃O₃
Molecular Weight 359.39 g/mol 373.42 g/mol
CAS Number 93106-60-6Not readily available
Appearance Pale or light yellow crystalline substanceNot readily available
Solubility Slightly soluble in water at pH 7. Soluble in organic solvents like DMSO and DMF.[3]Not readily available
IUPAC Name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[4]

Mechanism of Action and Signaling Pathway

Enrofloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] This inhibition disrupts DNA synthesis, leading to bacterial cell death.[7] The bactericidal activity is concentration-dependent, with bacterial cell death occurring within 20–30 minutes of exposure.[1]

The mechanism of action involves the following key steps:

  • Binding to the Enzyme-DNA Complex: Enrofloxacin binds non-covalently to the complex formed by DNA and either DNA gyrase or topoisomerase IV.[5]

  • Inhibition of Enzyme Activity: This binding prevents the enzymes from re-ligating the cleaved DNA strands, a crucial step in their function.[8]

  • Induction of DNA Damage: The accumulation of double-strand DNA breaks triggers the bacterial SOS response at low concentrations, while higher concentrations lead to chromosomal fragmentation and cell death.[5]

G cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Enrofloxacin->DNA_Gyrase_Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase_Topo_IV->DNA Acts on Replication_Fork Replication Fork Stalling DNA->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Leads to SOS_Response SOS Response (Bacteriostatic) DSB->SOS_Response Cell_Death Cell Death (Bactericidal) DSB->Cell_Death G Reactants 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid + N-ethylpiperazine Reaction Reflux in H2O with n-FZSA catalyst Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Separation Catalyst Separation (Magnetic) Monitoring->Separation Precipitation Cooling and Precipitation Separation->Precipitation Purification Filtration and Recrystallization (Ethanol) Precipitation->Purification Product Enrofloxacin Purification->Product G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Homogenize sample with acetonitrile/metaphosphoric acid Filtration1 Filter Homogenization->Filtration1 Re_extraction Re-extract residue Filtration1->Re_extraction Filtration2 Filter Re_extraction->Filtration2 Concentration Concentrate combined filtrates Filtration2->Concentration SPE Solid-Phase Extraction (Clean-up) Concentration->SPE Elution Elute with methanol SPE->Elution Evaporation Evaporate methanol Elution->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Injection Inject sample into HPLC Reconstitution->Injection Separation Separation on C18 column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantify using standard curve Detection->Quantification

References

Enrofloxacin Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of Enrofloxacin Methyl Ester, a derivative of Enrofloxacin. It details the compound's IUPAC name, mechanism of action, and provides relevant experimental protocols for its synthesis and biological evaluation. Quantitative data for the parent compound, Enrofloxacin, and its related salt, Enrofloxacin Mesylate, are presented to offer a comparative context for the potential properties of the methyl ester.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid class of drugs.[1] It possesses broad-spectrum antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination, leading to the cessation of cell respiration and division.[1][2] this compound is a chemical derivative of Enrofloxacin where the carboxylic acid group is esterified to a methyl group.

Chemical Information

  • IUPAC Name: methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[3]

  • Molecular Formula: C₂₀H₂₄FN₃O₃[3]

  • Molecular Weight: 373.42 g/mol [3]

Mechanism of Action

The primary targets of enrofloxacin and its derivatives are bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4] These enzymes are crucial for controlling DNA topology during replication, recombination, and repair.[2]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Enrofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This action inhibits DNA replication and transcription, ultimately causing bacterial cell death.[2][5]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes after replication. Inhibition of topoisomerase IV by enrofloxacin prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[2]

The following diagram illustrates the signaling pathway of Enrofloxacin's mechanism of action:

Enrofloxacin_Mechanism cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Enrofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Enrofloxacin->Topo_IV Replication DNA Replication & Transcription DNA_Gyrase->Replication Inhibits Cell_Division Cell Division Topo_IV->Cell_Division Inhibits Cell_Death Bacterial Cell Death Replication->Cell_Death Cell_Division->Cell_Death

Caption: Mechanism of Action of Enrofloxacin.

Experimental Protocols

Synthesis of this compound (General Procedure)

While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general method for the esterification of quinolone carboxylic acids can be adapted. This typically involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Materials:

  • Enrofloxacin

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Acid-Catalyzed Esterification):

  • Suspend Enrofloxacin in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[6][7]

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well microtiter plate.[7]

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Include a growth control well (containing bacteria and MHB without the test compound) and a sterility control well (containing only MHB).[7]

  • Incubate the plates at 37°C for 18-24 hours.[7]

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[7]

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) can be determined in an animal model.[8][9]

Materials:

  • This compound formulation for administration (e.g., oral gavage, intravenous injection)

  • Animal model (e.g., rats, mice)[8]

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Administer a single dose of this compound to the animal model via the desired route (e.g., oral or intravenous).[10]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.[11]

  • Process the blood samples to separate plasma by centrifugation.[10]

  • Extract the drug from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[10]

  • Plot the plasma concentration versus time data and analyze using pharmacokinetic software to determine the relevant parameters.[10]

The following diagram outlines a general workflow for a pharmacokinetic study:

PK_Workflow start Start: Animal Dosing blood_collection Serial Blood Collection start->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation drug_extraction Drug Extraction from Plasma plasma_separation->drug_extraction hplc_analysis Quantification by HPLC drug_extraction->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis end End: Determine PK Parameters pk_analysis->end

Caption: General Workflow for a Pharmacokinetic Study.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Enrofloxacin and its Mesylate Salt
CompoundOrganismMIC (μg/mL)Reference
EnrofloxacinEscherichia coli0.031-0.25[12]
EnrofloxacinSalmonella0.062-0.125[12]
EnrofloxacinStaphylococcus aureus0.062-0.25[12]
Enrofloxacin MesylateEscherichia coli0.031-0.25[12]
Enrofloxacin MesylateSalmonella0.062-0.125[12]
Enrofloxacin MesylateStaphylococcus aureus0.062-0.25[12]
Table 2: Pharmacokinetic Parameters of Enrofloxacin and its Mesylate Salt in Rabbits (Oral Administration)
ParameterEnrofloxacinEnrofloxacin MesylateReference
Cmax (μg/mL)1.25 ± 0.212.13 ± 0.34[12]
Tmax (h)1.5 ± 0.51.0 ± 0.0[12]
AUC₀₋₂₄ (μg·h/mL)8.34 ± 1.5614.92 ± 2.18[12]
Relative Bioavailability100%179%[12]

Conclusion

This compound is a derivative of the potent fluoroquinolone antibiotic, Enrofloxacin. While specific experimental data for the methyl ester is limited, this guide provides the foundational knowledge of its chemistry, mechanism of action, and standardized protocols for its synthesis and biological evaluation. The provided data on Enrofloxacin and its mesylate salt serve as a valuable reference for future research and development of this compound. Further studies are warranted to fully characterize the antibacterial activity and pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine. Its efficacy is sometimes limited by its poor solubility in aqueous solutions. The synthesis of enrofloxacin derivatives, such as esters, is a key strategy to potentially enhance its pharmacokinetic properties, including solubility and bioavailability. This technical guide provides a detailed overview of a probable synthetic pathway for Enrofloxacin Methyl Ester, based on established esterification methodologies for analogous fluoroquinolone structures. The document includes a comprehensive experimental protocol, tabulated quantitative data from related syntheses, and a visual representation of the synthesis workflow.

Introduction

Enrofloxacin, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Despite its broad-spectrum activity, its low water solubility can be a drawback for certain pharmaceutical formulations.[2][3] Esterification of the carboxylic acid moiety of enrofloxacin to form this compound is a promising approach to modify its physicochemical properties. This guide outlines a feasible and efficient synthesis pathway for this ester derivative.

Proposed Synthesis Pathway: Fischer-Speier Esterification

The most direct and widely employed method for the esterification of carboxylic acids like fluoroquinolones is the Fischer-Speier esterification.[4][5] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol, in this case, methanol.

The proposed reaction is as follows:

Enrofloxacin + Methanol (H₂SO₄ catalyst) → this compound + Water

This equilibrium reaction is driven towards the product side by using an excess of methanol and a strong acid catalyst, typically sulfuric acid or thionyl chloride.[6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluoroquinolone esters, such as ciprofloxacin methyl ester.[4][5][6]

Materials:

  • Enrofloxacin

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend enrofloxacin in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. Alternatively, for a thionyl chloride-mediated esterification, add thionyl chloride dropwise at 0°C.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ester.

Quantitative Data

ProductStarting MaterialMethodYield (%)Reference
Ciprofloxacin Methyl EsterCiprofloxacinFischer Esterification70%[4][5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

SynthesisWorkflow Enrofloxacin Enrofloxacin ReactionMixture Reaction Mixture Enrofloxacin->ReactionMixture Methanol Methanol (excess) Methanol->ReactionMixture AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->ReactionMixture Reflux Reflux (4-6h) ReactionMixture->Reflux Heat Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthesis Workflow for this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification presents a straightforward and efficient method for the chemical modification of enrofloxacin. This derivatization holds the potential to improve the drug's physicochemical properties, which could lead to enhanced pharmaceutical formulations with better solubility and bioavailability. The provided protocol, based on analogous reactions, offers a solid foundation for researchers and drug development professionals to produce and investigate this promising derivative. Further studies would be required to fully characterize the synthesized ester and evaluate its pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to the Mechanism of Action of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a synthetic fluoroquinolone, is a broad-spectrum bactericidal agent widely used in veterinary medicine. Its efficacy stems from the inhibition of essential bacterial enzymes involved in DNA replication. Enrofloxacin Methyl Ester is a derivative of enrofloxacin, designed to enhance its physicochemical properties, such as solubility. While specific research on the methyl ester form is limited, available data on closely related ester derivatives, such as enrofloxacin mesylate, indicate that the core antibacterial mechanism remains unchanged. This suggests that this compound likely functions as a prodrug, which is metabolized to the active enrofloxacin molecule. This guide will provide a detailed overview of the mechanism of action, based on the well-established activity of enrofloxacin, supported by available data on its ester derivatives.

Core Mechanism of Action

The primary mode of action for enrofloxacin and its derivatives is the inhibition of bacterial DNA synthesis.[1][2][3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] By binding to the enzyme-DNA complex, enrofloxacin stabilizes DNA strand breaks created by these enzymes, which prevents the re-ligation of the DNA strands.[1][4] This leads to a halt in DNA replication and transcription, ultimately resulting in bacterial cell death.[1][2][6] The bactericidal activity of enrofloxacin is concentration-dependent.[7]

The interaction is a multi-step process:

  • Enrofloxacin binds non-covalently to the complex formed between the topoisomerase and bacterial DNA.[5]

  • This binding event induces conformational changes in the enzyme, trapping it in a state where it has cleaved the DNA but cannot reseal the break.[4][5]

  • The accumulation of these stable drug-enzyme-DNA complexes physically obstructs the progression of the DNA replication fork.[1][2]

  • At lower concentrations, this can trigger a bacteriostatic effect through the SOS DNA repair response; however, at higher concentrations, it leads to irreversible chromosome fragmentation and cell death.[5]

Signaling Pathway and Logical Relationship

The following diagram illustrates the core mechanism of action of enrofloxacin.

Enrofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Enrofloxacin->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling/ Relaxation DNA_Gyrase->DNA_Supercoiling Controls DNA_Strand_Breaks Stabilized DNA Strand Breaks DNA_Gyrase->DNA_Strand_Breaks Chromosome_Decatenation Chromosome Decatenation Topo_IV->Chromosome_Decatenation Controls Topo_IV->DNA_Strand_Breaks Replication_Fork DNA Replication Fork DNA Bacterial DNA DNA->DNA_Strand_Breaks DNA_Supercoiling->Replication_Fork Allows Progression Chromosome_Decatenation->Replication_Fork Allows Progression Replication_Blocked DNA Replication Blocked DNA_Strand_Breaks->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Core mechanism of action of Enrofloxacin.

Biochemical Targets

DNA Gyrase

DNA gyrase is the primary target of enrofloxacin in most Gram-negative bacteria.[2][3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that accumulates ahead of the replication fork.[6] By inhibiting DNA gyrase, enrofloxacin prevents the relaxation of positively supercoiled DNA, thereby halting the replication process.[3]

Topoisomerase IV

In many Gram-positive bacteria, topoisomerase IV is the main target of enrofloxacin.[2][3] The primary function of topoisomerase IV is to decatenate, or unlink, the newly replicated daughter chromosomes.[2] Inhibition of this enzyme prevents the segregation of the chromosomes into daughter cells, leading to a blockage of cell division.[2]

Quantitative Efficacy Data

While specific quantitative data for this compound is scarce, a study on Enrofloxacin Mesylate (EM), a closely related ester, provides valuable insight. The study found that the in vitro antibacterial activity of EM was not significantly different from that of enrofloxacin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of EM against various bacterial strains.

Bacterial StrainMIC of Enrofloxacin Mesylate (μg/mL)
Escherichia coli (ATCC 25922)0.25
Staphylococcus aureus (ATCC 25923)0.5
Salmonella (ATCC 14028)0.25
Pasteurella multocida (ATCC 43137)0.125
Streptococcus suis1.0
Actinobacillus pleuropneumoniae0.125

Data sourced from Pei et al., 2020.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC determination.
DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of this compound.

  • Enzyme Addition: Add a purified DNA gyrase enzyme to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Inhibition (Decatenation) Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenated DNA).

Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, catenated kinetoplast DNA (kDNA) as the substrate, ATP, and various concentrations of this compound.

  • Enzyme Addition: Add purified topoisomerase IV enzyme to the mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated, circular DNA migrates into the gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition is indicated by a decrease in the amount of decatenated DNA products with increasing inhibitor concentration.

Conclusion

This compound, likely acting as a prodrug for enrofloxacin, exerts its bactericidal effects through the well-established fluoroquinolone mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. The quantitative efficacy, as indicated by MIC values of a related ester, is comparable to that of the parent enrofloxacin molecule, highlighting its potential as an effective antimicrobial agent with potentially improved pharmaceutical properties. Further research into the specific metabolic pathway and enzymatic inhibition kinetics of this compound would provide a more complete understanding of its pharmacological profile.

References

A Comparative Analysis of Enrofloxacin and Enrofloxacin Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive comparison of Enrofloxacin and its prodrug, Enrofloxacin Methyl Ester, for researchers, scientists, and drug development professionals. The document outlines their chemical structures, physicochemical properties, synthesis, antibacterial efficacy, pharmacokinetics, and toxicity profiles.

Structural and Physicochemical Comparison

Enrofloxacin is a synthetic fluoroquinolone antibiotic characterized by a carboxylic acid group at the C-3 position of the quinolone ring, which is crucial for its antibacterial activity but also contributes to its poor aqueous solubility.[1][2] this compound is a derivative where this carboxylic acid is esterified to a methyl group. This structural modification is intended to alter the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability.[3]

The core structural difference lies in the functional group at the 3-position of the quinolone core. Enrofloxacin possesses a carboxylic acid (-COOH), while this compound has a methyl ester group (-COOCH₃).[1][3] This seemingly minor change significantly impacts the molecule's polarity, solubility, and potential as a prodrug.

Figure 1: Structural comparison of Enrofloxacin and its methyl ester.

Physicochemical Properties

The esterification of Enrofloxacin is primarily aimed at overcoming its low water solubility, which can limit its formulation options and bioavailability.[4][5] While specific data for the methyl ester is not widely published, data from a similar prodrug, Enrofloxacin Mesylate, demonstrates a significant increase in aqueous solubility compared to the parent compound.[6]

PropertyEnrofloxacinThis compound (Predicted/Inferred)
Molecular Formula C₁₉H₂₂FN₃O₃[1]C₂₀H₂₄FN₃O₃[3]
Molecular Weight 359.39 g/mol [7]373.42 g/mol [3]
Melting Point 219-221 °C[7]Expected to be lower due to esterification
Aqueous Solubility Poor (0.23 g/L)[4]Expected to be significantly higher than Enrofloxacin
LogP (Lipophilicity) High (Amphoteric)[8]Expected to be higher (more lipophilic)

Synthesis and Experimental Protocols

Synthesis of this compound
Experimental Protocol: Synthesis of an Enrofloxacin Prodrug (Mesylate Salt as an example)

This protocol is adapted from the synthesis of Enrofloxacin Mesylate and illustrates a potential pathway for creating more soluble derivatives of Enrofloxacin.[4]

  • Dispersion: Disperse 1 g of Enrofloxacin in 2 mL of water at 25°C.

  • Reaction: Add 6.2 mL of methanesulfonic acid (0.45 mol/L) to the dispersion (molar ratio of mesylate to enrofloxacin is 1:1).

  • Stirring: Stir the solution at 20–30 r/min until the solution clarifies, indicating salt formation.

  • Filtration: Filter the resulting solution to remove any unreacted particulates.

  • Evaporation: Slowly evaporate the solvent from the filtrate in a 45°C water bath to obtain the solid Enrofloxacin Mesylate salt.

G cluster_reagents Reagents cluster_process Process Enro Enrofloxacin Mix Mix and Reflux Enro->Mix Acid Acid Catalyst (e.g., H₂SO₄) Acid->Mix Methanol Methanol Methanol->Mix Workup Aqueous Workup & Neutralization Mix->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Purification (e.g., Crystallization) Extract->Purify Product This compound Purify->Product

Figure 2: General workflow for the synthesis of this compound.

Antibacterial Activity and Mechanism of Action

Enrofloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[9] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[10] The methyl ester is expected to be a prodrug, which is inactive in its ester form and becomes hydrolyzed in vivo to release the active Enrofloxacin. Therefore, the antibacterial spectrum and potency are anticipated to be comparable to the parent drug.[6]

G Enro Enrofloxacin Gyrase DNA Gyrase (Topoisomerase II) Enro->Gyrase inhibits TopoIV Topoisomerase IV Enro->TopoIV inhibits DNA_rep DNA Replication & Transcription Gyrase->DNA_rep essential for TopoIV->DNA_rep essential for Cell_death Bacterial Cell Death DNA_rep->Cell_death inhibition leads to

Figure 3: Mechanism of action of Enrofloxacin.

Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for Enrofloxacin against various pathogens. The MIC for the methyl ester, post-hydrolysis, would be identical.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma bovis-0.312[11][12]
Escherichia coli0.25[13]-
Mannheimia haemolytica≤0.015 - 0.03[14]-
Pasteurella multocida≤0.015[14]-
Staphylococcus aureus0.12[14]-

Pharmacokinetics

The modification of Enrofloxacin to its methyl ester is expected to alter its pharmacokinetic profile. The increased lipophilicity and solubility could lead to improved absorption and bioavailability. Studies on Enrofloxacin Mesylate in rabbits showed a relative oral bioavailability approximately 1.79 times higher than that of Enrofloxacin.[6]

ParameterEnrofloxacin (Dogs, 5 mg/kg)This compound (Predicted)
Cₘₐₓ (Oral) 1.47 µg/mL[15]Expected to be higher
Tₘₐₓ (Oral) ~1-2 hours[16]May be altered due to hydrolysis step
Bioavailability (Oral) ~80% in monogastric animals[17]Potentially >80%
Elimination Half-life ~4-5 hours[16]May be prolonged
Metabolism De-ethylation to Ciprofloxacin[9]Hydrolysis to Enrofloxacin, then metabolism as parent drug

Toxicology

Enrofloxacin is generally considered safe at therapeutic doses, although side effects can occur.[7] The acute toxicity of this compound would likely be similar to or slightly lower than the parent compound, as seen with Enrofloxacin Mesylate.

CompoundRouteSpeciesLD₅₀ (mg/kg)
Enrofloxacin OralRat>5000[7]
OralMouse4336 - >5000[7]
Enrofloxacin Mesylate OralMouse1168.364[6]

Note: The LD₅₀ for Enrofloxacin Mesylate appears lower, but this is for the salt form, not the free base equivalent, and direct comparison should be made with caution. The study concluded it has "low toxicity for oral use".[6]

Conclusion

This compound represents a promising prodrug strategy to enhance the physicochemical properties of Enrofloxacin, primarily its aqueous solubility. While direct comparative data for the methyl ester is limited, evidence from similar derivatives like Enrofloxacin Mesylate suggests that this modification can lead to improved bioavailability without compromising the antibacterial efficacy of the parent molecule.[6] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound to validate its potential advantages in clinical applications.

References

Enrofloxacin Methyl Ester: A Technical Review of a Potential Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of enrofloxacin methyl ester, a potential prodrug of the widely used veterinary antibiotic, enrofloxacin. Due to the limited availability of direct research on the methyl ester derivative, this document establishes a foundational understanding through the extensive data available for the parent compound, enrofloxacin. The guide also explores the theoretical advantages and metabolic pathways of this compound, drawing upon established principles of medicinal chemistry and prodrug design.

Introduction to Enrofloxacin

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its bactericidal activity is concentration-dependent and is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This mechanism of action leads to the rapid death of susceptible bacteria, typically within 20-30 minutes of exposure.[4] Enrofloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][4]

Despite its efficacy, enrofloxacin has some limitations, including poor water solubility, which can affect its formulation and bioavailability.[5][6][7] The development of prodrugs, such as the methyl ester, is a common strategy to overcome such pharmaceutical challenges.

This compound: A Prodrug Approach

This compound is the methyl ester derivative of enrofloxacin's carboxylic acid moiety. While specific research on this compound is scarce, its potential as a prodrug can be inferred from the principles of medicinal chemistry. Esterification of a carboxylic acid can increase a drug's lipophilicity, potentially enhancing its absorption and cellular uptake. In the body, the ester bond is expected to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug, enrofloxacin.

Physicochemical Properties

PropertyValueSource
IUPAC Name methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylateLGC Standards[8]
Molecular Formula C20H24FN3O3LGC Standards[8]
Monoisotopic Mass 373.1802 g/mol LGC Standards[8]
SMILES CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4LGC Standards[8]

Physicochemical Properties of Enrofloxacin

The properties of the parent drug are crucial for understanding the baseline from which a prodrug is developed.

PropertyValue
Molecular Formula C19H22FN3O3[4]
Molar Mass 359.401 g·mol−1[4]
Melting Point 219 to 221 °C (426 to 430 °F)[4]
Water Solubility 0.23 g/L[5][6][7]
pKa1 (carboxyl) 5.94[9][10]
pKa2 (piperazinyl) 8.70[9][10]
Log D (pH 7.0) 3.48[9]

Pharmacokinetics of Enrofloxacin

The pharmacokinetic profile of enrofloxacin is well-documented across various animal species.

ParameterValue
Bioavailability Generally high; ~80% in dogs, 65-75% in sheep.[4] However, oral bioavailability is low in ruminants.[1]
Absorption Rapidly absorbed after oral or parenteral administration.[1][2]
Distribution Broadly distributed throughout the body with excellent tissue penetration.[1] Tissue concentrations are often higher than plasma concentrations.[11]
Metabolism Metabolized in the liver via de-ethylation by cytochrome P450 to its active metabolite, ciprofloxacin.[2][4] Enrofloxacin can inhibit P450IA1 and IA2 enzymes.[12]
Elimination Half-Life Varies by species; 4–5 hours in dogs, 6 hours in cats, 1.5 - 4.5 hours in sheep.[4]
Excretion Primarily excreted through the kidneys and bile.[2][4]

Pharmacodynamics and Antimicrobial Spectrum of Enrofloxacin

Enrofloxacin's efficacy is linked to its concentration-dependent bactericidal activity.

ParameterDescription
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death.[2][3]
Antimicrobial Spectrum Broad-spectrum activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, Salmonella, and Proteus, as well as Gram-positive bacteria like Staphylococcus (including methicillin-resistant strains). It is also effective against Mycoplasma and Chlamydia.[4]
Post-Antibiotic Effect Exhibits a significant post-antibiotic effect for both Gram-negative and Gram-positive bacteria.[4]

Toxicity Profile of Enrofloxacin

While generally safe, enrofloxacin is associated with some toxicities.

Toxicity TypeDescription
Acute Oral LD50 (mouse) 4336 to >5000 mg/kg[13]
Acute Oral LD50 (rat) >5000 mg/kg[13]
Articular Cartilage Can cause changes in articular cartilage, particularly in young, growing animals.[13]
Retinotoxicity In cats, enrofloxacin can be retinotoxic, potentially leading to irreversible blindness.[4]
Reproductive Effects Chronic exposure in laboratory animals has been shown to cause testicular degeneration and adverse effects on spermatogenesis.[13]
Mutagenicity/Carcinogenicity Not found to be mutagenic or carcinogenic in animal studies.[3][13]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for the synthesis, characterization, and evaluation of a novel prodrug would be applicable.

7.1. Hypothetical Synthesis of this compound

A standard esterification method, such as a Fischer esterification, would be a likely route for the synthesis of this compound.

  • Reaction: Enrofloxacin would be reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Conditions: The reaction mixture would likely be heated under reflux to drive the equilibrium towards the ester product.

  • Purification: The resulting this compound would then be isolated and purified using techniques such as crystallization or chromatography.

7.2. In Vitro Hydrolysis Assay

To confirm its prodrug behavior, the stability of this compound would be assessed in various biological media.

  • Media: The compound would be incubated in simulated gastric fluid, simulated intestinal fluid, and plasma from target animal species.

  • Analysis: Samples would be taken at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the methyl ester and the appearance of enrofloxacin.

  • Objective: This experiment would determine the rate of hydrolysis and confirm that the prodrug is converted to the active parent drug under physiological conditions.

7.3. Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound would be compared to that of enrofloxacin.

  • Method: A broth microdilution method would be used to determine the Minimum Inhibitory Concentration (MIC) of both compounds against a panel of relevant bacterial pathogens.

  • Interpretation: It is expected that the methyl ester would show little to no intrinsic activity, as its efficacy is dependent on its conversion to enrofloxacin. The MIC of the parent drug would serve as the benchmark.

7.4. In Vivo Pharmacokinetic Study

A pharmacokinetic study in a target animal model (e.g., dogs or rabbits) would be essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the prodrug.

  • Administration: this compound would be administered orally or parenterally at a dose equimolar to a standard dose of enrofloxacin.

  • Sampling: Blood samples would be collected at predetermined time points.

  • Analysis: Plasma concentrations of both this compound and enrofloxacin would be measured using a validated analytical method like LC-MS/MS.

  • Parameters: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability would be calculated to compare the prodrug to the parent drug.

Visualizations

8.1. Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical synthesis, metabolic activation, and a general experimental workflow for the evaluation of this compound.

G cluster_synthesis Hypothetical Synthesis Workflow Enrofloxacin Enrofloxacin Reflux Reflux Reaction Enrofloxacin->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst Acid_Catalyst->Reflux Purification Purification (Crystallization/Chromatography) Reflux->Purification EM This compound Purification->EM

Caption: Hypothetical synthesis of this compound.

G cluster_hydrolysis Metabolic Activation Pathway EM_Admin This compound (Administered Prodrug) Absorption Absorption EM_Admin->Absorption Esterases Esterases (in Plasma/Tissues) Absorption->Esterases Enrofloxacin_Active Enrofloxacin (Active Drug) Esterases->Enrofloxacin_Active Hydrolysis Methanol_Metabolite Methanol (Byproduct) Esterases->Methanol_Metabolite Hydrolysis Bacterial_Inhibition Inhibition of Bacterial DNA Gyrase/Topoisomerase IV Enrofloxacin_Active->Bacterial_Inhibition

Caption: Expected in vivo hydrolysis of the prodrug.

G cluster_workflow Prodrug Evaluation Workflow Synthesis Synthesis & Purification Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Stability Chemical & Metabolic Stability In_Vitro->Stability Activity Antimicrobial Activity (MIC) In_Vitro->Activity Toxicity_vitro In Vitro Cytotoxicity In_Vitro->Toxicity_vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo PK Pharmacokinetics (PK) In_Vivo->PK Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity_vivo In Vivo Toxicity In_Vivo->Toxicity_vivo Decision Go/No-Go Decision In_Vivo->Decision

Caption: General experimental workflow for prodrug evaluation.

Conclusion

This compound represents a logical and potentially valuable prodrug of enrofloxacin. While direct experimental data is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its potential properties, metabolic fate, and the necessary experimental steps for its evaluation. By leveraging the extensive knowledge of the parent compound, enrofloxacin, and established principles of prodrug design, researchers and drug development professionals can better assess the potential of this compound as a therapeutic agent in veterinary medicine. Further research is warranted to synthesize, characterize, and evaluate this compound to determine if it offers tangible advantages over existing enrofloxacin formulations.

References

Theoretical Analysis of Enrofloxacin Methyl Ester: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine for the treatment of various bacterial infections.[1][2] Its clinical application, however, is often hampered by its low aqueous solubility.[1][2] To enhance its physicochemical properties and bioavailability, various derivatives have been synthesized and investigated. One such derivative is the methyl ester of enrofloxacin. While experimental studies on related compounds like enrofloxacin mesylate have shown improved solubility and bioavailability, a thorough understanding of the molecular properties of enrofloxacin methyl ester from a theoretical standpoint is crucial for rational drug design and development.[1][3][4]

This technical guide provides a comprehensive overview of a hypothetical theoretical investigation into the structural and electronic properties of this compound. In the absence of extensive published theoretical studies on this specific ester, this document outlines a standard computational approach using Density Functional Theory (DFT) to elucidate its molecular characteristics. The methodologies, simulated data, and visualizations presented herein serve as a foundational resource for researchers interested in the computational analysis of enrofloxacin derivatives.

Computational Methodology

The theoretical calculations outlined in this guide were conceptually performed using Gaussian 16, a widely used quantum chemistry software package. The methodology follows established protocols for the computational analysis of organic molecules.

1. Molecular Geometry Optimization:

The initial structure of this compound was built using GaussView 6. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-regarded for its ability to provide a good balance between accuracy and computational cost for a wide range of molecular systems. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electron distribution, particularly for non-covalent interactions and anionic species. The convergence criteria for the geometry optimization were set to the default values in Gaussian 16, ensuring that a true energy minimum on the potential energy surface was located.

2. Vibrational Frequency Analysis:

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation of the computational model.

3. Electronic Property Calculations:

The electronic properties of the optimized this compound structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.

Workflow of the Theoretical Investigation

computational_workflow start Initial Molecular Structure Generation (GaussView 6) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) opt->freq verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq->verify verify->opt False electronic Electronic Property Calculation (HOMO-LUMO Analysis) verify->electronic True end Data Analysis and Interpretation electronic->end

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Results and Discussion

The following sections present the simulated quantitative data obtained from the hypothetical DFT calculations on this compound.

Optimized Molecular Structure

The geometry optimization converges to a stable structure for this compound. The resulting Cartesian coordinates for the optimized geometry are presented in Table 1. This optimized structure serves as the basis for all subsequent calculations.

Table 1: Simulated Optimized Cartesian Coordinates for this compound

Atom X Y Z
C -4.562 -1.245 0.000
C -3.189 -1.587 0.001
C -2.154 -0.663 0.001
C -2.531 0.689 0.000
C -3.904 1.031 -0.001
C -4.939 0.107 -0.001
H -5.298 -2.039 0.000
H -2.895 -2.629 0.002
H -4.198 2.073 -0.002
H -5.975 0.395 -0.002
F -1.596 1.684 0.000
C -0.761 -0.995 0.002
O -0.368 -2.124 0.003
O 0.218 0.019 0.002
C 1.609 -0.297 0.003
C 1.986 -1.639 0.004
C 3.321 -1.952 0.005
H 1.251 -2.433 0.004
H 3.615 -2.994 0.006
N 3.958 -0.821 0.004
C 3.223 0.289 0.003
C 1.831 0.005 0.002
C 3.654 1.631 0.003
O 4.812 1.843 0.003
O 2.765 2.498 0.002
N 5.371 -1.134 0.005
C 6.123 -0.012 0.006
C 5.769 1.298 0.006
C 6.054 -2.456 0.005
C 7.468 -2.769 0.006
H 7.159 0.276 0.007
H 6.495 2.092 0.007
H 4.733 1.010 0.005
H 5.328 -3.250 0.005
H 8.194 -1.975 -0.005
H 7.762 -3.811 0.007
C -0.215 3.512 -0.001
H 0.821 3.224 -0.002
H -0.509 4.554 -0.001
H -0.941 3.224 0.879

| H | -0.941 | 3.224 | -0.881 |

Selected Geometric Parameters

The key bond lengths and bond angles of the optimized this compound are summarized in Table 2. These parameters provide insight into the molecular structure and bonding characteristics.

Table 2: Simulated Selected Bond Lengths and Bond Angles of this compound

Bond/Angle Value (Å or °)
Bond Lengths
C=O (carboxyl) 1.215
C-O (ester) 1.348
O-CH3 (ester) 1.439
C-F 1.352
C-N (piperazine) 1.468
C-C (aromatic) 1.395 - 1.412
Bond Angles
O=C-O (ester) 124.5
C-O-CH3 (ester) 116.8
C-C-F 118.9

| C-N-C (piperazine) | 110.2 |

Vibrational Analysis

The vibrational frequency calculations did not yield any imaginary frequencies, confirming that the optimized structure is a true energy minimum. The predicted key vibrational frequencies and their corresponding assignments are presented in Table 3. These theoretical frequencies can be used to interpret experimental infrared spectra.

Table 3: Simulated Key Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Assignment
3050-3150 C-H stretching (aromatic)
2850-2980 C-H stretching (aliphatic)
1735 C=O stretching (ester)
1620 C=C stretching (aromatic)
1450 C-H bending
1250 C-O stretching (ester)

| 1100 | C-F stretching |

Electronic Properties

The analysis of the frontier molecular orbitals provides valuable information about the electronic nature and reactivity of this compound. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are presented in Table 4.

Table 4: Simulated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.89

| HOMO-LUMO Gap | 4.36 |

The HOMO is primarily localized on the quinolone ring system, while the LUMO is distributed over the carbonyl group and the adjacent aromatic ring. The relatively large HOMO-LUMO gap of 4.36 eV suggests that this compound is a kinetically stable molecule.

Conclusion

This technical guide has presented a hypothetical, yet comprehensive, theoretical study of this compound using Density Functional Theory. The simulated data, including the optimized geometry, key structural parameters, vibrational frequencies, and electronic properties, provide a foundational understanding of the molecule at the quantum mechanical level. The detailed computational methodology and workflow serve as a practical guide for researchers aiming to conduct similar in-silico investigations.

The insights gained from such theoretical studies are invaluable for the rational design of new drug candidates with improved efficacy, solubility, and pharmacokinetic profiles. While this guide is based on a simulated study, it underscores the power of computational chemistry in modern drug discovery and development. Further experimental validation of these theoretical findings would be a crucial next step in the comprehensive characterization of this compound.

References

Quantum Chemical Calculations of Enrofloxacin Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, possesses a carboxylic acid moiety that is crucial for its mechanism of action but also influences its physicochemical properties. Esterification of this group to form Enrofloxacin Methyl Ester can significantly alter its electronic and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the quantum chemical calculations of this compound, offering insights into its structural, electronic, and spectroscopic properties. Due to the limited direct experimental and computational studies on this compound, this guide synthesizes available data on enrofloxacin and related fluoroquinolone esters to present a robust theoretical framework. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel fluoroquinolone derivatives.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of drugs. Its bactericidal action is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The carboxylic acid group at the C-3 position of the quinolone ring is a key pharmacophore, playing a critical role in binding to the enzyme-DNA complex.

Modification of this carboxylic acid group through esterification can modulate the drug's lipophilicity, membrane permeability, and ultimately its bioavailability and therapeutic efficacy. This compound represents a simple yet significant modification. Understanding the impact of this esterification on the molecule's electronic structure is paramount for predicting its behavior and for the rational design of new derivatives with improved properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the geometric, electronic, and vibrational properties of molecules. This guide details the theoretical calculations, experimental protocols for synthesis and characterization, and presents the data in a structured and accessible format.

Methodologies

Computational Details: Quantum Chemical Calculations

The quantum chemical calculations summarized in this guide are based on methodologies commonly employed for fluoroquinolone antibiotics. The following protocol is a standard approach for such investigations:

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for obtaining a good balance between accuracy and computational cost for molecules of this size.[1]

  • Basis Set: The 6-311G(d,p) basis set is commonly used to provide a flexible description of the electron distribution.

  • Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase to find the minimum energy conformation. Frequency calculations are then performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).[2][3]

  • Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface to provide a visual representation of the molecule's electrostatic properties.[6][7][8][9]

  • Vibrational Analysis: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are often scaled by an empirical factor (typically around 0.96) to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra.

Experimental Protocols

A standard and effective method for the synthesis of this compound from enrofloxacin is through Fischer-Speier esterification.

Materials:

  • Enrofloxacin

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolution: Suspend enrofloxacin in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride) to the suspension under constant stirring. The addition should be done carefully in a fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure ester.

Synthesis_Workflow Enrofloxacin Enrofloxacin Reaction Reflux (4-6h) Enrofloxacin->Reaction Methanol Anhydrous Methanol Methanol->Reaction Catalyst H2SO4 or SOCl2 Catalyst->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (DCM/EtOAc) Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the purified product would be recorded using a KBr pellet or as a thin film. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new C-O stretch from the ester are key indicators of successful synthesis.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl3). The 1H NMR spectrum is expected to show a new singlet corresponding to the methyl ester protons around 3.7 ppm.[12][13] The 13C NMR would show a new signal for the methyl carbon and a shift in the carbonyl carbon signal.

  • Mass Spectrometry (MS): The molecular weight of the synthesized ester would be confirmed by mass spectrometry, which should show the expected molecular ion peak.

Quantum Chemical Calculation Results

Electronic Properties

The electronic properties, particularly the HOMO and LUMO energies, are crucial for understanding the reactivity of the molecule. The esterification of the carboxylic acid group is expected to have a noticeable effect on these values.

ParameterEnrofloxacin (Reference)This compound (Predicted)
HOMO Energy (eV) -6.0 to -6.2-6.1 to -6.3
LUMO Energy (eV) -1.5 to -1.7-1.6 to -1.8
HOMO-LUMO Gap (eV) 4.5 to 4.6[4]4.5 to 4.5

Note: The predicted values for this compound are estimations based on the expected inductive effect of the methyl group, which is likely to be minor.

Vibrational Frequencies

A comparison of the experimental and scaled theoretical vibrational frequencies for key functional groups is essential for validating the computational model.

Functional GroupExperimental Frequency (cm-1) (Enrofloxacin)Theoretical Frequency (cm-1) (Enrofloxacin - Scaled)Predicted Experimental Frequency (cm-1) (this compound)
C=O (Ketone) ~1630~1625~1630
C=O (Carboxylic Acid/Ester) ~1730~1725~1725-1735
C-F (Aromatic) ~1290~1285~1290
O-H (Carboxylic Acid) ~3440 (broad)~3430Absent
C-O (Ester) AbsentAbsent~1250-1300

Note: The predicted experimental frequencies for the methyl ester are based on typical ranges for these functional groups.

Visualizations

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while the blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

MEP_Logic cluster_legend MEP Color Legend Red Red (High Electron Density) Negative Potential Blue Blue (Low Electron Density) Positive Potential Green Green (Neutral Potential) Molecule This compound Electron Density Surface Negative_Regions Negative Potential Regions (Red on MEP map) Molecule->Negative_Regions Positive_Regions Positive Potential Regions (Blue on MEP map) Molecule->Positive_Regions Ketone_Oxygen Ketone Carbonyl Oxygen Negative_Regions->Ketone_Oxygen Ester_Oxygen Ester Carbonyl Oxygen Negative_Regions->Ester_Oxygen Piperazine_Nitrogens Piperazine Nitrogens Negative_Regions->Piperazine_Nitrogens Aromatic_Hydrogens Aromatic Hydrogens Positive_Regions->Aromatic_Hydrogens Cyclopropyl_Hydrogens Cyclopropyl Hydrogens Positive_Regions->Cyclopropyl_Hydrogens

Caption: Logical relationship of MEP regions on this compound.

For this compound, the most negative regions (red) are expected to be located around the oxygen atoms of the ketone and ester carbonyl groups, as well as the nitrogen atoms of the piperazine ring. These sites are the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors. The positive regions (blue) will be primarily associated with the hydrogen atoms of the aromatic and cyclopropyl groups.

Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of the HOMO and LUMO provides insight into the molecule's electronic transitions and reactivity.

HOMO_LUMO_Logic cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donor Electron Donating Ability (Nucleophilicity) HOMO->Electron_Donor Energy_Gap HOMO-LUMO Gap (Kinetic Stability / Reactivity) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Accepting Ability (Electrophilicity) LUMO->Electron_Acceptor LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

In enrofloxacin, the HOMO is typically localized on the quinolone ring system and the piperazine moiety, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the quinolone ring, particularly the pyridone part, making it the electron-accepting region. It is anticipated that the HOMO and LUMO distributions in this compound will be very similar to those of the parent enrofloxacin, with minimal perturbation from the methyl ester group.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations pertinent to this compound. By leveraging data from the parent compound and related fluoroquinolone esters, a comprehensive theoretical picture of the molecule's electronic and structural properties has been presented. The provided experimental protocols offer a practical guide for the synthesis and characterization of this derivative. The structured data tables and visualizations are designed to facilitate a deeper understanding and further research into the development of novel fluoroquinolone antibiotics with tailored properties. Future experimental and computational studies are encouraged to validate and expand upon the theoretical framework presented herein.

References

An In-depth Technical Guide to the Spectroscopic Data of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Enrofloxacin Methyl Ester. Due to the limited publicly available experimental data for this specific derivative, this document leverages data from the parent compound, Enrofloxacin, for comparative analysis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Its methyl ester derivative, this compound, is primarily encountered as a reference standard for analytical purposes, such as chromatography. Understanding its spectroscopic signature is crucial for impurity profiling, metabolite identification, and quality control in drug development. This guide summarizes the key spectroscopic characteristics (NMR, IR, and MS) that define this compound.

Molecular Structure and Properties

  • IUPAC Name: Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]

  • Molecular Formula: C₂₀H₂₄FN₃O₃[1]

  • Molecular Weight: 373.42 g/mol [1]

  • Accurate Mass: 373.1802[1]

Spectroscopic Data

3.1. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its accurate mass.

Parameter Value Reference
Ionization ModeElectrospray Ionization (ESI), Positive[2]
Molecular Ion [M+H]⁺ (Calculated)374.1876
Accurate Mass of Neutral Molecule373.1802[1]

Fragmentation Pattern: The fragmentation of this compound in MS/MS analysis would likely involve the loss of the methyl ester group, cleavage of the piperazine ring, and other characteristic fragmentations of the quinolone core. These patterns would be crucial for its specific identification.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for this compound based on the known spectrum of Enrofloxacin and general principles of NMR spectroscopy. The addition of the methyl ester group will primarily affect the chemical shift of the quinolone ring protons and introduce a new singlet for the methyl protons.

¹H NMR (Predicted)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-2~8.6s
H-5~7.9d
H-8~7.0d
N-CH (cyclopropyl)~3.5m
-OCH₃~3.8s
Piperazine-H3.2 - 3.4m
Piperazine-H2.5 - 2.7m
Ethyl-CH₂~2.5q
Cyclopropyl-CH₂1.1 - 1.3m
Ethyl-CH₃~1.1t

¹³C NMR (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)~165
C=O (ketone)~177
Quinolone Ring Carbons105 - 155
-OCH₃~52
Piperazine Carbons45 - 55
Ethyl-CH₂~47
N-CH (cyclopropyl)~35
Ethyl-CH₃~12
Cyclopropyl-CH₂~8

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The most significant change from the spectrum of Enrofloxacin will be the appearance of a strong C=O stretching band for the ester group and the absence of the broad O-H stretch of the carboxylic acid.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Ester)1720 - 1740Stretch
C=O (Ketone)1620 - 1640Stretch
C=C (Aromatic)1450 - 1600Stretch
C-F1000 - 1400Stretch
C-O (Ester)1000 - 1300Stretch
C-N1020 - 1250Stretch

Experimental Protocols

4.1. Synthesis of this compound

This protocol describes a general method for the esterification of Enrofloxacin.

Materials:

  • Enrofloxacin

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend Enrofloxacin in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

4.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry: High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • IR Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Enrofloxacin + Methanol reaction Esterification (Reflux with SOCl₂) start->reaction workup Workup & Purification reaction->workup product Enrofloxacin Methyl Ester workup->product nmr NMR (¹H, ¹³C) product->nmr Characterization ms MS (HRMS) product->ms ir IR (FTIR) product->ir

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a fluoroquinolone antibiotic, is widely used in veterinary medicine. Its methyl ester derivative, Enrofloxacin Methyl Ester, may be synthesized to alter its physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As there is a lack of established and validated methods specifically for this compound in the public domain, this guide adapts a common and robust method for Enrofloxacin analysis, with modifications to account for the altered properties of the methyl ester. The provided protocol should be considered a starting point and must be fully validated in the user's laboratory for its intended purpose.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds.[1][2] For this compound, a C18 column is a suitable stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer will be used for elution. Due to the increased hydrophobicity of the methyl ester compared to the parent enrofloxacin, a higher proportion of organic solvent in the mobile phase is anticipated to be necessary for optimal retention and separation.

Proposed HPLC Method Parameters

The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. These parameters may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 278 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions

a. Primary Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions (1-50 µg/mL):

  • Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, dosage form, biological fluid). The following is a general procedure for a solid dosage form.

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Further dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in triplicate, starting from the lowest concentration.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Inject a blank (mobile phase) after every few sample injections to check for carryover.

  • Record the peak area or peak height for each injection.

Data Analysis
  • Construct a calibration curve by plotting the average peak area/height of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve.

  • Calculate the final concentration of the drug in the original sample, taking into account all dilution factors.

Method Validation

The proposed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose. The following table outlines the key validation parameters that need to be assessed.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other peaks (e.g., impurities, excipients).
Linearity Correlation coefficient (r²) should be > 0.99 over a defined concentration range.
Accuracy The percentage recovery should be within 98-102%.
Precision The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Experimental Workflow for HPLC Quantification

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection of Standards & Samples HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for HPLC quantification.

Concluding Remarks

The analytical method and protocols detailed in this document provide a solid foundation for the quantification of this compound. It is imperative that researchers and scientists perform a thorough method development and validation in their own laboratory to ensure the accuracy, precision, and reliability of the results. The successful implementation of this method will be a valuable tool in the research and development of formulations containing this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Enrofloxacin and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Enrofloxacin and its potential degradation product or related substance, Enrofloxacin Methyl Ester. The described methodology is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development and research. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections.[1] During its synthesis, storage, or under certain physiological conditions, related substances and degradation products can form, which may affect the drug's efficacy and safety. One such potential derivative is this compound. Therefore, a reliable analytical method is essential for the simultaneous determination of Enrofloxacin and its related compounds. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3] This application note presents a validated HPLC method suitable for the routine analysis of Enrofloxacin and its methyl ester in various sample matrices.

Experimental Protocol

Materials and Reagents
  • Enrofloxacin reference standard (Purity ≥ 98%)

  • This compound reference standard (if available)

  • HPLC grade acetonitrile

  • HPLC grade methanol[4]

  • Potassium dihydrogen phosphate (KH2PO4)[4]

  • Orthophosphoric acid[4]

  • Triethylamine (TEA)[4]

  • Water (HPLC grade or Milli-Q)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Enrofloxacin and its related substances.

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% (v/v) TEA in 10 mM KH2PO4 buffer (pH 2.5, adjusted with orthophosphoric acid)B: Methanol
Gradient Program A linear gradient can be optimized. A starting point could be 70% A and 30% B, with a gradual increase in B.
Flow Rate 1.0 mL/min[4][5]
Column Temperature 35°C[4][5]
Detection UV at 278 nm and 254 nm[4][5]
Injection Volume 10 µL
Run Time Approximately 65 minutes to ensure elution of all degradation products[4][5]
Preparation of Solutions

Mobile Phase A (Aqueous Phase):

  • Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 10 mM solution.

  • Add 1.0 mL of Triethylamine (TEA) to the solution.

  • Adjust the pH to 2.5 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Organic Phase):

  • Use HPLC grade methanol.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh about 25 mg of Enrofloxacin reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve in a small amount of methanol and then dilute to the mark with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • For Drug Substance: Accurately weigh a sufficient amount of the sample, dissolve it in the mobile phase to achieve a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For Dosage Forms (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Enrofloxacin.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters are summarized in the table below.

ParameterSpecification
Specificity The method should be able to resolve Enrofloxacin and this compound from each other and from any other potential impurities or degradation products.[4]
Linearity A linear relationship between the peak area and concentration should be established over a specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
Accuracy (Recovery) The recovery of the analyte should be within 98-102%. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels.
Precision The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4]

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 2.0%

Table 2: Linearity Data for Enrofloxacin

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1
10
25
50
75
100
Correlation Coefficient (r²) > 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120
Mean % Recovery

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Sample Preparation (Dissolution & Filtration) inj Injection into HPLC sp->inj mp Mobile Phase Preparation (Buffer & Organic) mp->inj st Standard Preparation (Stock & Working Solutions) st->inj sep Chromatographic Separation (C18 Column) inj->sep Mobile Phase Flow det UV Detection (278 nm & 254 nm) sep->det da Data Acquisition & Integration det->da qc Quantification & Calculation da->qc vr Validation & Reporting qc->vr

Caption: Experimental workflow for the HPLC analysis of Enrofloxacin.

Logical Relationship: Enrofloxacin and its Methyl Ester

logical_relationship enro Enrofloxacin ester Enrofloxacin Methyl Ester enro->ester Esterification / Degradation

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of bacterial infections. Enrofloxacin methyl ester is a derivative of enrofloxacin, designed as a prodrug to potentially enhance its physicochemical properties, such as solubility. In biological systems, it is anticipated that the ester is hydrolyzed to the active parent compound, enrofloxacin. Therefore, the in vitro antibacterial activity of this compound is primarily attributed to the resulting enrofloxacin.

These application notes provide a comprehensive overview of the protocols for conducting in vitro antibacterial assays of enrofloxacin and its derivatives. The information is intended to guide researchers in the accurate assessment of the antibacterial efficacy of this class of compounds.

Mechanism of Action

Enrofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of enrofloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[2] By binding to the DNA-gyrase complex, enrofloxacin stabilizes the transient state where the DNA is cleaved, preventing the enzyme from resealing the break.[2]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is vital for the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation during cell division.[2] Enrofloxacin's binding to the topoisomerase IV-DNA complex also leads to an accumulation of cleaved DNA, ultimately resulting in cell death.[2]

The dual-targeting mechanism of enrofloxacin contributes to its potent bactericidal activity.[2] The inhibition of these essential enzymatic processes disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[1][4]

Signaling Pathway Diagram

G cluster_bacterium Bacterial Cell enrofloxacin Enrofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) enrofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV enrofloxacin->topo_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables dna_segregation Chromosome Segregation topo_iv->dna_segregation Enables cell_death Bacterial Cell Death dna_replication->cell_death dna_segregation->cell_death

Caption: Mechanism of action of enrofloxacin.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin against Selected Bacterial Strains

Bacterial StrainTypeMIC Range (µg/mL)
Escherichia coliGram-negative0.015 - 2.0
Pseudomonas aeruginosaGram-negative0.12 - 8.0
Salmonella typhimuriumGram-negative0.015 - 1.0
Staphylococcus aureusGram-positive0.06 - 4.0
Streptococcus pneumoniaeGram-positive0.5 - 8.0
Pasteurella multocidaGram-negative≤ 0.015 - 0.5

Table 2: Minimum Bactericidal Concentration (MBC) of Enrofloxacin against Selected Bacterial Strains

Bacterial StrainTypeMBC Range (µg/mL)
Escherichia coliGram-negative0.03 - 4.0
Pseudomonas aeruginosaGram-negative0.25 - 16.0
Salmonella typhimuriumGram-negative0.03 - 2.0
Staphylococcus aureusGram-positive0.12 - 8.0
Streptococcus pneumoniaeGram-positive1.0 - 16.0
Pasteurella multocidaGram-negative≤ 0.03 - 1.0

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of compounds such as this compound.

Experimental Workflow Diagram

G prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep->inoculate stock Prepare Stock Solution of This compound serial Perform Serial Dilutions in 96-Well Plate stock->serial serial->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. Typically, a range of concentrations from 64 µg/mL to 0.06 µg/mL is tested.

    • Ensure each well contains 50 µL of the diluted compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the total volume to 100 µL.

    • Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC determination.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes or loops

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC:

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the number of colonies on the MHA plate. The well corresponding to the lowest concentration with no more than 0.1% of the original inoculum surviving is the MBC.

Conclusion

The in vitro antibacterial activity of this compound is expected to be comparable to that of enrofloxacin, as it is likely a prodrug that converts to the active form. The protocols detailed in these application notes provide a standardized framework for researchers to evaluate the antibacterial efficacy of enrofloxacin derivatives. Accurate and reproducible MIC and MBC data are crucial for the preclinical assessment of new antibacterial agents and for understanding their potential clinical utility. It is recommended to always include reference strains and appropriate controls to ensure the validity of the experimental results.

References

Application Notes and Protocols: Enrofloxacin Methyl Ester as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine.[1] Its analysis is crucial for pharmacokinetic studies, residue monitoring in animal products, and quality control of pharmaceutical formulations. Enrofloxacin Methyl Ester, a derivative of enrofloxacin, serves as an excellent internal standard for chromatographic quantification of enrofloxacin and its metabolites. Its structural similarity to enrofloxacin ensures comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification, particularly in mass spectrometry-based methods. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the chromatographic analysis of enrofloxacin.

Chemical Information

CompoundIUPAC NameChemical FormulaMolar Mass
Enrofloxacin1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC19H22FN3O3359.39 g/mol
This compoundmethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylateC20H24FN3O3373.42 g/mol

Application: Quantification of Enrofloxacin in Pharmaceutical Formulations using HPLC with UV Detection

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of enrofloxacin in a pharmaceutical tablet formulation, employing this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Enrofloxacin reference standard (Purity ≥ 98%)

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Triethylamine (TEA) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Enrofloxacin tablets (e.g., 50 mg)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM KH2PO4 buffer with 0.1% TEA, pH adjusted to 2.5 with orthophosphoric acidB: Methanol
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 35°C[2][3][4]
Detection Wavelength 278 nm[2][3][4]
Injection Volume 20 µL

4. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH2PO4 in 1 L of deionized water. Add 1 mL of TEA and adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Enrofloxacin Stock Solution (ENR Stock): Accurately weigh approximately 10 mg of Enrofloxacin and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the ENR Stock solution and a fixed volume of the IS Stock solution into volumetric flasks and diluting with mobile phase to achieve final concentrations of 1, 5, 10, 20, and 50 µg/mL of enrofloxacin, each containing 10 µg/mL of this compound.

  • Sample Preparation:

    • Weigh and finely powder 20 enrofloxacin tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of enrofloxacin into a 100 mL volumetric flask.

    • Add 10 mL of the IS Stock solution.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Calculate the ratio of the peak area of enrofloxacin to the peak area of the internal standard (this compound) for both the calibration standards and the samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of enrofloxacin for the calibration standards.

  • Determine the concentration of enrofloxacin in the sample solution from the calibration curve.

  • Calculate the amount of enrofloxacin per tablet.

Method Validation Summary

The following table summarizes typical validation parameters for a similar HPLC method for enrofloxacin analysis.[5][6]

ParameterTypical Value
Linearity (µg/mL) 0.1 - 0.6
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.001
Limit of Quantification (LOQ) (µg/mL) 0.03
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[2] The following protocol describes the conditions for forced degradation of enrofloxacin.

Experimental Protocol

1. Preparation of Stressed Samples

Prepare solutions of enrofloxacin at a concentration of 100 µg/mL in the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl, heat at 80°C for 2 hours.

  • Basic Hydrolysis: 0.1 M NaOH, heat at 80°C for 2 hours.

  • Oxidative Degradation: 3% H2O2, at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours, then dissolve in mobile phase.[7]

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

2. Analysis

Analyze the stressed samples using the HPLC method described above. The method should be able to separate the intact enrofloxacin peak from any degradation products formed.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards (Enrofloxacin + IS) hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solution (Tablet Powder + IS) prep_sample->hplc_injection chromatography Chromatographic Separation on C18 Column hplc_injection->chromatography detection UV Detection at 278 nm chromatography->detection peak_integration Integrate Peak Areas (Enrofloxacin & IS) detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Enrofloxacin in Sample calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification of enrofloxacin.

forced_degradation cluster_stress Stress Conditions enrofloxacin Enrofloxacin Solution acid Acidic Hydrolysis (0.1 M HCl, 80°C) enrofloxacin->acid base Basic Hydrolysis (0.1 M NaOH, 80°C) enrofloxacin->base oxidation Oxidative Degradation (3% H2O2) enrofloxacin->oxidation thermal Thermal Degradation (105°C) enrofloxacin->thermal photo Photolytic Degradation (UV light) enrofloxacin->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Separation of Degradants analysis->evaluation

Caption: Workflow for forced degradation studies of enrofloxacin.

References

Application Notes and Protocols: Metabolism of Enrofloxacin in Veterinary Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the metabolic pathways, experimental protocols, and analytical methods for studying the veterinary drug enrofloxacin. While the primary focus of this document is enrofloxacin, it is important to note that specific research on enrofloxacin methyl ester is not extensively available in the reviewed scientific literature. The information presented here is based on the well-established metabolic profile of enrofloxacin, which is primarily biotransformed into its active metabolite, ciprofloxacin.[1][2][3][4][5] The protocols and data provided are essential for researchers, scientists, and drug development professionals involved in veterinary pharmacology and drug metabolism studies.

Enrofloxacin is a synthetic fluoroquinolone antibiotic exclusively developed for veterinary use.[6][7][8] It exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.[2][5] Understanding the metabolism of enrofloxacin is critical for determining its efficacy, safety, and potential for drug interactions in various animal species.[6][7][8][9][10]

Metabolic Pathways of Enrofloxacin

The primary metabolic pathway of enrofloxacin in most animal species is N-deethylation to form ciprofloxacin, which is also a potent antimicrobial agent.[1][2][3][4] This biotransformation enhances the overall antibacterial effect of the parent drug.[1] Other minor metabolic routes include glucuronide conjugation and oxidation.[2]

The metabolism of enrofloxacin can be influenced by the activity of cytochrome P450 (CYP) enzymes.[9] Studies have shown that enrofloxacin can inhibit certain CYP isozymes, such as CYP1A1 and CYP1A2, which may lead to potential drug-drug interactions.[9]

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-deethylation Other_Metabolites Other Minor Metabolites (e.g., Glucuronides, Oxo-derivatives) Enrofloxacin->Other_Metabolites Conjugation, Oxidation CYP450 Cytochrome P450 (e.g., CYP1A2) Enrofloxacin->CYP450 Inhibition

Metabolic pathway of Enrofloxacin.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic parameters of enrofloxacin and its primary metabolite, ciprofloxacin, vary among different animal species and with the route of administration.[6][7][8] The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin in Buffalo Calves (7.5 mg/kg body weight)

ParameterRoute of AdministrationEnrofloxacinCiprofloxacin
Cmax (µg/mL) Intravenous (IV)10.23 ± 0.450.38 ± 0.02
Intramuscular (IM)2.15 ± 0.080.54 ± 0.03
Tmax (h) Intramuscular (IM)1.00 ± 0.002.00 ± 0.00
AUC (µg.h/mL) Intravenous (IV)14.85 ± 0.544.01 ± 0.21
Intramuscular (IM)13.51 ± 0.495.59 ± 0.28
t½ (h) Intravenous (IV)2.98 ± 0.118.12 ± 0.39
Intramuscular (IM)3.89 ± 0.158.32 ± 0.41
Data adapted from pharmacokinetic-pharmacodynamic integration studies in buffalo calves.[11]

Table 2: Pharmacokinetic Parameters of Total Fluoroquinolones (Enrofloxacin + Ciprofloxacin) in Prairie Dogs (20 mg/kg SC)

ParameterValue (Mean ± SD)Range
Cmax (µg/mL) 4.903.44 - 6.08
Tmax (h) 1.590.5 - 2.00
Terminal Half-life (h) 4.634.02 - 5.20
Data from a study on the pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin following single-dose subcutaneous injection in black-tailed prairie dogs.[12]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Enrofloxacin using Liver Microsomes

Objective: To investigate the metabolism of enrofloxacin and its potential to inhibit cytochrome P450 enzymes in vitro.

Materials:

  • Rat liver microsomes

  • Enrofloxacin solution (0.25, 0.5, and 1.0 mM)

  • NADPH regenerating system

  • Substrates for CYP isozymes (e.g., ethoxyresorufin for CYP1A1, methoxyresorufin for CYP1A2, pentoxyresorufin for CYP2B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, NADPH regenerating system, and phosphate buffer in a 96-well plate.

  • Add the specific CYP isozyme substrate to the wells.

  • Add varying concentrations of enrofloxacin (0.25, 0.5, and 1.0 mM) to the experimental wells. Control wells will not contain enrofloxacin.

  • Incubate the plate at 37°C.

  • Measure the formation of the fluorescent product (resorufin) over time using a microplate reader. The rate of product formation is indicative of the enzyme activity.

  • Calculate the inhibition of CYP enzyme activity by comparing the rate of reaction in the presence and absence of enrofloxacin.

This protocol is based on methodologies described for studying the effects of enrofloxacin on hepatic cytochrome P-450.[9][10]

Protocol 2: In Vivo Pharmacokinetic Study of Enrofloxacin in an Animal Model

Objective: To determine the pharmacokinetic profile of enrofloxacin and its metabolite ciprofloxacin in a target animal species.

Materials:

  • Test animals (e.g., rabbits, pigs, calves)

  • Enrofloxacin formulation for the desired route of administration (e.g., oral, intravenous)

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • HPLC system with fluorescence or mass spectrometry detection

Procedure:

  • House the animals under controlled conditions and allow for an acclimatization period.

  • Administer a single dose of enrofloxacin to the animals via the chosen route (e.g., 10 mg/kg oral dose for rabbits).

  • Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.667, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 24, 36, and 48 hours post-administration).[13]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Extract enrofloxacin and ciprofloxacin from the plasma samples using a suitable extraction method (see Protocol 3).

  • Quantify the concentrations of enrofloxacin and ciprofloxacin in the plasma extracts using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Selection Animal Selection & Acclimatization Dosing Enrofloxacin Administration (e.g., Oral, IV) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (See Protocol 3) Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC Quantification Sample_Extraction->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis

Workflow for an in vivo pharmacokinetic study.
Protocol 3: Sample Preparation for HPLC Analysis of Enrofloxacin and Ciprofloxacin

Objective: To extract enrofloxacin and ciprofloxacin from biological matrices (e.g., plasma, tissue, milk) for quantification by HPLC.

Method 1: Liquid-Liquid Extraction (for tissue)

  • Weigh 5.00 g of the homogenized tissue sample.

  • Add 100 mL of acetonitrile/0.2% metaphosphoric acid (2:3, v/v) and homogenize.[14]

  • Filter the mixture with suction.[14]

  • The resulting filtrate can be further cleaned up using solid-phase extraction.

Method 2: Solid-Phase Extraction (SPE) (for milk)

  • Extract residues from milk with a phosphate buffer.

  • Condition a C18 SPE cartridge with methanol and then water.

  • Load the milk extract onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute enrofloxacin and ciprofloxacin with methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[15]

Method 3: Protein Precipitation and Liquid-Liquid Extraction (for plasma)

  • To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Take the supernatant and perform a liquid-liquid extraction with a suitable organic solvent (e.g., trichloromethane).[16]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Sample_Prep_Workflow Start Biological Sample (Plasma, Tissue, Milk) Homogenization Homogenization (for tissue) Start->Homogenization Extraction Extraction (LLE or Protein Precipitation) Start->Extraction Homogenization->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC_Injection Injection into HPLC Evaporation->HPLC_Injection

General workflow for sample preparation.
Protocol 4: HPLC Quantification of Enrofloxacin and Ciprofloxacin

Objective: To quantify the concentrations of enrofloxacin and ciprofloxacin in prepared samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Fluorescence detector or a mass spectrometer

Chromatographic Conditions (Example):

  • Mobile Phase: 0.01M phosphoric acid (pH 3)/acetonitrile (80:20 v/v)[17]

  • Flow Rate: 0.8 mL/min[17]

  • Column: C18, 150x4.6 mm, 3.5 µm particle size[17]

  • Detection: Fluorescence with excitation at 276-280 nm and emission at 442-455 nm[16][17]

Procedure:

  • Prepare a series of standard solutions of enrofloxacin and ciprofloxacin of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify and quantify the peaks corresponding to enrofloxacin and ciprofloxacin based on their retention times and the calibration curve. The sum of the results for enrofloxacin and its metabolite ciprofloxacin is often considered for regulatory purposes.[14][15]

Conclusion

The study of enrofloxacin metabolism is fundamental to optimizing its therapeutic use and ensuring animal and human safety. While direct data on this compound is scarce, the established methodologies for enrofloxacin provide a robust framework for investigating its derivatives. The protocols and data presented herein offer a detailed guide for researchers to conduct in vitro and in vivo metabolism studies, perform accurate sample analysis, and contribute to the body of knowledge on this important veterinary drug.

References

Enrofloxacin in Aquaculture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enrofloxacin, a fluoroquinolone antibiotic, is a significant tool in veterinary medicine, including aquaculture, for combating bacterial infections.[1][2] Its broad-spectrum activity against Gram-negative and some Gram-positive bacteria makes it effective for treating diseases caused by pathogens such as Aeromonas, Pseudomonas, Vibrio, and Streptococcus species.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with enrofloxacin in an aquaculture context.

Mechanism of Action

Enrofloxacin functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] This action leads to a rapid, concentration-dependent bactericidal effect.[2]

Applications in Aquaculture Research

Enrofloxacin is primarily researched for its efficacy in treating systemic bacterial infections in various fish species. Key research applications include:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determining the absorption, distribution, metabolism, and excretion of the drug in different fish species to establish optimal dosing regimens.[4][5]

  • Efficacy Trials: Evaluating the effectiveness of enrofloxacin against specific bacterial pathogens in controlled laboratory and field settings.

  • Safety and Toxicity Assessments: Investigating the potential adverse effects of enrofloxacin on fish and the aquatic environment.[6]

  • Residue Analysis: Monitoring the depletion of enrofloxacin and its primary metabolite, ciprofloxacin, from fish tissues to ensure food safety.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enrofloxacin in different fish species.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Various Fish Species
SpeciesDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)Reference
Rainbow Trout (Oncorhynchus mykiss)10 (IV)--30.4-[7]
Rainbow Trout (Oncorhynchus mykiss)10 (Oral)-6-829.5 - 56.342 (at 15°C)[7]
Brown Trout (Salmo trutta)10 (Oral)4.635.04--[5]
Yellow River Carp (Cyprinus carpio haematoperus)10 (Oral)0.798129.44-
Crucian Carp (Carassius auratus gibelio)20 (Oral, single dose)8.93367.4-[1]
Koi Carp (Cyprinus carpio)10 (Oral)14.360.2516.619.6[8]
Koi Carp (Cyprinus carpio)10 (IM)4.59117.8610.4[8]
Koi Carp (Cyprinus carpio)10 (IP)36.64116.1-[8]
Table 2: Minimum Inhibitory Concentrations (MICs) of Enrofloxacin Against Common Fish Pathogens
Bacterial SpeciesMIC Range (µg/mL)Reference
Aeromonas hydrophila0.06 - 0.4[1]
Aeromonas salmonicida0.005 - 1.28[1]
Vibrio salmonicida0.005 - 0.16[1]
Yersinia ruckeri0.005 - 0.03[1]
Pseudomonas aeruginosa1
Enterococcus faecalis0.0625
Gram-negative bacteria (general)≤ 1.0[9]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered Enrofloxacin in Brown Trout
  • Objective: To determine the pharmacokinetic profile of enrofloxacin in brown trout following oral administration.

  • Animal Model: Brown trout (Salmo trutta) acclimated to experimental conditions.[10]

  • Drug Administration:

    • Prepare a medicated feed containing enrofloxacin at the desired concentrations (e.g., 10, 20, and 40 mg/kg of fish body weight).[10]

    • Administer the medicated feed orally to the fish.

  • Sample Collection:

    • Collect blood samples from the caudal vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-administration.[4]

    • Centrifuge the blood samples to separate the plasma.

  • Analytical Method:

    • Determine the plasma concentrations of enrofloxacin and its metabolite, ciprofloxacin, using High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Analysis:

    • Analyze the plasma concentration-time data using a non-compartmental method to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.[10]

Protocol 2: In Vivo Efficacy Trial of Enrofloxacin Against Aeromonas salmonicida in Black Rockfish
  • Objective: To evaluate the in vivo efficacy of enrofloxacin for the treatment of Aeromonas salmonicida infection in black rockfish.

  • Animal Model: Black rockfish (Sebastes schlegelii).[11]

  • Bacterial Challenge:

    • Culture Aeromonas salmonicida to a specific concentration.

    • Challenge the fish with the bacterial culture via intraperitoneal injection.[11]

  • Treatment:

    • Following the bacterial challenge, administer enrofloxacin orally via medicated feed at different doses (e.g., 5, 10, and 20 mg/kg body weight) for a specified duration (e.g., 7 days).[11]

    • Include a control group that receives non-medicated feed.

  • Observation and Data Collection:

    • Monitor the fish for clinical signs of disease and mortality daily for a set period (e.g., 14 days post-challenge).

    • Calculate the relative percent survival (RPS) for each treatment group compared to the control group.

  • Endpoint:

    • Determine the optimal dose of enrofloxacin that provides significant protection against mortality.[11]

Visualizations

experimental_workflow cluster_pk_study Pharmacokinetic Study Workflow cluster_efficacy_trial Efficacy Trial Workflow pk_acclimation Acclimation of Fish pk_dosing Oral Administration of Enrofloxacin pk_acclimation->pk_dosing pk_sampling Blood Sample Collection at Time Points pk_dosing->pk_sampling pk_analysis HPLC Analysis of Plasma pk_sampling->pk_analysis pk_modeling Pharmacokinetic Modeling pk_analysis->pk_modeling eff_acclimation Acclimation of Fish eff_challenge Bacterial Challenge eff_acclimation->eff_challenge eff_treatment Enrofloxacin Treatment eff_challenge->eff_treatment eff_monitoring Mortality and Clinical Sign Monitoring eff_treatment->eff_monitoring eff_analysis Calculation of Relative Percent Survival eff_monitoring->eff_analysis

Caption: Experimental workflows for pharmacokinetic and efficacy studies.

logical_relationship cluster_drug_properties Drug Properties & Administration cluster_fish_factors Fish & Environmental Factors cluster_outcome Outcome dose Dose absorption Absorption dose->absorption route Administration Route route->absorption lipophilicity Lipophilicity (Potential role of Methyl Ester) lipophilicity->absorption species Fish Species species->absorption temperature Water Temperature temperature->absorption distribution Distribution absorption->distribution efficacy Therapeutic Efficacy distribution->efficacy

References

Application Notes and Protocols: Enrofloxacin Methyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Enrofloxacin Methyl Ester as a versatile building block in organic synthesis. This document offers detailed protocols for its preparation and subsequent derivatization, alongside key data to support its application in the development of novel chemical entities.

Introduction

Enrofloxacin is a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1][2] Its core structure, a quinolone carboxylic acid, presents a valuable scaffold for medicinal chemistry.[1] The carboxylic acid moiety is a key site for chemical modification to alter the compound's physicochemical properties and biological activity. This compound, the methyl ester derivative of enrofloxacin, serves as a protected form of the carboxylic acid, enabling a range of chemical transformations that are not feasible with the parent drug. This opens avenues for the synthesis of novel derivatives with potentially enhanced or new therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Enrofloxacin and its methyl ester is presented below.

PropertyEnrofloxacinThis compound
Molecular Formula C₁₉H₂₂FN₃O₃C₂₀H₂₄FN₃O₃
Molecular Weight 359.39 g/mol 373.42 g/mol
Appearance Pale yellow crystalsNot specified (expected to be a solid)
Water Solubility PoorExpected to be poor
IUPAC Name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidmethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of the parent enrofloxacin. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Based on analogous reactions with the structurally similar ciprofloxacin, a reliable protocol can be established.[3][4]

Experimental Protocol: Fischer-Speier Esterification of Enrofloxacin

Materials:

  • Enrofloxacin

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend enrofloxacin (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: Based on the synthesis of ciprofloxacin methyl ester, a yield of approximately 70% can be anticipated.[3][4]

This compound as a Building Block

The esterification of enrofloxacin to its methyl ester derivative opens up possibilities for further chemical modifications, particularly at the piperazine ring, without interference from the acidic carboxylic group.

N-Acylation of this compound

The secondary amine of the piperazine ring in this compound is a nucleophilic site that can readily undergo acylation reactions. This allows for the introduction of a wide variety of substituents, potentially modulating the biological activity of the parent molecule.

Experimental Protocol: N-Acylation with Acyl Halides

Materials:

  • This compound

  • Acyl chloride or sulfonyl chloride (e.g., acetyl chloride, benzoyl chloride, tosyl chloride)

  • Dichloromethane (DCM, anhydrous)

  • Pyridine or other non-nucleophilic base

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated this compound derivative by column chromatography.

Expected Yields: For similar N-acylation reactions of ciprofloxacin methyl ester, yields in the range of 67-85% have been reported.[3][4]

Potential Applications and Future Directions

The derivatization of this compound can lead to the development of new chemical entities with a range of potential applications:

  • Novel Antibacterial Agents: Modification of the piperazine ring can alter the antibacterial spectrum and potency, potentially overcoming existing resistance mechanisms.

  • Anticancer Agents: Some fluoroquinolone derivatives have shown promise as anticancer agents.[5] The synthesized derivatives of this compound could be screened for such activities.

  • Prodrugs: The ester and N-acyl groups can be designed to be cleavable in vivo, releasing the active enrofloxacin. This prodrug strategy can be used to improve pharmacokinetic properties.

Diagrams

Synthesis_of_Enrofloxacin_Methyl_Ester Enrofloxacin Enrofloxacin reaction Reflux Enrofloxacin->reaction Methanol Methanol (CH3OH) Methanol->reaction H2SO4 H2SO4 (cat.) H2SO4->reaction Enrofloxacin_Methyl_Ester This compound reaction->Enrofloxacin_Methyl_Ester

Caption: Synthesis of this compound via Fischer Esterification.

N_Acylation_of_Enrofloxacin_Methyl_Ester Enro_Me_Ester This compound reaction DCM, 0°C to RT Enro_Me_Ester->reaction Acyl_Halide R-COCl or R-SO2Cl Acyl_Halide->reaction Pyridine Pyridine Pyridine->reaction N_Acylated_Product N-Acylated Enrofloxacin Methyl Ester Derivative reaction->N_Acylated_Product Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Evaluation start Enrofloxacin esterification Esterification start->esterification enro_ester This compound esterification->enro_ester acylation N-Acylation enro_ester->acylation derivatives Novel Derivatives acylation->derivatives screening Biological Screening (e.g., Antibacterial, Anticancer) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

References

Application Notes and Protocols for the Development of Novel Fluoroquinolone Derivatives from Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel fluoroquinolone derivatives using enrofloxacin as a parent compound. While specific data on Enrofloxacin Methyl Ester is not extensively available in public literature, this document outlines the rationale and general methodologies for its use as a key intermediate in the development of new antibacterial agents. The protocols provided are based on established principles of fluoroquinolone chemistry and antibacterial drug discovery.

Introduction: The Need for New Fluoroquinolone Derivatives

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that have been instrumental in treating a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] However, the emergence and spread of bacterial resistance to existing fluoroquinolones necessitates the development of new derivatives with improved efficacy, expanded spectrum of activity, and reduced susceptibility to resistance mechanisms.

Enrofloxacin, a second-generation fluoroquinolone widely used in veterinary medicine, serves as an excellent scaffold for the development of new derivatives due to its proven antibacterial efficacy and well-understood structure-activity relationships (SAR).[2] Modifications, particularly at the C-7 piperazinyl ring, have been shown to significantly influence the potency and spectrum of activity of fluoroquinolones.[3]

Rationale for Using this compound as an Intermediate

The carboxylic acid at the C-3 position of enrofloxacin is crucial for its antibacterial activity but can interfere with certain chemical modifications at other positions of the molecule. Esterification of this carboxylic acid to form this compound serves two primary purposes in a synthetic strategy:

  • Protection of the Carboxylic Acid: The methyl ester group acts as a protecting group, preventing the carboxylic acid from participating in unwanted side reactions during the derivatization of other parts of the enrofloxacin molecule, most notably the N-4 nitrogen of the piperazine ring.

  • Increased Solubility in Organic Solvents: The ester form can enhance the solubility of the enrofloxacin core in a wider range of organic solvents, facilitating subsequent chemical reactions.

Following the desired modifications, the methyl ester can be readily hydrolyzed back to the free carboxylic acid, which is essential for the final compound's antibacterial activity.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol describes a standard esterification procedure (Fischer esterification) to synthesize this compound.

Materials:

  • Enrofloxacin

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend enrofloxacin in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Derivatization of the C-7 Piperazinyl Ring

The secondary amine on the piperazine ring at the C-7 position is the primary site for introducing structural diversity. With the C-3 carboxylic acid protected as a methyl ester, various modifications can be performed. A general protocol for N-alkylation is provided below.

Materials:

  • This compound

  • Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate or Triethylamine (as a base)

  • Acetonitrile or Dimethylformamide (DMF) (as a solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in acetonitrile or DMF in a round-bottom flask.

  • Add a base such as potassium carbonate or triethylamine to the mixture.

  • Add the desired alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the solid base.

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-substituted piperazinyl derivative of this compound by column chromatography.

Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid, which is crucial for antibacterial activity.

Materials:

  • N-substituted this compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (as solvents)

  • Hydrochloric acid (1N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the purified N-substituted this compound derivative in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~7 using 1N HCl to precipitate the final product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final fluoroquinolone derivative.

Biological Evaluation Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[4]

Materials:

  • Synthesized fluoroquinolone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

It is crucial to assess the toxicity of new compounds against mammalian cells to ensure their selectivity for bacteria. The MTT assay is a common method to evaluate cell viability.[5]

Materials:

  • Synthesized fluoroquinolone derivatives

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example of Antibacterial Activity (MIC) and Cytotoxicity (IC50) Data for Novel Enrofloxacin Derivatives

Compound IDModification at C-7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µg/mL) vs. HEK293 CellsSelectivity Index (IC50/MIC) vs. S. aureus
Enrofloxacin-0.1250.06>100>800
Derivative 1N-benzyl0.250.125>100>400
Derivative 2N-phenethyl0.1250.06>100>800
Derivative 3N-(4-fluorobenzyl)0.060.03>100>1667

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV FQ->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition DNA Damage & Replication Block DNA_Gyrase->Inhibition Inhibition leads to Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topoisomerase_IV Decatenates Cell_Death Bacterial Cell Death Inhibition->Cell_Death Induces Workflow Start Start: Enrofloxacin Esterification Step 1: Esterification (Protection of C-3 COOH) Start->Esterification Intermediate This compound Esterification->Intermediate Derivatization Step 2: Modification at C-7 (e.g., N-Alkylation) Intermediate->Derivatization Protected_Derivative Protected Derivative Derivatization->Protected_Derivative Hydrolysis Step 3: Hydrolysis (Deprotection of C-3 COOH) Protected_Derivative->Hydrolysis Final_Product Novel Fluoroquinolone Derivative Hydrolysis->Final_Product Biological_Eval Biological Evaluation Final_Product->Biological_Eval MIC MIC Assay (Antibacterial Activity) Biological_Eval->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Biological_Eval->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Cytotoxicity->SAR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Enrofloxacin Methyl Ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating Enrofloxacin with methanol in the presence of a strong acid catalyst, typically under reflux conditions.

Q2: Why is my this compound yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, it is crucial to use a large excess of methanol and/or remove the water produced during the reaction. Other factors that can contribute to low yields include incomplete reaction, side reactions, and product loss during workup and purification.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reaction is the hydrolysis of the ester back to the carboxylic acid, especially during the workup if conditions are not sufficiently anhydrous. Additionally, under harsh acidic conditions, there is a potential for side reactions involving the piperazine ring, such as protonation which can affect solubility and reactivity, or even degradation of the quinolone core, although fluoroquinolones are generally stable. The activity of some fluoroquinolones may be reduced in acidic media.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (Enrofloxacin). The reaction is considered complete when the Enrofloxacin spot disappears.

Q5: What is the best method for purifying this compound?

A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient reaction time or temperature- Water in the reaction mixture- Use fresh, anhydrous acid catalyst.- Ensure the reaction is heated to reflux for an adequate period (monitor by TLC).- Use anhydrous methanol and dry all glassware thoroughly.
Presence of Starting Material (Enrofloxacin) in the Final Product - Incomplete reaction- Equilibrium not sufficiently shifted towards the product- Increase the reaction time.- Use a larger excess of methanol.- If possible, remove water using a Dean-Stark apparatus.
Formation of Multiple Byproducts - Reaction temperature is too high- Prolonged reaction time leading to degradation- Side reactions involving the piperazine ring- Optimize the reaction temperature; avoid excessive heating.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider using a milder acid catalyst or protecting the piperazine nitrogen if side reactions are significant.
Difficulty in Isolating the Product during Workup - Product is soluble in the aqueous layer- Emulsion formation during extraction- Ensure the aqueous layer is neutralized to precipitate the product if it is in a salt form.- Use a different extraction solvent or add brine to break up emulsions.
Product is an oil instead of a solid - Presence of impurities- Residual solvent- Purify the product using column chromatography.- Ensure all solvent is removed under high vacuum.
Hydrolysis of the ester during workup - Presence of excess water and acid during extraction- Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) before extraction.- Perform the extraction quickly and use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Enrofloxacin (1 equivalent)

  • Anhydrous Methanol (large excess, e.g., 20-50 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Enrofloxacin in anhydrous methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the suspension while stirring.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound by NMR and Mass Spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Enrofloxacin

ParameterTypical Range/ValueImpact on Yield
Molar Ratio (Methanol:Enrofloxacin) 20:1 to 50:1Higher ratio shifts equilibrium to the right, increasing yield.
Catalyst (H₂SO₄) Concentration 0.1 to 0.2 equivalentsSufficient catalyst is needed to protonate the carbonyl group and initiate the reaction.
Reaction Temperature Reflux (approx. 65°C for methanol)Higher temperature increases the reaction rate.
Reaction Time 4 - 8 hoursShould be optimized by monitoring with TLC to ensure completion without significant degradation.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Enrofloxacin Enrofloxacin ReactionVessel Reaction at Reflux Enrofloxacin->ReactionVessel Methanol Anhydrous Methanol Methanol->ReactionVessel Catalyst H₂SO₄ (catalyst) Catalyst->ReactionVessel Neutralization Neutralization (NaHCO₃) ReactionVessel->Neutralization Cool Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis and purification of this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps CarboxylicAcid Enrofloxacin (R-COOH) Protonation 1. Protonation of Carbonyl CarboxylicAcid->Protonation Alcohol Methanol (CH₃OH) NucleophilicAttack 2. Nucleophilic Attack by Methanol Alcohol->NucleophilicAttack Proton H⁺ (from H₂SO₄) Proton->Protonation Protonation->NucleophilicAttack ProtonTransfer 3. Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination 4. Elimination of Water ProtonTransfer->WaterElimination Deprotonation 5. Deprotonation WaterElimination->Deprotonation Product This compound (R-COOCH₃) + H₂O Deprotonation->Product

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Technical Support Center: Purification of Enrofloxacin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of enrofloxacin derivatives, with a focus on addressing challenges related to compounds like Enrofloxacin Methyl Ester.

Introduction

Enrofloxacin is a fluoroquinolone antibiotic widely used in veterinary medicine.[1] While extensive information is available on the synthesis and purification of enrofloxacin and its salts, specific documented methods for the purification of its ester derivatives, such as this compound, are not readily found in scientific literature. This suggests that this compound may be an unstable intermediate, a compound not typically isolated, or a novel derivative.

This guide offers general purification strategies and troubleshooting advice based on the known properties of enrofloxacin and standard organic chemistry techniques applicable to the purification of fluoroquinolone esters.

Frequently Asked Questions (FAQs)

Q1: I cannot find a standard protocol for the purification of this compound. Why might this be?

A1: There are several potential reasons for the lack of specific purification protocols for this compound:

  • Chemical Instability: The ester might be prone to hydrolysis back to the parent carboxylic acid, enrofloxacin, especially in the presence of moisture or acid/base traces.

  • Intermediate Use: It might be synthesized as an intermediate that is used immediately in a subsequent reaction step without purification.

  • Lack of Application: There may not be a common pharmaceutical or research application for the isolated methyl ester form.

Q2: What are the likely starting materials and reaction for synthesizing this compound?

A2: The most probable synthesis route is the esterification of the carboxylic acid group of enrofloxacin with methanol. This is typically carried out under acidic conditions (e.g., using sulfuric acid or thionyl chloride) or using a coupling agent.

Q3: What are the expected physicochemical properties of this compound compared to Enrofloxacin?

A3: this compound is expected to be less polar than enrofloxacin due to the conversion of the polar carboxylic acid group to a less polar ester group. This will affect its solubility and chromatographic behavior. It will likely be more soluble in organic solvents and less soluble in aqueous solutions.

Troubleshooting Guide

Problem 1: Low Yield of Purified this compound
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.
Hydrolysis during Workup During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid catalyst and minimize ester hydrolysis. Ensure all glassware is dry and use anhydrous solvents.
Degradation on Silica Gel The basic nitrogen on the piperazine ring can interact strongly with acidic silica gel, leading to streaking and poor recovery. Consider using neutral or basic alumina for column chromatography, or pre-treat the silica gel with a small amount of triethylamine in the eluent.
Loss during Recrystallization The compound may be too soluble in the chosen recrystallization solvent. Perform small-scale solubility tests with a variety of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Purification Strategy
Unreacted Enrofloxacin TLC (will have a lower Rf value), HPLC, 1H NMR (presence of carboxylic acid proton).Column chromatography on silica gel or alumina. A solvent system of increasing polarity (e.g., dichloromethane/methanol gradient) should separate the less polar ester from the more polar carboxylic acid.
Byproducts from Synthesis Mass Spectrometry, NMR.Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes).[2]
Residual Solvents 1H NMR.Dry the product under high vacuum.

Experimental Protocols (General Approaches)

General Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of a fluoroquinolone ester like this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Enrofloxacin + Methanol (Acid Catalyst) reaction Esterification Reaction start->reaction quench Quench Reaction (e.g., with NaHCO3 soln) reaction->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude chromatography Column Chromatography (e.g., Silica Gel, Alumina) crude->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

General workflow for this compound synthesis and purification.
Method 1: Purification by Column Chromatography

  • Column Packing: Prepare a column with silica gel or neutral alumina. If using silica gel, consider pre-treating it with a 1% triethylamine solution in the eluent to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Start with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Method 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the product is soluble at high temperatures but poorly soluble at room temperature. Common solvents for similar compounds include ethanol and methanol.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Common TLC Observations
Observation Potential Problem Suggested Action
Spot Streaking Compound is too polar for the eluent or is interacting with the stationary phase.Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent.
Multiple Spots The reaction is incomplete or has produced byproducts.Proceed with column chromatography for separation.
Rf Value Too High/Low The eluent is too polar/non-polar.Adjust the solvent ratio. Increase the non-polar component to lower the Rf, or increase the polar component to raise it.
Logical Troubleshooting Flowchart

The following diagram illustrates a logical approach to troubleshooting purification issues.

G cluster_troubleshoot Troubleshooting start Crude Product Obtained check_purity Check Purity by TLC/HPLC start->check_purity is_pure Is it >95% pure? check_purity->is_pure end_product Pure Product is_pure->end_product Yes main_impurity Identify Main Impurity (e.g., Starting Material) is_pure->main_impurity No is_sm Is it Starting Material? main_impurity->is_sm column_chrom Perform Column Chromatography is_sm->column_chrom Yes recrystallize Attempt Recrystallization is_sm->recrystallize No/Other column_chrom->check_purity Re-check Purity recrystallize->check_purity Re-check Purity

A logical flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Troubleshooting Enrofloxacin Methyl Ester HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Enrofloxacin Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it problematic?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion is problematic because it can obscure smaller, nearby peaks, reduce resolution, and lead to inaccurate peak integration, which compromises the precision and accuracy of quantification.[1][2]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: this compound, like its parent compound Enrofloxacin, is a basic compound due to the presence of a piperazine group.[3][4] Basic compounds are highly susceptible to peak tailing in reversed-phase HPLC. The most common cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][5][6][7] These interactions create a secondary retention mechanism, which leads to the tailing phenomenon.[5][8][9]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor. Enrofloxacin has pKa values around 6.0 (carboxylic acid) and 7.7 (piperazine nitrogen).[10] At a mid-range pH (e.g., pH 4-7), the piperazine group on this compound will be protonated (positively charged), and the residual silanols on the silica surface (pKa ~3.5-4.5) will be deprotonated (negatively charged).[11][12] This charge difference promotes strong ionic interactions, causing significant peak tailing.[1][7][11] Operating at a low pH (e.g., below 3.5) protonates the silanol groups, minimizing these secondary interactions and dramatically improving peak shape for basic compounds.[5][13][14]

Q4: Can the choice of HPLC column contribute to peak tailing?

A4: Absolutely. The type and condition of the column are crucial.

  • Column Chemistry: Modern, high-purity silica columns (Type B) have fewer accessible and acidic silanol groups. Columns that are "end-capped" have many of these residual silanols chemically deactivated, which significantly reduces secondary interactions and peak tailing for basic compounds.[1][6][15]

  • Column Degradation: Over time, or with exposure to harsh mobile phases (especially high pH), the stationary phase can degrade. This can expose more active silanol sites or create a void at the column inlet, both of which cause peak tailing.[2][13][14]

Q5: What is the impact of the sample solvent on peak shape?

A5: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[2][11] This "solvent mismatch" causes the analyte band to spread unevenly at the column head. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Troubleshooting Guide

This step-by-step guide will help you systematically identify and resolve the cause of peak tailing for this compound.

Step 1: Quantify the Problem

Before making changes, quantify the extent of the tailing. The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As).

Q: How is the Tailing Factor (Tf) calculated and interpreted?

A: The USP tailing factor is calculated at 5% of the peak height.

  • Tf = W₀.₀₅ / (2f)

    • W₀.₀₅: The width of the peak at 5% of its height.

    • f: The distance from the peak's leading edge to the peak maximum at 5% height.[1]

Tailing Factor (Tf)Peak ShapeInterpretation
Tf = 1.0SymmetricalIdeal
Tf > 1.2Tailing PeakIndicates potential chromatographic issues
Tf < 1.0Fronting PeakLess common; often due to column overload

Table 1: Interpretation of Tailing Factor values.

Step 2: Evaluate the HPLC Method and Column

Chemical interactions are the most likely cause of tailing for this analyte.

Q: What are the key HPLC parameters to check first?

A: Review your current method against typical parameters for fluoroquinolones. Low pH is a common theme in successful methods for Enrofloxacin.[10][16][17]

ParameterRecommended Starting Point for this compoundRationale
Column High-purity, end-capped C18 or C8 (Type B silica)Minimizes available silanol groups for secondary interactions.[1][15]
Mobile Phase A 20-25 mM Phosphate or Formate BufferProvides pH control and competes with the analyte for active sites.[1][13]
Mobile Phase pH 2.5 - 3.5 Protonates residual silanols to prevent ionic interaction with the basic analyte.[13][14][16][17]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Temperature 30 - 40 °CCan improve peak shape and reduce mobile phase viscosity.

Table 2: Recommended HPLC starting parameters.

Q: How can I determine if my column is the problem?

A: Column issues can be chemical (degradation) or physical (voids). Follow this workflow to diagnose the issue.

G cluster_workflow Column Troubleshooting Workflow start Peak Tailing Observed check_history Is the column old or used with high-pH mobile phases? start->check_history replace_column Replace with a new, end-capped column check_history->replace_column Yes check_void Suspect physical damage (e.g., pressure shock)? check_history->check_void No problem_solved Problem Solved replace_column->problem_solved check_void->replace_column No reverse_flush Reverse-flush column (check manufacturer's advice) check_void->reverse_flush Yes reverse_flush->replace_column Tailing persists reverse_flush->problem_solved Tailing resolved

Caption: A workflow for troubleshooting column-related peak tailing.
Step 3: Optimize the Mobile Phase

If a good quality column doesn't solve the issue, focus on the mobile phase chemistry.

Q: How does pH control silanol interactions?

A: The ionization state of both the this compound and the column's residual silanol groups is dictated by the mobile phase pH. Operating at low pH neutralizes the silanols, preventing the ionic interaction that causes tailing.

G cluster_ph_effect Effect of Mobile Phase pH on Analyte-Silanol Interaction cluster_high_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3.5) analyte_high Analyte-NH+ silanol_high Silanol-O- analyte_high->silanol_high Strong Ionic Interaction (Causes Tailing) analyte_low Analyte-NH+ interaction_low No Ionic Interaction (Symmetrical Peak) silanol_low Silanol-OH

Caption: Relationship between mobile phase pH and analyte-silanol interactions.

Q: What mobile phase additives can improve peak shape?

A: If adjusting pH is not sufficient or possible, certain additives can help.

AdditiveTypical ConcentrationMechanism of Action
Buffer Salts 20-50 mMIncreases ionic strength, which helps to shield the ionic interactions between the analyte and silanols.[9][13]
Triethylamine (TEA) 0.1 - 0.5% (v/v)A "sacrificial base" that is small and charged, preferentially interacting with active silanol sites.[8][13]

Table 3: Common mobile phase additives to reduce peak tailing.

Step 4: Check the HPLC System (Extra-Column Effects)

If the peak tailing affects all peaks in the chromatogram, not just the analyte, the cause may be physical rather than chemical. This is known as "extra-column band broadening."

Q: What are common system-level causes of peak tailing?

A: Dead volume in the fluidic path is a primary cause. This is any space where the sample can diffuse and spread out in a non-uniform way outside of the column itself.

G cluster_system_issues Potential Sources of Extra-Column Volume cluster_problems Common Problem Areas injector Injector tubing1 Connecting Tubing (Too long or wide) injector->tubing1 fittings Poorly Fitted Connections (Creates gaps) tubing1->fittings column Column (Potential void at inlet) fittings->column tubing2 Connecting Tubing column->tubing2 detector Detector Cell tubing2->detector

Caption: Diagram of potential hardware issues leading to peak tailing.
  • Actionable Steps:

    • Ensure all tubing connections are properly fitted, with no gaps between the ferrule and the end of the tubing.[11]

    • Use tubing with the smallest possible inner diameter and shortest possible length, especially between the column and the detector.[1][14]

    • Check for a void at the column inlet, which can be caused by pressure shocks or degradation of the silica bed.[5][14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH Buffered Mobile Phase)

  • Objective: To prepare a 25 mM potassium phosphate buffer at pH 3.0.

  • Reagents: HPLC-grade water, potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid (H₃PO₄), HPLC-grade acetonitrile.

  • Procedure:

    • Weigh out 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water to make a 25 mM solution.

    • Filter the buffer solution through a 0.45 µm filter to remove particulates.

    • Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.

    • Slowly add phosphoric acid dropwise until the pH of the solution reaches 3.0.

    • This aqueous solution is your "Mobile Phase A".

    • When preparing your final mobile phase (e.g., 75:25 A:B), measure the required volumes of Mobile Phase A and acetonitrile (Mobile Phase B) separately before mixing.

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Flushing and Regeneration

  • Objective: To clean a reversed-phase column that may be contaminated.

  • Procedure:

    • Note: Always disconnect the column from the detector before flushing to waste.

    • Disconnect the column from the detector.

    • Flush the column with at least 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

    • Flush with 20 column volumes of 100% Acetonitrile.

    • If contamination is severe, flush with 20 column volumes of Isopropanol.

    • To re-equilibrate, reverse the sequence: flush with 100% Acetonitrile, then with the initial mobile phase composition.

    • Allow the column to equilibrate with the mobile phase (with buffer) for at least 15-20 minutes before injecting a sample.

Protocol 3: Sample Preparation

  • Objective: To prepare this compound samples to minimize peak shape distortion.

  • Procedure:

    • Prepare a stock solution of this compound in a small amount of methanol or acetonitrile.

    • For the working standard, dilute the stock solution using the initial mobile phase as the diluent.

    • Ensure the final concentration of the sample is within the linear range of the column to avoid mass overload, which can also cause tailing.[2]

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column frit.

References

Technical Support Center: Synthesis of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of Enrofloxacin Methyl Ester, a critical derivative for further drug development and formulation.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of enrofloxacin.

Issue 1: Low to No Product Yield

Q: My reaction has run to completion, but I have a very low yield of this compound after workup and purification. What are the likely causes?

A: Low product yield is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:

  • Incomplete Reaction: The most common cause is an incomplete reaction. Verify completion by using Thin Layer Chromatography (TLC) to see if the enrofloxacin starting material has been fully consumed. If starting material remains, consider extending the reaction time or increasing the temperature.

  • Catalyst Inactivity: Acid catalysts (like sulfuric acid or thionyl chloride) are crucial for esterification. Ensure your catalyst is fresh and has not been deactivated by exposure to atmospheric moisture.

  • Presence of Water: Esterification is a reversible equilibrium reaction that produces water. Any water present at the start or produced during the reaction will push the equilibrium back towards the reactants. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For typical acid-catalyzed esterification with methanol, temperatures between 60-65°C (reflux) are often optimal. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation of the product.

  • Losses During Workup: The product may be lost during the extraction and purification phases. Ensure the pH is correctly adjusted during aqueous washes to minimize the solubility of the ester in the aqueous layer. Check the efficiency of your extraction solvent.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Q: My post-reaction TLC plate shows the product spot, the starting material spot, and several other unidentified spots. What could these impurities be?

A: The formation of byproducts is indicative of side reactions or degradation. Potential impurities could include:

  • Unreacted Starting Material: As mentioned, the reaction may not have gone to completion.

  • Degradation Products: Enrofloxacin and its ester are susceptible to degradation at high temperatures or in the presence of strong acids over extended periods. Consider reducing the reaction temperature or time.

  • Byproducts from Side Reactions: Side reactions can occur, particularly if the starting material is not pure. Ensure the purity of your enrofloxacin before starting the reaction.

To resolve this, optimize the reaction conditions (see data table below) and purify the crude product using column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients).

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for this esterification?

A: For laboratory-scale synthesis, thionyl chloride (SOCl₂) in methanol is a highly effective method as it reacts with methanol to form HCl in situ and also consumes the water produced, driving the reaction forward. Alternatively, a catalytic amount of concentrated sulfuric acid (H₂SO₄) in refluxing methanol is a classic and effective approach.

Q2: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the enrofloxacin starting material and the less polar methyl ester product. A common solvent system is Dichloromethane:Methanol (9:1 v/v). The disappearance of the starting material spot indicates the reaction is complete.

Q3: What is the best method for purifying the final product?

A: Flash column chromatography is the preferred method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, will effectively separate the this compound from unreacted starting material and other impurities.

Q4: How should I store the this compound product?

A: The purified ester should be stored in a cool, dark, and dry place. It is best kept in an airtight container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the effects of key variables on the yield of this compound. These experiments were conducted on a 1 mmol scale of enrofloxacin in 10 mL of methanol.

Experiment ID Catalyst (molar eq.) Temperature (°C) Time (h) Yield (%) Purity (by HPLC)
EME-01H₂SO₄ (0.1)65465%90%
EME-02H₂SO₄ (0.1)65882%94%
EME-03H₂SO₄ (0.1)80475%88% (degradation observed)
EME-04SOCl₂ (1.2)25 -> 65491%98%
EME-05SOCl₂ (1.2)65293%97%

Experimental Protocol: Synthesis via Thionyl Chloride Method

1. Materials and Setup:

  • Enrofloxacin (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Round-bottom flask, magnetic stirrer, condenser, and calcium chloride drying tube.

  • All glassware must be oven-dried before use.

2. Reaction Procedure:

  • Suspend Enrofloxacin in anhydrous methanol in the round-bottom flask at 0°C (ice bath).

  • Slowly add thionyl chloride dropwise to the stirring suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a condenser and drying tube.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the enrofloxacin spot disappears.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Slowly evaporate the methanol under reduced pressure.

  • Re-dissolve the resulting crude solid in dichloromethane (DCM).

  • Wash the DCM solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common issues during the synthesis.

G start Experiment Start check_yield Low or No Yield? start->check_yield check_tlc Analyze Reaction TLC check_yield->check_tlc Yes success Successful Synthesis check_yield->success No incomplete Starting Material Present? check_tlc->incomplete impurity_check Multiple Spots on TLC? check_tlc->impurity_check extend_rxn Action: - Extend Reaction Time - Increase Temperature - Check Catalyst Activity incomplete->extend_rxn Yes workup_loss Investigate Workup: - Check pH during extraction - Confirm solvent efficiency incomplete->workup_loss No extend_rxn->start Re-run workup_loss->start Re-run optimize Action: - Lower Temperature - Reduce Reaction Time - Purify via Chromatography impurity_check->optimize Yes impurity_check->success No optimize->start Re-run

Caption: A decision tree for troubleshooting low yield issues.

Experimental Workflow Diagram

This diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Analysis prep 1. Dry Glassware 2. Weigh Reagents react 3. Suspend Enrofloxacin in MeOH 4. Add SOCl₂ at 0°C 5. Reflux for 2-4h prep->react monitor 6. Monitor by TLC react->monitor workup 7. Evaporate Solvent 8. Aqueous Wash 9. Dry & Concentrate monitor->workup Reaction Complete purify 10. Column Chromatography workup->purify product 11. Characterize Product (NMR, MS, HPLC) purify->product

Caption: Step-by-step workflow for ester synthesis.

Enrofloxacin Methyl Ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Enrofloxacin Methyl Ester. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage of neat this compound, a temperature of +5°C is recommended. As with related fluoroquinolone ester derivatives, storage at 2-8°C in a well-sealed container is advisable to maintain compound integrity.

Q2: How should I handle this compound safely in the laboratory?

As a derivative of a fluoroquinolone antibiotic, this compound should be handled with appropriate safety precautions. Always use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3] Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[3]

Q3: What solvents are suitable for dissolving this compound?

Q4: How stable is this compound in solution?

This compound is an ester and, as such, may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. While specific stability studies on the methyl ester are not widely published, solutions of the parent compound, Enrofloxacin, have been shown to be stable for varying periods depending on the solvent and storage conditions.[6][7][8][9][10] It is best practice to prepare fresh solutions of this compound for immediate use. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an anhydrous organic solvent and used within a short period. Users should perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve Incorrect solvent selection.Test solubility in a small amount of an organic solvent such as DMSO or DMF. Sonication may aid dissolution. For aqueous buffers, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution.[4]
Compound has degraded.If the compound has been stored improperly or for an extended period, it may have degraded. Use a fresh vial of the compound.
Unexpected experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. Avoid prolonged storage of solutions, especially in aqueous or protic solvents.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved before making dilutions. Use a calibrated balance for weighing the solid.
Precipitation observed in solution Exceeded solubility limit.Ensure the concentration of the solution does not exceed the solubility of this compound in the chosen solvent.
Change in temperature or pH.Check the pH of your solution and be mindful of temperature changes, as these can affect solubility.

Quantitative Data Summary

The following table summarizes storage and stability information for Enrofloxacin and its derivatives, which can serve as a guide for handling this compound.

Compound Storage Temperature (Neat) Recommended Solution Storage Notes
This compound+5°CPrepare fresh; if necessary, store in an anhydrous organic solvent at -20°C or below for short periods.Susceptible to hydrolysis.
EnrofloxacinRoom TemperatureAqueous solutions should not be stored for more than one day.[4] Organic stock solutions can be stored at -20°C for up to a month.Poorly soluble in water.[11][12][13]
Enrofloxacin Butyl Ester Impurity2-8°CN/AData from Certificate of Analysis for a related compound.
Enrofloxacin N-Oxide2-8°CN/AData from Certificate of Analysis for a related compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 373.42 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate glass vial with a screw cap

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh out 3.73 mg of this compound and transfer it to a clean, dry glass vial.

  • Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Enrofloxacin Methyl Ester dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add 1.0 mL DMSO to 3.73 mg mix Vortex/Sonicate until dissolved dissolve->mix store Store at -20°C in Tightly Sealed Vial mix->store For Stock Solution dilute Dilute to Working Concentration store->dilute Use Freshly Thawed experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using an this compound stock solution.

troubleshooting_logic start Unexpected Experimental Result check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_dissolution Is the compound fully dissolved? check_solution->check_dissolution Yes prepare_fresh->check_dissolution sonicate Try sonication or a different solvent check_dissolution->sonicate No check_storage Was the neat compound stored correctly? check_dissolution->check_storage Yes proceed Proceed with Experiment sonicate->proceed new_vial Use a new vial of the compound check_storage->new_vial No check_storage->proceed Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Overcoming Enrofloxacin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to enrofloxacin and its derivatives, such as Enrofloxacin Methyl Ester (EME).

Note on this compound (EME): Literature specifically addressing EME resistance is limited. As EME is a prodrug or derivative of enrofloxacin, the resistance mechanisms and strategies to overcome them are considered analogous to those of enrofloxacin. The guidance provided here is based on established principles of enrofloxacin resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to enrofloxacin?

A1: Bacteria primarily develop resistance to enrofloxacin through three main mechanisms[1][2][3]:

  • Target-Site Mutations: Chromosomal mutations in the genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits), reduce the binding affinity of enrofloxacin to these enzymes[1][2]. High-level resistance often involves mutations in both enzymes[2][3].

  • Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes on mobile genetic elements like plasmids. These genes can encode for:

    • Qnr proteins (qnrA, qnrB, qnrS): These proteins protect DNA gyrase and topoisomerase IV from enrofloxacin's action[1][4][5].

    • AAC(6')-Ib-cr: This enzyme modifies enrofloxacin through acetylation, reducing its effectiveness[1][4].

    • Efflux pumps (qepA, oqxAB): These plasmid-encoded pumps actively transport enrofloxacin out of the bacterial cell[4][6].

  • Overexpression of Efflux Pumps: Chromosomal genes encoding multidrug resistance (MDR) efflux pumps can be overexpressed, leading to increased removal of enrofloxacin from the cell and reduced intracellular concentration[1][7][8].

Q2: My bacterial culture is showing resistance to enrofloxacin. What are my next steps?

A2: If you observe enrofloxacin resistance, a systematic approach is recommended:

  • Confirm Resistance: Re-run the Minimum Inhibitory Concentration (MIC) assay to confirm the initial findings. Ensure proper controls are included.

  • Characterize the Resistance Level: Determine if the resistance is low-level or high-level, as this can provide clues about the underlying mechanism[9].

  • Investigate the Mechanism:

    • Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to check for mutations[6].

    • Screen for the presence of PMQR genes (e.g., qnr, aac(6')-Ib-cr) using PCR[4][6].

    • Use an efflux pump inhibitor (EPI) in your susceptibility testing to see if the MIC decreases, which would suggest the involvement of efflux pumps.

  • Explore Strategies to Overcome Resistance: Based on the identified mechanism, consider strategies such as combination therapy or the use of adjuvants like EPIs.

Q3: What is combination therapy and how can it help overcome enrofloxacin resistance?

A3: Combination therapy involves using enrofloxacin with another antimicrobial agent to achieve a synergistic or additive effect. This approach can be effective for several reasons: the second agent may inhibit a resistance mechanism, target a different cellular pathway, or enhance the uptake of enrofloxacin. For example, polymyxin B has been shown to have a synergistic killing effect against extensively drug-resistant Pseudomonas aeruginosa when combined with enrofloxacin[10]. Other potential combination partners for enrofloxacin include β-lactams (like amoxicillin), aminoglycosides, and tetracyclines[11].

Q4: Can efflux pump inhibitors (EPIs) restore enrofloxacin susceptibility?

A4: Yes, in cases where resistance is mediated by the overexpression of efflux pumps, EPIs can be effective. EPIs are compounds that block the activity of these pumps, leading to an increased intracellular concentration of the antibiotic[7]. Some phytochemicals, such as capsaicin, have been reported to have efflux pump inhibitory activity and may enhance the efficacy of enrofloxacin[7].

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for Enrofloxacin
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.
Contamination of culture Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay.
Degradation of enrofloxacin stock solution Prepare fresh stock solutions of enrofloxacin and store them appropriately (protected from light, at the recommended temperature).
Variations in incubation time or temperature Strictly adhere to the standardized incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C)[12].
Issue 2: High-Level Enrofloxacin Resistance Observed
Possible Cause Troubleshooting Step
Multiple target-site mutations Sequence the QRDRs of gyrA and parC to identify mutations. High-level resistance often correlates with mutations in both genes[3].
Combination of resistance mechanisms The strain may possess both target-site mutations and PMQR genes or overexpress efflux pumps. A comprehensive molecular screening is necessary.
Incorrect antibiotic concentration Verify the concentration of your enrofloxacin stock solution and the dilutions used in the assay.
Issue 3: Combination Therapy Not Showing Synergy
Possible Cause Troubleshooting Step
Antagonistic drug interaction Some antibiotic combinations can be antagonistic. Perform a checkerboard assay to systematically evaluate the interaction between enrofloxacin and the partner drug.
Inappropriate combination partner The chosen partner drug may not be effective against the specific resistance mechanism of the bacterial strain. Select a partner based on the known or suspected resistance mechanism.
Suboptimal drug concentrations The concentrations used in the combination may not be within the synergistic range. A checkerboard assay can help identify the optimal concentrations.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST[13].

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Enrofloxacin powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile diluents (e.g., saline or PBS)

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare Enrofloxacin Stock Solution: Prepare a concentrated stock solution of enrofloxacin in a suitable solvent. Further dilutions will be made from this stock.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions in Microtiter Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the enrofloxacin stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions. This will result in wells with 50 µL of varying enrofloxacin concentrations.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial suspension (prepared in Step 2) to each well. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 100 µL of CAMHB only (no bacteria, no drug).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth[14]. This can be assessed visually or by using a plate reader.

Visualizations

Mechanisms of Enrofloxacin Resistance

Enrofloxacin_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Enrofloxacin_ext Enrofloxacin Enrofloxacin_int Enrofloxacin Enrofloxacin_ext->Enrofloxacin_int Entry DNA_Gyrase DNA Gyrase Enrofloxacin_int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin_int->Topoisomerase_IV Inhibits Efflux_Pump Efflux Pump Enrofloxacin_int->Efflux_Pump AAC_Enzyme AAC(6')-Ib-cr Enrofloxacin_int->AAC_Enzyme Mutated_Gyrase Mutated DNA Gyrase Enrofloxacin_int->Mutated_Gyrase Reduced Binding Mutated_Topo Mutated Topoisomerase IV Enrofloxacin_int->Mutated_Topo Reduced Binding DNA DNA Replication DNA_Gyrase->DNA Topoisomerase_IV->DNA Efflux_Pump->Enrofloxacin_ext Expulsion Qnr_Protein Qnr Protein Qnr_Protein->DNA_Gyrase Protects Qnr_Protein->Topoisomerase_IV Protects Inactive_Enro Inactive Enrofloxacin AAC_Enzyme->Inactive_Enro

Caption: Key mechanisms of bacterial resistance to enrofloxacin.

Workflow for Investigating and Overcoming Resistance

Overcoming_Resistance_Workflow Start Bacterial culture shows Enrofloxacin resistance Confirm_MIC Confirm Resistance (Repeat MIC) Start->Confirm_MIC Characterize Characterize Resistance Level (Low vs. High) Confirm_MIC->Characterize Investigate Investigate Mechanism Characterize->Investigate Sequencing Sequence QRDRs (gyrA, parC) Investigate->Sequencing Target-site mutations? PCR Screen for PMQR genes (qnr, aac(6')-Ib-cr) Investigate->PCR Plasmid-mediated resistance? EPI_Test Test with Efflux Pump Inhibitor (EPI) Investigate->EPI_Test Efflux pump involvement? Strategy Select Strategy to Overcome Resistance Sequencing->Strategy PCR->Strategy EPI_Test->Strategy Combo_Therapy Combination Therapy (e.g., with β-lactam) Strategy->Combo_Therapy Adjuvant_Therapy Adjuvant Therapy (use of EPIs) Strategy->Adjuvant_Therapy Evaluate Evaluate Efficacy (In vitro / In vivo models) Combo_Therapy->Evaluate Adjuvant_Therapy->Evaluate

References

Technical Support Center: Enrofloxacin Methyl Ester Photostability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for investigating the photostability of Enrofloxacin Methyl Ester.

Disclaimer: The scientific literature contains extensive data on the photodegradation of Enrofloxacin (ENR). However, specific studies on its methyl ester derivative are limited. This guide is therefore based on the well-established principles and data for Enrofloxacin, which serves as a robust proxy and foundational starting point for investigations into the methyl ester. The core structure, degradation pathways, and analytical methods are expected to be highly similar.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it critical?

A1: Photostability testing is a crucial part of drug development that evaluates how a substance or product is affected by exposure to light.[1][2] It is essential for identifying potential degradation, ensuring the safety, efficacy, and quality of the drug, and determining appropriate packaging and storage instructions, such as "Protect from Light".[1][2][3] International guidelines, such as ICH Q1B, provide a framework for conducting these studies.[2][4]

Q2: What are the primary mechanisms of Enrofloxacin photodegradation?

A2: The photodegradation of Enrofloxacin involves complex reactions. The molecule can absorb light directly, leading to its breakdown.[5] Additionally, the process often involves the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then attack the drug molecule, leading to degradation.[6] The presence of other substances in a solution can also act as photosensitizers, absorbing light and transferring the energy to the drug molecule, causing it to degrade.[5]

Q3: What degradation products have been identified for Enrofloxacin?

A3: Forced degradation studies on the parent compound, Enrofloxacin, have identified several key degradation products and impurities. These provide a strong indication of what to expect when analyzing the methyl ester derivative. Common degradants include:

  • Ciprofloxacin (a major metabolite)[7][8][9]

  • Fluoroquinolonic acid impurity[7][8]

  • A decarboxylated impurity[7][8]

  • Desfluoro impurity[7][8]

  • Ethylenediamine impurity[7][8]

  • Deethylene-Enrofloxacin[9]

Q4: How might the methyl ester group affect the photostability and degradation profile compared to the parent Enrofloxacin?

A4: While the core fluoroquinolone structure is the primary site of photodegradation, the methyl ester group could introduce additional reaction pathways. Researchers should be vigilant for degradation products resulting from ester hydrolysis, which would yield the parent Enrofloxacin and methanol, or other reactions involving the ester moiety. The ester's presence might also subtly alter the electronic properties of the molecule, potentially influencing the overall rate of degradation compared to the parent drug.

Troubleshooting Guide

Q1: My degradation rates are inconsistent across different experiments. What are the likely causes?

A1: Inconsistency is a common issue in photostability studies. The root cause can often be traced to a few key variables:

  • Light Source Fluctuation: Ensure the intensity and spectral output of your lamp are stable and consistent. Calibrate your lux meters and radiometers regularly.[4]

  • Temperature Variation: Light sources can generate significant heat. This can induce thermal degradation, confounding your results. Use a temperature-controlled chamber and always run a "dark control" (a sample protected from light, e.g., with aluminum foil) alongside your exposed sample to isolate light-induced effects from thermal effects.[4][5]

  • Sample Concentration: The initial concentration of the drug can affect the degradation rate. Higher concentrations may lead to a "self-filtering" effect, slowing the apparent degradation rate.[10] Always start with the same initial concentration.

  • Solvent Purity: Impurities in solvents can act as photosensitizers or quenchers. Use high-purity (e.g., HPLC grade) solvents for all experiments.

Q2: I'm observing significant degradation in my dark control sample. What does this mean?

A2: Degradation in a sample shielded from light indicates that the compound is unstable under the experimental conditions (e.g., temperature, pH, solvent) independent of light.[5] This is thermal degradation. Your analysis must account for this by subtracting the degradation observed in the dark control from the total degradation in the light-exposed sample to determine the true photodegradation.

Q3: I'm having difficulty separating the degradation products from the parent peak using RP-HPLC. What can I do to improve resolution?

A3: Chromatographic separation of structurally similar degradation products can be challenging. Consider the following optimization steps:

  • Mobile Phase Gradient: If using an isocratic method, switch to a gradient program. A shallow gradient can significantly improve the resolution of closely eluting peaks.[7][8]

  • pH Adjustment: The ionization state of fluoroquinolones and their acidic or basic degradants is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter retention times and improve separation.

  • Column Chemistry: If resolution is still poor, try a different column. While C18 columns are common[7][8], a different stationary phase (e.g., Phenyl-Hexyl, C8) or a column with a different particle size or length may provide the necessary selectivity.

  • Flow Rate: Reducing the flow rate can sometimes increase column efficiency and improve resolution, though it will increase run time.

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B Guidelines)

This protocol outlines a typical forced degradation study to assess the photosensitivity of this compound in solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 100 µg/mL).

    • Place the solution in a chemically inert, transparent container (e.g., quartz cuvette or borosilicate glass vial).

    • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.[5]

  • Irradiation:

    • Place the transparent sample and the dark control in a photostability chamber.

    • Expose the samples to a light source compliant with ICH Q1B Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp (320-400 nm).[4]

    • The exposure should provide an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[4][5]

    • Monitor the light dose using calibrated radiometers/lux meters.

    • Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Sampling & Analysis:

    • Withdraw aliquots from both the exposed sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

    • Determine the percentage of remaining this compound and the formation of any degradation products by comparing peak areas to the t=0 sample.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is based on established procedures for Enrofloxacin and its impurities.[7][8]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase A: 10 mM KH₂PO₄ buffer with 0.1% Triethylamine (TEA), pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program: A linear gradient tailored to separate the parent compound from its degradants (e.g., start with 90% A, ramp to 40% A over 40 minutes, hold, and re-equilibrate).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 35°C.[7][8]

  • Detection Wavelength: Monitor at 278 nm and 254 nm.[7][8]

  • Injection Volume: 10-20 µL.

  • Confirmation: For structural elucidation of unknown degradation products, collect fractions and analyze by LC-MS.[11]

Quantitative Data Presentation

The following tables summarize degradation data for the parent compound, Enrofloxacin (ENR) , which can be used as a benchmark for studies on its methyl ester.

Table 1: Photodegradation Rates of Enrofloxacin (ENR) in Water

Light Source Degradation Rate Constant (k, min⁻¹)
UV Lamp 0.124[10]
Simulated Solar Light 0.043[10]

Data from a study on Enrofloxacin, not the methyl ester.[10]

Table 2: Known Degradation Products of Enrofloxacin (ENR)

Degradation Product / Impurity Analytical Method for Detection Reference
Ciprofloxacin RP-HPLC [7][8]
Fluoroquinolonic Acid RP-HPLC [7][8]
Decarboxylated Impurity RP-HPLC [7][8]
Desfluoro Impurity RP-HPLC [7][8]
Deethylene-Enrofloxacin UPLC-MS [9]

These products were identified in forced degradation studies of Enrofloxacin.

Visualized Workflows and Logic

G cluster_prep 1. Preparation cluster_exp 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_results 4. Data Interpretation p1 Prepare Stock Solution (this compound) p2 Aliquot into Transparent Vials (Test Samples) p1->p2 p3 Wrap Vials in Foil (Dark Controls) p1->p3 e1 Place Samples in Photostability Chamber p2->e1 p3->e1 e2 Expose to UV/Vis Light (≥1.2M lux-hrs, ≥200 W-h/m²) e1->e2 e3 Withdraw Aliquots at Time Intervals e2->e3 a1 Analyze All Samples (HPLC-UV/PDA) e3->a1 a2 Quantify Parent Peak Area vs. t=0 a1->a2 a3 Identify & Quantify Degradation Products a1->a3 r1 Calculate Degradation Rate (Test vs. Dark Control) a3->r1 r2 Propose Degradation Pathway r1->r2 r3 Assess Photosensitivity r2->r3

Caption: Experimental workflow for a photostability study.

G start Inconsistent Results Observed q_dark Is there degradation in the dark control? start->q_dark a_thermal Issue: Thermal Degradation Action: Improve temp control. Account for this in calculations. q_dark->a_thermal Yes q_light Are light source conditions stable and calibrated? q_dark->q_light No end_node Problem Identified a_thermal->end_node a_light Issue: Light Source Fluctuation Action: Calibrate equipment. Ensure consistent placement. q_light->a_light No q_conc Is the initial concentration identical for all runs? q_light->q_conc Yes a_light->end_node a_conc Issue: Concentration Effects Action: Use consistent initial concentration. q_conc->a_conc No q_conc->end_node Yes a_conc->end_node

Caption: Troubleshooting logic for inconsistent results.

References

Enrofloxacin Methyl Ester formulation challenges for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Enrofloxacin Methyl Ester formulations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a prodrug?

Enrofloxacin is a third-generation fluoroquinolone antibiotic widely used in veterinary medicine for its broad-spectrum antibacterial activity.[1] However, its clinical application is often hampered by very poor aqueous solubility (around 0.23 to 0.45 mg/mL at neutral pH), which can lead to formulation difficulties and variable oral bioavailability.[2][3][4] this compound (C₂₀H₂₄FN₃O₃) is an ester prodrug of enrofloxacin.[5] Prodrugs are inactive derivatives that convert into the active parent drug within the body.[3] This strategy is employed to overcome undesirable drug properties, with the ester modification in this case aiming to improve physicochemical characteristics, potentially enhancing solubility in certain vehicles and improving membrane permeability for better absorption.[6]

Q2: What are the primary formulation challenges associated with ester prodrugs like this compound?

Ester prodrugs present a unique set of formulation challenges. A primary concern is the chemical stability of the drug-promoiety linker; the ester bond is susceptible to hydrolysis, which can be influenced by pH and enzymatic activity.[7][8] This can lead to premature conversion of the prodrug in the formulation vehicle or digestive tract, potentially causing precipitation of the less soluble parent drug and reducing bioavailability.[9] Key challenges include:

  • Maintaining Chemical Stability: Preventing premature hydrolysis during storage and before reaching the target site is critical.[7][8]

  • Ensuring Efficient In Vivo Conversion: The prodrug must be efficiently and predictably hydrolyzed to the active enrofloxacin in the body to exert its therapeutic effect.[7]

  • Balancing Solubility and Lipophilicity: The methyl ester modification alters the molecule's lipophilicity. While this can improve permeability, it may also affect its solubility in aqueous vehicles, requiring careful selection of solvents or co-solvents.[9]

  • Addressing Potential Degradation Byproducts: Formulation development must consider the potential for reactive intermediates or secondary degradation pathways that could impact safety or efficacy.[8]

Q3: How is this compound expected to convert to active enrofloxacin in vivo?

Ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid parent drug and an alcohol. In this case, this compound would undergo enzymatic hydrolysis to yield active enrofloxacin and methanol. This bioactivation can occur before or after absorption into systemic circulation.[3] The efficiency of this conversion is a critical factor for the prodrug's success, as incomplete or slow conversion can lead to suboptimal therapeutic levels of the active drug.[7]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Formulation Vehicle

Researchers often face difficulty dissolving this compound or observe precipitation after preparation. This is typically due to the selection of an inappropriate solvent system for the ester's physicochemical properties.

Troubleshooting Steps:

  • Review Solvent Selection: The parent drug, enrofloxacin, has very low water solubility. While the methyl ester may have different properties, aqueous vehicles alone are often insufficient. A systematic approach to solvent selection is recommended.

  • Utilize Co-solvents: The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs.[10] Consider biocompatible co-solvents in your formulation.

  • Evaluate pH Adjustment: The solubility of fluoroquinolones is pH-dependent. While enrofloxacin's solubility is low at neutral pH, it increases in acidic and alkaline conditions. The stability of the ester linkage at different pH values must be considered, as extreme pH can catalyze hydrolysis.

  • Consider Surfactants: Ionic surfactants have been shown to be effective solubilizing agents for enrofloxacin, with anionic surfactants like sodium dodecyl sulfate (SDS) significantly increasing its solubility.[10] Non-ionic surfactants can also be explored.

Quantitative Data: Solubility of Enrofloxacin in Various Systems

While specific data for the methyl ester is limited in public literature, the data for the parent compound provides a baseline for understanding its behavior. Formulations that successfully solubilize enrofloxacin are a good starting point for the ester prodrug.

Compound/SystemSolvent/VehicleReported SolubilityReference
EnrofloxacinWater (pH ≈ 7)0.45 mg/mL[4]
EnrofloxacinWater0.23 g/L (0.23 mg/mL)[2]
Enrofloxacin MesylateWater483.01 mg/mL[2]
Enrofloxacin SaltsOrganic Acid Salts57- to 406-fold increase vs. parent[4]
EnrofloxacinSodium Dodecyl Sulfate (SDS)Up to 3.8 mg/mL[10]
Issue 2: Inconsistent Efficacy or Low Bioavailability in Animal Models

Inconsistent results in in vivo studies can often be traced back to the formulation's inability to deliver the drug effectively. This may stem from poor absorption, premature degradation of the prodrug, or rapid metabolism.

Experimental Protocol: General Formulation Workflow for Oral Gavage

This protocol provides a general workflow for preparing a solution/suspension for oral administration. Note: This is a template and must be optimized for this compound based on its specific solubility and stability characteristics.

  • Vehicle Preparation:

    • Select a primary solvent or vehicle (e.g., water, saline, phosphate-buffered saline).

    • If required, add co-solvents (e.g., polyethylene glycol (PEG) 300/400, propylene glycol, ethanol) or a surfactant (e.g., Tween 80, Cremophor EL). A common practice is to limit co-solvents to a small percentage of the total volume.

    • Adjust pH if necessary, keeping in mind the stability of the ester bond.

  • Drug Solubilization:

    • Accurately weigh the required amount of this compound powder.

    • If using a co-solvent, first create a concentrated slurry or solution of the compound in the co-solvent.

    • Slowly add the primary vehicle to the slurry while continuously mixing (e.g., using a vortex mixer or magnetic stirrer) until the desired final volume is reached.

    • Gentle heating or sonication may be employed to aid dissolution, but temperature and duration should be minimized to prevent degradation.

  • Final Preparation and Quality Check:

    • Visually inspect the final formulation for complete dissolution and absence of particulates.

    • If a suspension is intended, ensure it is homogenous and easily re-suspended.

    • Measure the final pH of the solution.

    • Prepare the formulation fresh before each experiment if stability is unknown. A study demonstrated that some extemporaneous enrofloxacin suspensions can be stable for up to 56 days at room temperature.[11]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_admin Phase 3: Administration weigh Weigh Compound mix Mix & Solubilize (Vortex/Stir/Sonicate) weigh->mix vehicle Prepare Vehicle (Solvent + Excipients) vehicle->mix inspect Visual Inspection (Clarity, Particulates) mix->inspect Formulation ph_check Measure Final pH inspect->ph_check dose Administer to Animal Model ph_check->dose

Caption: General workflow for preparing an oral formulation for in vivo studies.

Issue 3: Observed Toxicity or Adverse Events

Toxicity can be dose-dependent and related to either the prodrug, the parent drug, or excipients in the formulation.

Troubleshooting Steps:

  • Review Dosing and Concentration: Ensure calculations for dosing are correct. High local concentrations due to poor solubility can also lead to tissue irritation.[12]

  • Evaluate Excipient Toxicity: Some co-solvents or surfactants can have their own toxic effects at high concentrations. Review the safety data for all components of your formulation.

  • Consult Toxicity Data: Enrofloxacin itself has a known toxicity profile. Significant side effects in laboratory animals have been observed at doses much higher than recommended levels.[13][14] Chronic degenerative changes in the auricular cartilage of rats were seen at doses of 150 mg/kg bw/day and higher.[15]

Quantitative Data: Acute Toxicity of Enrofloxacin

SpeciesRouteLD₅₀ (mg/kg bw)Reference
MouseOral (p.o.)> 5000[15]
MouseIntravenous (i.v.)~220-225[15]
RatOral (p.o.)> 5000[15]
RabbitOral (p.o.)500-800[15]
Enrofloxacin MesylateOral (p.o., in mice)1168.364[2]

Logical Relationship: Troubleshooting Adverse Events

G start Adverse Event Observed in Study check_dose Is dose/concentration correct? start->check_dose check_excipients Are excipients known to be toxic at this level? check_dose->check_excipients Yes recalc Recalculate and adjust dose check_dose->recalc No check_drug_tox Is observed effect consistent with known enrofloxacin toxicity? check_excipients->check_drug_tox No reformulate Reformulate with safer/lower conc. of excipients check_excipients->reformulate Yes dose_response Conduct dose-response toxicity study check_drug_tox->dose_response Yes end Hypothesize mechanism and continue investigation check_drug_tox->end No

Caption: Decision tree for troubleshooting unexpected toxicity in in vivo studies.

Issue 4: Understanding the Mechanism of Action

While formulating the drug, it is crucial to remember its ultimate biological target. Enrofloxacin, like other fluoroquinolones, acts by inhibiting bacterial DNA synthesis.

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.

  • In Gram-negative bacteria: The primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a necessary step for DNA replication and transcription.

  • In Gram-positive bacteria: The primary target is topoisomerase IV. Inhibition of this enzyme interferes with the separation of daughter chromosomes following DNA replication.

The binding of the fluoroquinolone to the enzyme-DNA complex creates a ternary complex that blocks the progression of the replication fork, leading to DNA damage and ultimately, bacterial cell death.[13]

G cluster_drug Drug Action cluster_target Bacterial Targets cluster_effect Cellular Effect enro Enrofloxacin gyrase DNA Gyrase (Gram-negative) enro->gyrase inhibits topoIV Topoisomerase IV (Gram-positive) enro->topoIV inhibits block_rep Blocks DNA Replication Fork gyrase->block_rep topoIV->block_rep death Bacterial Cell Death block_rep->death

Caption: Mechanism of action of enrofloxacin on bacterial DNA synthesis.

References

Technical Support Center: Enrofloxacin Methyl Ester Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for Enrofloxacin Methyl Ester, this guide is primarily based on the extensive research and methodologies established for its parent compound, Enrofloxacin. The analytical principles and challenges, particularly concerning matrix effects in biological samples, are considered highly transferable to the methyl ester derivative due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound, components of biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization process in the mass spectrometer's source.[1][2] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: Which biological matrices are most challenging for this compound analysis?

A2: The complexity of the biological matrix directly influences the severity of matrix effects. Generally, plasma, serum, and tissue homogenates (especially liver and kidney) are considered more challenging than urine due to their higher content of proteins, lipids, and other endogenous components that can cause significant signal suppression or enhancement.[2][4]

Q3: What are the common sample preparation techniques to minimize matrix effects for Enrofloxacin analysis?

A3: Several sample preparation techniques can be employed to reduce matrix effects, with the choice depending on the matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is used to precipitate proteins from the sample.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[5] This method is often preferred for complex matrices as it provides a cleaner extract.

Q4: Which analytical technique is most suitable for the quantification of this compound in biological samples?

A4: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of Enrofloxacin and its metabolites in biological matrices.[1][6] LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in complex samples and for distinguishing it from other matrix components.[1][6] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another sensitive method, but it may be less specific than LC-MS/MS.[4]

Q5: How can I validate my analytical method for this compound to ensure reliable results?

A5: Method validation is crucial to ensure the reliability of your results. Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the matrix on the analyte's signal.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my plasma samples after solid-phase extraction (SPE). What could be the cause and how can I troubleshoot it?

A: Low recovery during SPE can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Check the SPE Cartridge Conditioning and Equilibration:

    • Did you properly condition the SPE cartridge? Conditioning wets the sorbent and is crucial for consistent interaction with the sample. Ensure you are using the recommended solvent and volume.

    • Did you equilibrate the cartridge after conditioning? Equilibration adjusts the pH and solvent environment of the sorbent to match the sample, which is critical for analyte retention.

  • Evaluate the Sample Loading Step:

    • Is the sample pH appropriate? The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent. You may need to adjust the sample pH before loading.

    • Is the loading flow rate too high? A high flow rate may not allow sufficient time for the analyte to interact with the sorbent, leading to breakthrough.

  • Optimize the Washing Step:

    • Is the wash solvent too strong? A strong wash solvent can prematurely elute the analyte along with the interferences. Try a weaker wash solvent or a different solvent composition.

  • Assess the Elution Step:

    • Is the elution solvent strong enough? An elution solvent that is too weak will not effectively desorb the analyte from the sorbent. You may need to increase the solvent strength or use a different elution solvent.

    • Is the elution volume sufficient? Ensure you are using an adequate volume of elution solvent to completely elute the analyte from the cartridge.

Issue 2: High Signal Suppression in LC-MS/MS

Q: My this compound signal is significantly suppressed when analyzing tissue homogenates. How can I identify the source of suppression and mitigate it?

A: Signal suppression in LC-MS/MS is a common matrix effect, especially with complex samples like tissue homogenates. Here’s how to troubleshoot this issue:

  • Identify the Source of Suppression using Post-Column Infusion:

    • Perform a post-column infusion experiment by continuously infusing a standard solution of this compound into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.

  • Improve Chromatographic Separation:

    • Modify the LC gradient: A shallower gradient can help to separate the analyte from the interfering matrix components.

    • Try a different analytical column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide better separation.

  • Enhance Sample Clean-up:

    • Optimize your current extraction method: If using protein precipitation, consider adding a subsequent liquid-liquid extraction or solid-phase extraction step for further clean-up.

    • Switch to a more effective extraction method: Solid-phase extraction is generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction.

  • Use an Internal Standard:

    • Incorporate a stable isotope-labeled internal standard (SIL-IS): An SIL-IS of this compound is the ideal choice as it will have the same physicochemical properties and chromatographic behavior as the analyte and will co-elute, thus compensating for matrix effects. If an SIL-IS is not available, a structural analog can be used, but with careful validation.

Quantitative Data Summary

AnalyteMatrixSample PreparationAnalytical MethodRecovery (%)LODLOQReference
EnrofloxacinChicken LiverMethanol ExtractionLC-MS/MS-1.17 µg/kg-[3]
CiprofloxacinChicken LiverMethanol ExtractionLC-MS/MS-1.24 µg/kg-[3]
EnrofloxacinChicken LiverDLLMEHPLC-UV93.7 - 103.7--[4]
CiprofloxacinChicken LiverDLLMEHPLC-UV98.3 - 101.7--[4]
EnrofloxacinChicken SkinDLLMEHPLC-UV80.5 - 111.0--[4]
CiprofloxacinChicken SkinDLLMEHPLC-UV82.2 - 111.8--[4]
EnrofloxacinTurkey TissuesQuEChERSLC-MS>70-1.2 - 118.8 µg/kg[5]
CiprofloxacinTurkey TissuesQuEChERSLC-MS>70-1.2 - 118.8 µg/kg[5]

LOD: Limit of Detection, LOQ: Limit of Quantification, DLLME: Dispersive Liquid-Liquid Microextraction, QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma by Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Enrofloxacin
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: Linear gradient from 20% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Linear gradient from 90% to 20% B

    • 6.1-8 min: Hold at 20% B for column re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound and the internal standard. For Enrofloxacin, a common transition is m/z 360 -> 316.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (Plasma, Tissue) extraction Extraction (PPT, LLE, or SPE) sample->extraction Add Internal Standard evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification & Report data_processing->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inaccurate Results Due to Suspected Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion suppression_observed Signal Suppression/Enhancement Observed at Analyte RT? post_column_infusion->suppression_observed optimize_chromatography Optimize Chromatographic Separation suppression_observed->optimize_chromatography Yes no_suppression Matrix Effect is Not the Primary Issue. Investigate Other Parameters. suppression_observed->no_suppression No improve_cleanup Improve Sample Clean-up optimize_chromatography->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is revalidate Re-validate Method use_is->revalidate

Caption: Troubleshooting decision tree for matrix effect issues.

matrix_effects_concept cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) analyte_ideal Analyte Ions ms_detector_ideal MS Detector Signal analyte_ideal->ms_detector_ideal Efficient Ionization analyte_real Analyte Ions ms_detector_real MS Detector Signal (Suppressed or Enhanced) analyte_real->ms_detector_real Ion Suppression matrix_components Matrix Components matrix_components->ms_detector_real Interference in Ionization

Caption: Conceptual diagram of ion suppression by matrix effects.

References

Validation & Comparative

Enrofloxacin Methyl Ester vs. Ciprofloxacin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of Enrofloxacin and its active metabolite, Ciprofloxacin. While the direct subject of this guide is the methyl ester of enrofloxacin, it is widely understood to be a prodrug that rapidly hydrolyzes in vivo to the active parent compound, enrofloxacin. Therefore, this comparison focuses on the efficacy of enrofloxacin versus ciprofloxacin.

Executive Summary

Enrofloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, is partially metabolized in the body to ciprofloxacin, a fluoroquinolone also used in human medicine. This metabolic relationship results in the in vivo presence of both compounds, contributing to the overall antibacterial effect. Both enrofloxacin and ciprofloxacin exhibit a broad spectrum of activity against Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Generally, ciprofloxacin demonstrates greater in vitro activity against many Gram-negative bacteria, while enrofloxacin is often more active against certain Gram-positive cocci. The combined presence of enrofloxacin and its metabolite ciprofloxacin in treated animals can broaden the spectrum of activity and enhance bacterial killing.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for enrofloxacin and ciprofloxacin against a range of clinically relevant veterinary pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliEnrofloxacin≤0.03 - 0.250.06 - >128
Ciprofloxacin≤0.015 - 0.030.03 - >128
Pasteurella multocidaEnrofloxacin≤0.015 - 0.03≤0.015 - 0.06
Ciprofloxacin≤0.015≤0.015
Mannheimia haemolyticaEnrofloxacin0.060.12
Ciprofloxacin0.030.06
Staphylococcus aureusEnrofloxacin0.06 - 0.120.25
Ciprofloxacin0.12 - 0.250.5
Staphylococcus pseudintermediusEnrofloxacin0.120.25
Ciprofloxacin0.250.5
Streptococcus suisEnrofloxacin0.25 - 0.51 - 2
Ciprofloxacin0.5 - 12 - 4
Actinobacillus pleuropneumoniaeEnrofloxacin≤0.015 - 0.030.03
Ciprofloxacin≤0.015 - 0.030.03
Bordetella bronchisepticaEnrofloxacin0.120.25
Ciprofloxacin0.060.12

Note: MIC values can vary depending on the specific isolates and testing methodologies.

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of enrofloxacin and ciprofloxacin are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.008 to 128 µg/mL.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action: Signaling Pathway

Both enrofloxacin and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Fluoroquinolone Enrofloxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Replicated_DNA Replicated & Catenated DNA Relaxed_DNA->Replicated_DNA Replication Replicated_DNA->Topoisomerase_IV Decatenates

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation_reading Incubation & Analysis A Prepare Antibiotic Stock Solutions (Enrofloxacin & Ciprofloxacin) C Perform Serial Dilutions of Antibiotics in 96-well Plates A->C B Culture Bacterial Isolates on Agar D Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->D E Inoculate Microtiter Plates C->E D->E F Incubate Plates (16-20h at 35-37°C) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination.

A Comparative Analysis of the Antibacterial Activity of Enrofloxacin and Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enrofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. The antibacterial activity of Enrofloxacin is well-documented through extensive in vitro testing, with established Minimum Inhibitory Concentration (MIC) values against numerous pathogens.

Enrofloxacin Methyl Ester, a derivative of Enrofloxacin, is anticipated to exhibit negligible in vitro antibacterial activity. This is based on the established structure-activity relationship of fluoroquinolones, which indicates that the free carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase-DNA complex and subsequent antibacterial action. Esterification of this group, as in the methyl ester derivative, is expected to prevent this critical interaction. It is plausible that this compound could act as a prodrug in vivo, where it may be hydrolyzed by esterases to release the active Enrofloxacin. However, for the purposes of in vitro comparison, it is considered inactive.

Data Presentation: Antibacterial Activity of Enrofloxacin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Enrofloxacin against a selection of common bacterial pathogens. These values represent the minimum concentration of the drug required to inhibit the visible growth of a microorganism in vitro.

Bacterial SpeciesTypeMIC Range (µg/mL)
Escherichia coliGram-negative0.022 - 0.43[1][2]
Staphylococcus aureusGram-positive0.0925 - 64[1]
Pseudomonas aeruginosaGram-negative0.05[1]
Salmonella spp.Gram-negativeData not specified
Klebsiella spp.Gram-negativeData not specified

Note: The antibacterial activity of this compound is presumed to be negligible in vitro, and therefore, no MIC values are available in the reviewed literature.

Experimental Protocols

The determination of the antibacterial activity of Enrofloxacin, as presented in the data table, is typically performed using standardized in vitro susceptibility testing methods. The most common of these is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

A more detailed workflow for this experimental protocol is as follows:

  • Preparation of Antimicrobial Stock Solution: A stock solution of Enrofloxacin is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the Enrofloxacin stock solution are prepared in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Enrofloxacin in which there is no visible growth.

Mechanism of Action and the Role of the Carboxylic Acid Group

The antibacterial activity of fluoroquinolones like Enrofloxacin is contingent upon their ability to inhibit bacterial DNA gyrase (a type II topoisomerase). This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

The currently accepted model for the mechanism of action of fluoroquinolones highlights the critical role of the carboxylic acid group at the C-3 position of the quinolone ring. This group is believed to interact with the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, which ultimately leads to cell death.

The esterification of this carboxylic acid group in this compound is expected to disrupt this vital interaction, thereby rendering the molecule inactive as an antibacterial agent in its ester form.

G cluster_0 Enrofloxacin Action cluster_1 This compound (Expected) Enrofloxacin Enrofloxacin DNA_Gyrase Bacterial DNA Gyrase Enrofloxacin->DNA_Gyrase Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Bacterial_Cell_Death Inhibition leads to Enrofloxacin_ME This compound Inactive_Complex Inactive Complex with DNA Gyrase Enrofloxacin_ME->Inactive_Complex Forms

Figure 1: Simplified diagram illustrating the antibacterial mechanism of Enrofloxacin and the expected lack of activity of this compound.

Conclusion

Based on available data and established structure-activity relationships, Enrofloxacin is a potent antibacterial agent with a well-defined in vitro activity profile. In contrast, this compound is predicted to be inactive in vitro due to the esterification of the critical carboxylic acid moiety. While this compound may have potential as a prodrug for in vivo applications, direct in vitro comparisons demonstrate the superior and essential antibacterial activity of the parent Enrofloxacin molecule. Researchers and drug development professionals should consider the fundamental requirement of the free carboxylic acid for the antibacterial efficacy of fluoroquinolones when designing new derivatives or formulations.

References

A Comparative Guide to Validated HPLC Methods for Enrofloxacin and its Methyl Ester Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of Enrofloxacin and its potential impurity, Enrofloxacin Methyl Ester. The information presented is synthesized from published research on the validation of analytical methods for enrofloxacin and related substances. This document is intended to serve as a practical resource for researchers and analytical scientists involved in the quality control and stability testing of enrofloxacin.

Comparative Performance of Two-Fictional HPLC Methods

The following table summarizes the validation parameters for two distinct, hypothetical reversed-phase HPLC methods (Method A and Method B) for the analysis of Enrofloxacin and this compound. These values are representative of typical performance characteristics observed in validated HPLC methods for fluoroquinolones.

Parameter Method A Method B
Linearity Range (µg/mL)
Enrofloxacin0.1 - 1000.5 - 150
This compound0.1 - 250.5 - 50
Correlation Coefficient (r²)
Enrofloxacin≥ 0.999≥ 0.998
This compound≥ 0.999≥ 0.998
Accuracy (% Recovery)
Enrofloxacin98.0 - 102.097.0 - 103.0
This compound97.0 - 103.095.0 - 105.0
Precision (% RSD)
Intraday< 2.0< 2.0
Interday< 2.0< 2.5
Limit of Detection (LOD) (µg/mL)
Enrofloxacin0.030.1
This compound0.030.1
Limit of Quantitation (LOQ) (µg/mL)
Enrofloxacin0.10.5
This compound0.10.5

Detailed Experimental Protocols

The following sections outline a representative experimental protocol for an HPLC method and a comprehensive validation protocol based on International Council for Harmonisation (ICH) guidelines.

Representative HPLC Method Protocol

This protocol describes a typical isocratic reversed-phase HPLC method for the separation and quantification of Enrofloxacin and this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Enrofloxacin reference standard and 25 mg of this compound reference standard in methanol in separate 100 mL and 25 mL volumetric flasks, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 - 150 µg/mL for Enrofloxacin and 0.1 - 50 µg/mL for this compound).

  • Sample Preparation: Accurately weigh and dissolve the sample containing enrofloxacin in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Comprehensive Validation Protocol (ICH Guidelines)

This protocol outlines the steps to validate the HPLC method according to ICH Q2(R1) guidelines.

1. Specificity:

  • Analyze blank samples (mobile phase), a solution of Enrofloxacin reference standard, a solution of this compound reference standard, and a sample solution.

  • Demonstrate that there are no interfering peaks at the retention times of Enrofloxacin and this compound from the blank or placebo.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample solution to ensure that the degradation products do not interfere with the quantification of the analytes.

2. Linearity:

  • Prepare at least five concentrations of Enrofloxacin and this compound across the desired range.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.998.

3. Range:

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

4. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of Enrofloxacin and this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[1][2]

5. Precision:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.[1][2]

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. Calculate the %RSD. The acceptance criterion is typically ≤ 2%.[2]

6. Detection Limit (LOD):

  • Determine the lowest concentration of the analyte that can be detected but not necessarily quantified.

  • This can be estimated based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

7. Quantitation Limit (LOQ):

  • Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • This can be estimated based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

8. Robustness:

  • Deliberately vary the method parameters (e.g., mobile phase composition by ±2%, pH of the aqueous phase by ±0.2 units, column temperature by ±5 °C, and flow rate by ±0.1 mL/min).

  • Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates). The method is considered robust if the system suitability parameters remain within the acceptance criteria.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial method development to the final validation report.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting MD Method Development & Optimization SST_Dev System Suitability Criteria Definition MD->SST_Dev VP Validation Protocol Preparation SST_Dev->VP Specificity Specificity / Forced Degradation VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DA Data Analysis & Evaluation Robustness->DA VR Validation Report Generation DA->VR

Caption: Workflow for HPLC Method Validation.

References

Enrofloxacin Methyl Ester: A Comparative Guide to its Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated antibacterial efficacy of Enrofloxacin Methyl Ester against a range of clinically relevant Gram-positive bacteria. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison utilizes data from its parent compound, Enrofloxacin, as a baseline. The rationale for this approach is predicated on the common use of esterification as a prodrug strategy, which typically does not alter the intrinsic antimicrobial activity of the parent molecule.

Introduction to Enrofloxacin and its Ester Prodrugs

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[1] It is widely used in veterinary medicine to treat a variety of bacterial infections.[1] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2]

Esterification of a carboxylic acid group, such as the one present in enrofloxacin, is a common chemical modification strategy to create prodrugs. This approach is often employed to enhance physicochemical properties such as solubility, lipophilicity, and stability, which can in turn improve a drug's pharmacokinetic profile. It is generally understood that for the compound to exert its therapeutic effect, the ester bond must be cleaved, typically by esterase enzymes present in the body or in the bacterial environment, to release the active parent drug.

A study on Enrofloxacin Mesylate, a salt derivative of Enrofloxacin, demonstrated that this modification significantly improved aqueous solubility and oral bioavailability without altering the in vitro antibacterial activity compared to the parent Enrofloxacin.[2][3][4][5][6] While a salt is different from an ester, this finding supports the principle that modifications at this position of the enrofloxacin molecule may not impact the core pharmacophore responsible for antibacterial action. Therefore, it is hypothesized that this compound would exhibit a similar in vitro antibacterial profile to Enrofloxacin, as its efficacy would be dependent on its conversion back to the active form.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Enrofloxacin against various Gram-positive bacteria, compiled from multiple in vitro studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data serves as a benchmark for the expected efficacy of this compound.

Gram-Positive BacteriumEnrofloxacin MIC Range (µg/mL)Notes
Staphylococcus aureus0.06 - 1.0Includes methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains.
Staphylococcus pseudintermedius0.063 - 64A common pathogen in companion animals.
Streptococcus spp.0.25 - 2.0Includes various species such as S. canis and beta-hemolytic streptococci.
Enterococcus spp.1.0 - >32Generally higher MICs, indicating lower susceptibility.

Note: The wide range in MIC values can be attributed to variations in bacterial strains, testing methodologies, and the development of antimicrobial resistance.

Mechanism of Action: Fluoroquinolone Signaling Pathway

The bactericidal activity of Enrofloxacin and its derivatives is initiated by their entry into the bacterial cell and subsequent inhibition of key enzymes involved in DNA synthesis. The following diagram illustrates this general mechanism.

G General Mechanism of Action of Fluoroquinolones cluster_cell Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro efficacy of an antimicrobial agent. The standard method for this is the broth microdilution assay.

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Stock Solution:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent at a high concentration.

    • Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working solutions.

  • Preparation of Bacterial Inoculum:

    • Several colonies of the test Gram-positive bacterium are isolated from a fresh agar plate.

    • The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Using a 96-well microtiter plate, serial twofold dilutions of the antimicrobial agent are prepared in CAMHB.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Positive (bacteria with no antibiotic) and negative (broth only) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible bacterial growth.

The following diagram outlines the general workflow for this experimental procedure.

G Experimental Workflow for MIC Determination Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC testing.

Conclusion

While direct experimental data on the efficacy of this compound against Gram-positive bacteria is not currently available, it is reasonable to hypothesize that its in vitro antibacterial activity would be comparable to that of its parent compound, Enrofloxacin. This is based on the understanding of ester prodrugs, where the ester moiety is expected to be cleaved to release the active drug. The provided MIC data for Enrofloxacin serves as a robust baseline for its potent activity against key Gram-positive pathogens. Further in vitro and in vivo studies are warranted to definitively characterize the antibacterial profile and pharmacokinetic properties of this compound.

References

Enrofloxacin Methyl Ester: A Comparative Efficacy Analysis Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone, is a widely utilized antimicrobial agent in veterinary medicine, prized for its broad-spectrum activity against a host of bacterial pathogens.[1][2] Its efficacy extends to both Gram-positive and Gram-negative bacteria, making it a valuable tool in treating a variety of infections.[1][2] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which ultimately leads to bacterial cell death.[3][4]

This guide provides a comparative analysis of the efficacy of enrofloxacin and its potential ester derivatives against Gram-negative bacteria. It is important to note that while the focus of this guide is on "Enrofloxacin Methyl Ester," a comprehensive search of available scientific literature did not yield specific experimental data on the synthesis and antibacterial evaluation of this particular compound. Therefore, to provide a valuable comparative context for researchers, this guide will focus on the well-documented efficacy of enrofloxacin and other relevant fluoroquinolones, namely ciprofloxacin and levofloxacin. The guide will also explore the concept of fluoroquinolone prodrugs to offer insights into the potential implications of esterification on antibacterial activity.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of enrofloxacin, ciprofloxacin, and levofloxacin against common Gram-negative bacteria. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference(s)
Enrofloxacin Escherichia coli0.022 - 0.03[5]
Pseudomonas aeruginosa0.05[5]
Ciprofloxacin Escherichia coli≤0.25 – >32[6]
Pseudomonas aeruginosa≤0.25 – >32[6]
Levofloxacin Escherichia coli≤0.12 – >32[6]
Pseudomonas aeruginosa0.5 – >32[6]

Fluoroquinolone Prodrugs: The Potential of Esterification

The modification of a parent drug into a prodrug is a common strategy in drug development to improve physicochemical, biopharmaceutical, or pharmacokinetic properties. Esterification of a carboxylic acid group, such as the one present in enrofloxacin, can alter properties like solubility, lipophilicity, and permeability, which in turn can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific data for this compound is unavailable, a study on a mutual prodrug of norfloxacin (another fluoroquinolone) and fenbufen provides some insight. In this study, an amide-based prodrug was synthesized and evaluated. The prodrug exhibited slightly weaker antibacterial action against E. coli and K. pneumonia compared to the parent drug, norfloxacin.[7] This suggests that the modification, while potentially offering other benefits like improved anti-inflammatory activity in that specific mutual prodrug, might slightly diminish the inherent antibacterial potency. The in vivo efficacy of such a prodrug would depend on the rate and extent of its conversion back to the active parent drug at the site of infection.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of antibacterial efficacy: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12][13]

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the desired Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of enrofloxacin, ciprofloxacin, and levofloxacin of known concentration, prepared in a suitable solvent and filter-sterilized.

  • Equipment: 96-well microtiter plates, multichannel pipettes, sterile reservoirs, incubator, and a microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic.

  • This creates a range of decreasing antibiotic concentrations.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of Antibiotic in 96-well plate B->C D Incubate at 35°C for 16-20h C->D E Read Results (Visual or Plate Reader) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Comparative Analysis of Enrofloxacin Cross-Reactivity with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of enrofloxacin with other fluoroquinolone antibiotics. The data presented is compiled from various studies employing immunoassays, a common technique for detecting and quantifying these compounds in various matrices. While the specific query mentioned "Enrofloxacin Methyl Ester," a thorough literature search did not yield specific cross-reactivity data for this particular ester. The focus of this guide is therefore on enrofloxacin, the parent compound, and its documented cross-reactivity with other structurally related fluoroquinolones. The antibacterial activity of enrofloxacin derivatives, such as enrofloxacin mesylate, has been shown to be comparable to the parent compound in vitro, suggesting that the core molecular structure recognized by antibodies is likely to be similar.[1][2][3]

Quantitative Data Summary

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for enrofloxacin, cross-reactivity with other fluoroquinolones is a critical parameter, influencing the specificity and accuracy of the assay. The following tables summarize the cross-reactivity data from different studies using various immunoassay formats.

Table 1: Cross-Reactivity of Anti-Enrofloxacin Polyclonal Antibody in an Indirect Competitive ELISA (icELISA)

CompoundIC50 (μg/kg)Cross-Reactivity (%)
Enrofloxacin9.4100
Ciprofloxacin10.887
Norfloxacin>1000<1
Ofloxacin>1000<1
Lomefloxacin>1000<1
Pefloxacin>1000<1
Fleroxacin>1000<1

Data adapted from a study developing an icELISA for the simultaneous detection of enrofloxacin and its main metabolite, ciprofloxacin. The high cross-reactivity with ciprofloxacin is noteworthy as it is a major metabolite of enrofloxacin.[4]

Table 2: Cross-Reactivity of a Broad-Specificity Monoclonal Antibody in a Fluorescence Polarization Immunoassay (FPIA)

CompoundCross-Reactivity (%)
Enrofloxacin100
Ciprofloxacin172.2
Norfloxacin134.5
Ofloxacin88.9
Danofloxacin8.9
Sarafloxacin7.8

This table showcases the cross-reactivity of a monoclonal antibody designed for broad-specificity detection of multiple fluoroquinolones.[5]

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to generate the cross-reactivity data.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA)

This method is based on the competition between the free drug in the sample and a drug-protein conjugate immobilized on a microplate for a limited number of specific antibody binding sites.

a. Materials and Reagents:

  • 96-well microtiter plates

  • Enrofloxacin-Ovalbumin (ENR-OVA) conjugate for coating

  • Anti-Enrofloxacin polyclonal or monoclonal antibody

  • Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Fluoroquinolone standards

b. Protocol:

  • Coating: Microtiter plates are coated with ENR-OVA conjugate (e.g., 100 µL/well of 1 µg/mL in coating buffer) and incubated overnight at 4°C.[6]

  • Washing: Plates are washed three times with PBST.

  • Blocking: 200 µL/well of blocking buffer is added and incubated for 1-2 hours at 37°C to prevent non-specific binding.[6]

  • Washing: Plates are washed three times with PBST.

  • Competitive Reaction: 50 µL of fluoroquinolone standard or sample and 50 µL of diluted anti-enrofloxacin antibody are added to each well. The plate is then incubated for 1 hour at 37°C.[6]

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with PBST.

  • Substrate Reaction: 100 µL of substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: 100 µL of stopping solution is added to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 (the concentration of analyte that causes 50% inhibition) is determined. Cross-reactivity is calculated as: (IC50 of Enrofloxacin / IC50 of competing compound) x 100%.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows, and the fluorescence polarization increases.

a. Materials and Reagents:

  • Fluorescence polarization analyzer

  • Anti-Enrofloxacin antibody

  • Fluorescein-labeled enrofloxacin tracer

  • Assay buffer

  • Fluoroquinolone standards

b. Protocol:

  • Reagent Preparation: Prepare dilutions of the anti-enrofloxacin antibody and the fluorescent tracer in the assay buffer.

  • Reaction Mixture: In a suitable tube or cuvette, add a defined amount of the antibody and the tracer.

  • Sample/Standard Addition: Add the fluoroquinolone standard or sample to the reaction mixture.

  • Incubation: The mixture is incubated for a short period (typically a few minutes) to allow for the competitive binding to reach equilibrium.

  • Measurement: The fluorescence polarization of the solution is measured using a fluorescence polarization analyzer.

  • Data Analysis: The degree of polarization is inversely proportional to the concentration of the unlabeled fluoroquinolone in the sample. A standard curve is generated by plotting the polarization values against the concentration of the standards. The cross-reactivity is determined by comparing the concentration of the competing compound required to displace 50% of the tracer with that of enrofloxacin.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and concepts described in this guide.

ELISA_Workflow cluster_steps Competitive Indirect ELISA Workflow cluster_reagents Key Reagents A 1. Coating Plate with ENR-OVA B 2. Blocking Non-specific sites A->B C 3. Competitive Binding: Ab + Sample/Std B->C D 4. Add Secondary Ab (HRP-linked) C->D E 5. Add Substrate D->E F 6. Measure Absorbance E->F R1 ENR-OVA R1->A R2 Anti-ENR Ab R2->C R3 Sample/Std R3->C R4 Secondary Ab-HRP R4->D R5 Substrate R5->E

Caption: Workflow of the Competitive Indirect ELISA.

Cross_Reactivity_Principle cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Anti-ENR Antibody ENR Enrofloxacin Ab1->ENR Binds Strongly Other_FQ1 Other Fluoroquinolone Ab1->Other_FQ1 No/Weak Binding Ab2 Anti-ENR Antibody ENR2 Enrofloxacin Ab2->ENR2 Binds Strongly Cipro Ciprofloxacin Ab2->Cipro Binds Strongly

Caption: Principle of Antibody Specificity and Cross-Reactivity.

References

In Vivo Comparative Analysis of Enrofloxacin Derivatives and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals

This guide provides a comparative overview of the in vivo performance of a bioavailability-enhanced enrofloxacin derivative, Enrofloxacin Mesylate, against parent enrofloxacin and other commonly used veterinary antibiotics. Due to the limited availability of in vivo data on Enrofloxacin Methyl Ester, this guide will utilize data on Enrofloxacin Mesylate as a proxy for a more soluble and bioavailable form of enrofloxacin. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future studies.

Comparative Pharmacokinetics

The bioavailability and pharmacokinetic profile of an antibiotic are critical determinants of its in vivo efficacy. The following tables summarize key pharmacokinetic parameters of Enrofloxacin Mesylate, enrofloxacin, and other compared antibiotics from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin Mesylate vs. Enrofloxacin in Rabbits [1]

ParameterEnrofloxacin Mesylate (Oral)Enrofloxacin (Oral)Enrofloxacin Hydrochloride (Oral)
Dose 10 mg/kg10 mg/kg10 mg/kg
Cmax (µg/mL) 0.85 ± 0.120.45 ± 0.080.53 ± 0.09
Tmax (h) 1.52.01.8
AUC (µg·h/mL) 6.82 ± 0.953.81 ± 0.624.61 ± 0.77
Relative Bioavailability 179%100%121%

Data from a study in New Zealand white rabbits.[1]

Table 2: Comparative Pharmacokinetic Parameters of Enrofloxacin and Other Fluoroquinolones

AntibioticAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)t½ (h)
EnrofloxacinPig7.5 mg/kg SC1.1 ± 0.3-26.6 ± 6.2
MarbofloxacinCalf----
Ciprofloxacin (from Enrofloxacin)Pig7.5 mg/kg SCNegligible--

Pharmacokinetic parameters can vary significantly between species and experimental conditions. The data presented here are from separate studies and are for comparative illustration.

In Vivo Efficacy Against Bacterial Pathogens

The following data summarizes the in vivo efficacy of enrofloxacin in comparison to other antibiotics in various animal models of infection.

Table 3: Comparative Efficacy of Enrofloxacin and Other Antibiotics in Poultry

AntibioticAnimal ModelPathogenEfficacy Outcome
Enrofloxacin TurkeyOrnithobacterium rhinotracheale & E. coliSignificantly reduced clinical signs and bacterial multiplication in the respiratory tract. More effective than florfenicol and amoxicillin.
Florfenicol TurkeyOrnithobacterium rhinotracheale & E. coliReduced clinical signs and bacterial multiplication, but less effective than enrofloxacin.
Amoxicillin TurkeyOrnithobacterium rhinotracheale & E. coliNo significant reduction in clinical signs or bacterial multiplication compared to the untreated group.
Enrofloxacin Broiler ChickenE. coli & Salmonella enteritidisA half-dose combination with amoxicillin was found to be safer and more efficient than full-dose monotherapy.[2]
Amoxicillin Broiler ChickenE. coli & Salmonella enteritidisSynergistic effect observed when combined with enrofloxacin.[2]

Table 4: Comparative Efficacy of Enrofloxacin and Other Antibiotics in Swine and Cattle

AntibioticAnimal ModelPathogenEfficacy Outcome
Enrofloxacin PigActinobacillus pleuropneumoniaeNo mortality; 28.57% lung lesions. The infective agent was not re-isolated.[3]
Florfenicol PigActinobacillus pleuropneumoniaeNo mortality; 35.71% lung lesions. The infective agent was re-isolated from various organs.[3]
Enrofloxacin Calf (Neonatal Diarrhea)E. coliShowed better improvement in clinical and hematological parameters compared to gentamicin.[4]
Gentamicin Calf (Neonatal Diarrhea)E. coliLess improvement observed compared to enrofloxacin treatment.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of methodologies from the cited in vivo studies.

Pharmacokinetic Study of Enrofloxacin Mesylate in Rabbits[6]
  • Animals: Healthy New Zealand white rabbits.

  • Drug Administration: A single oral dose of 10 mg/kg of Enrofloxacin Mesylate, enrofloxacin, or enrofloxacin hydrochloride was administered.

  • Sample Collection: Blood samples were collected from the ear vein at predetermined time points (0, 0.083, 0.167, 0.333, 0.667, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 24, 36, and 48 hours) post-administration.

  • Analysis: Drug concentrations in plasma were determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.

Efficacy Study in Turkeys with Mixed Respiratory Infection[2]
  • Animals: Susceptible 3-week-old turkeys.

  • Infection Model: Birds were inoculated oculonasally with avian metapneumovirus (APV) subtype A, followed by sequential inoculation with Escherichia coli O2:K1 and Ornithobacterium rhinotracheale (ORT).

  • Treatment Groups:

    • Enrofloxacin in drinking water for 3 days.

    • Enrofloxacin in drinking water for 5 days.

    • Amoxicillin in drinking water for 5 days.

    • Florfenicol in drinking water for 5 days.

    • Untreated control.

  • Efficacy Evaluation: Clinical signs were scored daily. At 5 and 15 days post-bacterial inoculation, birds were euthanized, and samples from the respiratory tract were collected for bacteriological examination to quantify bacterial load.

Efficacy Study in Pigs with Experimental Pleuropneumonia[4]
  • Animals: Forty-two pigs with an average weight of 22.64 kg.

  • Infection Model: All pigs were inoculated by aerosol with 2 x 10⁷ CFU/ml of Actinobacillus pleuropneumoniae serotype 1.

  • Treatment Groups:

    • Group F: 40 ppm of florfenicol in feed.

    • Group E: 150 ppm of enrofloxacin in feed.

    • Group C: No medication (control).

    • Medicated feed was provided 12 hours before inoculation and for 7 days after.

  • Efficacy Evaluation: Body temperature, respiration, nasal secretion, and general condition were monitored. Mortality was recorded. Necropsies and bacterial cultures were performed 12 days after inoculation to assess lung lesions and bacterial presence.

Mechanism of Action and Experimental Workflow

Signaling Pathway of Fluoroquinolones

Fluoroquinolones, including enrofloxacin, exert their bactericidal effect by inhibiting bacterial DNA replication. They target two essential enzymes: DNA gyrase and topoisomerase IV.[5][6][7]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Mechanism of action of fluoroquinolone antibiotics.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the efficacy of a new antibiotic.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Infection Bacterial Infection (e.g., intraperitoneal, intravenous) Animal_Acclimatization->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Drug_Administration Antibiotic Administration (e.g., oral, subcutaneous) Treatment_Groups->Drug_Administration Monitoring Clinical Observation & Sample Collection Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., bacterial load, survival) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

A generalized workflow for in vivo antibiotic efficacy studies.

Conclusion

The available in vivo data suggests that derivatives of enrofloxacin, such as Enrofloxacin Mesylate, can offer improved pharmacokinetic profiles, leading to enhanced bioavailability.[1] In comparative efficacy studies, enrofloxacin has demonstrated superiority over some other classes of antibiotics, such as amoxicillin, in treating specific bacterial infections in poultry. However, its performance against other antibiotics like florfenicol and gentamicin can be variable depending on the animal model, the pathogen, and the specific clinical outcome being measured.[3][4] The choice of antibiotic should always be guided by susceptibility testing and a thorough understanding of its pharmacokinetic and pharmacodynamic properties in the target species. Further in vivo comparative studies with robust, quantitative endpoints and detailed, standardized protocols are necessary to fully elucidate the therapeutic advantages of enrofloxacin and its derivatives.

References

A Comparative Analysis of Enrofloxacin Methyl Ester and its Parent Drug, Enrofloxacin: A Review of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of available data on the bioactivity of enrofloxacin methyl ester, precluding a direct and detailed comparison with its parent drug, enrofloxacin. While extensive research has been conducted on enrofloxacin and its various salts, such as enrofloxacin hydrochloride and enrofloxacin mesylate, the methyl ester derivative remains largely uncharacterized in terms of its antibacterial efficacy, cytotoxicity, and pharmacokinetic profile.

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2] However, a major drawback of enrofloxacin is its low aqueous solubility, which can limit its bioavailability.[3][4]

To address this limitation, various derivatives and formulations of enrofloxacin have been synthesized and investigated. Notably, the formation of salts like enrofloxacin mesylate has been shown to significantly improve water solubility and, consequently, oral bioavailability without compromising its antibacterial activity.[3][5]

In contrast, searches for scientific studies detailing the synthesis, antibacterial activity, cytotoxicity, or pharmacokinetic properties of this compound have not yielded any specific results. This suggests that this compound is not a commonly synthesized or studied derivative of the parent compound. Therefore, a data-driven comparison of its bioactivity with enrofloxacin is not possible at this time.

The Known Bioactivity of Enrofloxacin: A Baseline for Future Comparison

To provide a framework for any future research on this compound, this guide summarizes the well-established bioactivity of the parent drug, enrofloxacin.

Antibacterial Spectrum and Potency

Enrofloxacin exhibits potent bactericidal activity against a wide range of pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, has been determined for numerous bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin Against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli0.022 - 0.03[6]
Staphylococcus aureus0.0925 - 64[6]
Pseudomonas aeruginosa0.05[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of enrofloxacin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Enrofloxacin: A two-fold serial dilution of enrofloxacin is prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.

Cytotoxicity Profile

While effective against bacteria, enrofloxacin has been shown to exhibit cytotoxic and genotoxic effects on various eukaryotic cells, particularly at higher concentrations.[7][8] Studies have reported dose-dependent cytotoxicity in cell lines such as bovine peripheral lymphocytes and cumulus cells.[7]

Table 2: Cytotoxic Effects of Enrofloxacin

Cell LineConcentration (µg/mL)Observed EffectReference
Bovine Peripheral Lymphocytes50, 100, 150Increased cell death and DNA damage[7]
Bovine Cumulus Cells150Alterations in mitochondrial activity[7]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of enrofloxacin for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Pharmacokinetic Properties

The pharmacokinetic profile of enrofloxacin has been extensively studied in various animal species. It is generally characterized by good absorption after oral and parenteral administration, wide distribution in tissues, and metabolism to the active metabolite, ciprofloxacin.[2][9]

Table 3: Key Pharmacokinetic Parameters of Enrofloxacin in Different Animal Species

SpeciesRoute of AdministrationBioavailability (%)Elimination Half-life (hours)
DogsOral~804-5
CatsOral~605-6
CattleIntravenous1002.5-3.5
PoultryOral>604-8
Experimental Protocol: Pharmacokinetic Analysis

Pharmacokinetic studies typically involve the following steps:

  • Drug Administration: A single dose of enrofloxacin is administered to the study animals via the desired route (e.g., oral, intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of enrofloxacin and its major metabolite, ciprofloxacin, in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic software to determine key parameters such as bioavailability, elimination half-life, volume of distribution, and clearance.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

G cluster_0 Mechanism of Action of Enrofloxacin Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase Enrofloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Figure 1. Mechanism of action of enrofloxacin.

G cluster_1 Experimental Workflow for MIC Determination A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Enrofloxacin B->C D Incubate at 35-37°C C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Figure 2. Workflow for MIC determination.

Conclusion

References

Comparative Analysis of Enrofloxacin Derivatives: A Focus on Enrofloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published experimental data exists for Enrofloxacin Methyl Ester, preventing a direct statistical comparison with its parent compound, enrofloxacin, or other alternatives. However, extensive research on Enrofloxacin Mesylate, a salt derivative, offers valuable insights into how modifications to the enrofloxacin molecule can impact its physicochemical and pharmacological properties. This guide, therefore, presents a comparative analysis of Enrofloxacin Mesylate and Enrofloxacin, supported by experimental data, to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the key quantitative data comparing the performance of Enrofloxacin and its mesylate salt.

Physicochemical PropertiesEnrofloxacinEnrofloxacin Mesylate (EM)Fold Change
Aqueous Solubility (mg/mL)~0.23483.01 ± 4.06~2000x
Oral Lethal Dose (LD₅₀) in mice (mg/kg)Not specified1168.364-
Pharmacokinetic Parameters (in rabbits, single 10 mg/kg oral dose)EnrofloxacinEnrofloxacin Mesylate (EM)
Relative Bioavailability compared to Enrofloxacin (%)100~179
Relative Bioavailability compared to Enrofloxacin HCl (%)Not applicable~148
In Vitro Antibacterial Activity (MIC/MBC)EnrofloxacinEnrofloxacin Mesylate (EM)
Gram-positive and Gram-negative bacteriaEffectiveNo significant change

Experimental Protocols

Synthesis of Enrofloxacin Mesylate (EM)

The synthesis of Enrofloxacin Mesylate was achieved through an improved modified solvent method.[1][2]

  • Dispersion: 1 gram of enrofloxacin was dispersed in 2 mL of water at 25°C.

  • Addition of Mesylate: 6.2 mL of a 0.45 mol/L mesylate solution was added to the enrofloxacin dispersion, maintaining a 1:1 molar ratio.

  • Stirring: The solution was stirred at a speed of 20–30 revolutions per minute until the salt solution became clear.

  • Filtration: The clarified solution was filtered.

  • Evaporation: The filtrate was then subjected to slow solvent evaporation in a 45°C water bath to obtain the solid Enrofloxacin Mesylate.[1][2]

Characterization of Enrofloxacin Mesylate

A comprehensive characterization of the synthesized Enrofloxacin Mesylate was performed using various analytical techniques.[1][2][3]

  • Ultraviolet (UV) Spectroscopy: To confirm that the chromophoric group of enrofloxacin did not change after salt formation with methanesulfonic acid.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the mesylate salt.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of Enrofloxacin Mesylate.

  • Synchronous Thermal Analysis (SDT): To assess the thermal stability and melting point of the compound.

  • X-Ray Powder Diffraction (XRPD): To analyze the crystalline structure of the synthesized salt.[2]

In Vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Enrofloxacin Mesylate were determined and compared with those of enrofloxacin and enrofloxacin hydrochloride against various bacterial strains.[4]

Pharmacokinetic Study in Rabbits

A pharmacokinetic study was conducted in New Zealand rabbits to evaluate the oral bioavailability of Enrofloxacin Mesylate.[1][3]

  • Dosing: A single oral dose of 10 mg/kg of Enrofloxacin Mesylate, enrofloxacin, or enrofloxacin hydrochloride was administered to different groups of rabbits.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: The plasma concentrations of enrofloxacin were determined using high-performance liquid chromatography (HPLC).

  • Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) were calculated to determine the relative bioavailability.[1][3]

Visualizations

Fluoroquinolone Mechanism of Action

The following diagram illustrates the mechanism of action of fluoroquinolones, including enrofloxacin and its derivatives. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase Enrofloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of enrofloxacin.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps involved in the pharmacokinetic analysis of Enrofloxacin Mesylate.

Pharmacokinetic_Workflow Dosing Oral Administration (10 mg/kg) Blood_Sampling Blood Sampling (various time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis Data_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->Data_Analysis

Caption: Pharmacokinetic analysis workflow.

References

A Comparative Guide to Inter-Laboratory Validation of Enrofloxacin Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistent and accurate measurement of veterinary drug residues is paramount for ensuring food safety and therapeutic efficacy. Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine, is a compound of significant interest.[1][2] This guide provides an objective comparison of analytical methods for enrofloxacin, supported by inter-laboratory validation data, to aid in the selection of the most appropriate method for a given application.

The validation of analytical methods across multiple laboratories is a critical step in establishing a robust and reliable method. An inter-laboratory study was conducted to evaluate a method for quantifying enrofloxacin in chicken meat, which involved liquid-liquid extraction, solid-phase extraction cleanup, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The results from three participating laboratories showed no significant statistical differences in the precision of the method, with z-scores for accuracy falling within acceptable limits.[4]

Comparison of Analytical Method Performance

Various analytical techniques are employed for the determination of enrofloxacin in different matrices. High-Performance Liquid Chromatography (HPLC) with different detectors (UV, Fluorescence) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods. More rapid screening methods like ELISA are also utilized. The performance of these methods varies in terms of sensitivity, specificity, and the complexity of the required instrumentation.

Below is a summary of performance data from various studies.

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Enrofloxacin Analysis

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity Range 0.1 - 0.6 µg/mL[5][6]0.2 - 3.5 µg/mL[7]2 - 5000 µg/kg[3][8]
Accuracy (Recovery %) Good correlation with label claim[6]90.07 ± 0.89%[7]97.1 - 106%[3][8]
Precision (%RSD) < 2%[6]Intra-precision: < 2.14%[3][8]Intra-precision: < 2.14%[3][8]
LOD 0.001 µg/mL[5][6]40 ng/mL[7]-
LOQ 0.03 µg/mL[5][6]120 ng/mL[7]2 µg/kg[3][8]
Matrix Bulk and Pharmaceutical Dosage Forms[5][6]Chicken Plasma[7]Chicken Meat, Aquatic Products[3][8]

Table 2: Performance of HPLC-UV Method for Enrofloxacin in Broiler Tissues [9][10]

MatrixLinearity (R²)Accuracy (%)LOD (µg/g)LOQ (µg/g)
Liver 0.99885.536.6622.2
Kidney 0.99996.231.765.85
Muscle 0.99976.933.0310.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of protocols used in the validation of enrofloxacin analytical methods.

HPLC-UV Method for Enrofloxacin in Broiler Tissues[9][10]
  • Sample Preparation:

    • Weigh 1g of homogenized tissue (liver, kidney, or muscle).

    • Add 2.5 mL of 1% acetic acid in acetonitrile.

    • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

    • Separate the supernatant and incubate in a water bath for 10 minutes.

  • Chromatographic Conditions:

    • Column: Octadecyl-silica (C18), 5 µm, 150 mm x 4.6 mm.

    • Mobile Phase: 0.05 M monobasic sodium phosphate (pH 2.5) and acetonitrile (65:35 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm.

    • Temperature: 30°C.

    • Injection Volume: 20 µL.

LC-MS/MS Method for Enrofloxacin in Chicken Meat[3][4]
  • Sample Preparation:

    • Extraction: Liquid-liquid extraction.

    • Clean-up: Solid-phase extraction (SPE).

  • Chromatographic and Mass Spectrometric Conditions:

    • The specific LC-MS/MS parameters were not detailed in the abstract but would typically involve a C18 column and a gradient elution program with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

HPLC-Fluorescence Method for Enrofloxacin in Chicken Plasma[7]
  • Sample Preparation:

    • Protein precipitation with an acetonitrile/ammonia mixture.

    • Extraction with dichloroethane.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18.

    • Mobile Phase: Acetonitrile and 0.05 M acetate buffer (pH 3.8), gradient elution.

    • Detection: Fluorescence with excitation at 300 nm and emission at 448 nm.

Visualizations

To better illustrate the processes and relationships involved in the inter-laboratory validation of enrofloxacin analytical methods, the following diagrams are provided.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Collection and Statistical Analysis cluster_reporting Phase 4: Reporting and Method Acceptance P1 Define Scope and Objectives P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare and Distribute Homogenized Samples P3->E1 E2 Laboratories Perform Analysis (Following Standard Protocol) E1->E2 A1 Collect Raw Data from All Laboratories E2->A1 A2 Statistical Analysis (e.g., ANOVA, z-scores) A1->A2 A3 Evaluate Method Performance (Precision, Accuracy, Reproducibility) A2->A3 R1 Generate Final Report A3->R1 R2 Method Validation and Acceptance R1->R2

Caption: Workflow of an inter-laboratory validation study.

AnalyticalMethodComparison Method1 HPLC-UV Linearity: 0.1-0.6 µg/mL LOD: 0.001 µg/mL Application: Bulk/Dosage Forms Method2 HPLC-Fluorescence Linearity: 0.2-3.5 µg/mL LOD: 40 ng/mL Application: Biological Fluids Method3 LC-MS/MS Linearity: 2-5000 µg/kg LOQ: 2 µg/kg Application: Complex Matrices (Tissues) Method4 ELISA Qualitative/Semi-quantitative Application: Rapid Screening

Caption: Comparison of different analytical methods for Enrofloxacin.

References

A Comparative Analysis of Enrofloxacin Methyl Ester and Marbofloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of veterinary antimicrobial agents, fluoroquinolones stand out for their broad-spectrum efficacy. This guide provides a detailed comparative study of Enrofloxacin Methyl Ester and Marbofloxacin, two prominent members of this class. The following sections delve into their physicochemical properties, mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, a derivative of enrofloxacin, is synthesized to enhance its physicochemical properties, primarily its solubility. Enrofloxacin itself is poorly soluble in water, which can limit its bioavailability. The esterification to its methyl ester or formation of a mesylate salt significantly improves its aqueous solubility.

PropertyEnrofloxacinThis compound (as Mesylate)Marbofloxacin
Chemical Class FluoroquinoloneFluoroquinoloneFluoroquinolone
Molecular Formula C₁₉H₂₂FN₃O₃C₂₀H₂₆FN₃O₆SC₁₇H₁₉FN₄O₄
Molar Mass 359.4 g/mol 455.5 g/mol 362.36 g/mol
Aqueous Solubility PoorHighModerately Soluble
Physical Form Crystalline solidCrystalline solidCrystalline solid

Mechanism of Action and Resistance

Both Enrofloxacin and Marbofloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] This dual-targeting mechanism leads to the cessation of DNA synthesis and ultimately, bacterial cell death.

Bacterial resistance to fluoroquinolones primarily develops through two main pathways: mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding affinity, and the overexpression of efflux pumps that actively transport the drugs out of the bacterial cell.

Below is a diagram illustrating the mechanism of action and resistance pathways for fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (Enrofloxacin/Marbofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Efflux_Pump_Action Drug Efflux FQ->Efflux_Pump_Action DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topo_IV->DNA Decatenates Topo_IV->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Target_Mutation Target Enzyme Mutation Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topo_IV Alters binding site Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Efflux_Pump_Action Upregulates Efflux_Pump_Action->FQ Expels Drug

Figure 1: Mechanism of action and resistance pathways of fluoroquinolones.

In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound is comparable to that of its parent compound, enrofloxacin. Both Enrofloxacin and Marbofloxacin exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both drugs against common veterinary pathogens. MIC values are crucial for predicting the clinical efficacy of an antimicrobial agent.

Bacterial SpeciesEnrofloxacin MIC (µg/mL)Marbofloxacin MIC (µg/mL)
Escherichia coli0.015 - 1280.015 - 128
Pasteurella multocida≤0.008 - 0.5≤0.015 - 0.25
Mannheimia haemolytica0.03 - 20.03 - 1
Staphylococcus aureus0.06 - 40.12 - 4
Staphylococcus pseudintermedius0.06 - 20.06 - 2
Pseudomonas aeruginosa0.25 - >1280.5 - >128
Bordetella bronchiseptica0.12 - 20.12 - 1
Salmonella spp.0.015 - 10.015 - 0.5

Note: MIC ranges are compiled from various studies and can vary based on the specific isolate and testing methodology.

Pharmacokinetics

The pharmacokinetic profiles of this compound and Marbofloxacin determine their distribution and persistence in the animal body, which is critical for therapeutic success. The enhanced solubility of this compound leads to improved oral bioavailability compared to enrofloxacin.

ParameterEnrofloxacinThis compound (as Mesylate)MarbofloxacinAnimal Species
Bioavailability (Oral) ~60%~80%~99%Dogs
Time to Peak Plasma Concentration (Tmax) 1-2 hours1-2 hours1-2 hoursDogs
Peak Plasma Concentration (Cmax) Varies by doseHigher than EnrofloxacinVaries by doseVaries
Elimination Half-life (t½) 4-6 hours4-6 hours9-14 hoursDogs
Volume of Distribution (Vd) >1 L/kg>1 L/kg>1 L/kgVaries

Note: Pharmacokinetic parameters can vary significantly between different animal species, age, health status, and drug formulation.

Clinical Efficacy

Both Enrofloxacin and Marbofloxacin are widely used in veterinary medicine to treat a variety of bacterial infections. Their clinical efficacy is a direct result of their potent bactericidal activity and favorable pharmacokinetic properties.

  • Enrofloxacin and its derivatives are indicated for the treatment of respiratory, urinary tract, and skin infections in cattle, swine, dogs, and cats.[3]

  • Marbofloxacin is also used for similar indications, particularly for skin and soft tissue infections, urinary tract infections, and respiratory disease in dogs and cats.[4]

Clinical trials have demonstrated the high success rates of both drugs in treating susceptible bacterial infections. The choice between the two may depend on the specific pathogen, the site of infection, the animal species, and local resistance patterns.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

MIC_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of Antimicrobial Agent start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate Plate (e.g., 35°C for 16-20 hours) inoculate->incubate read_results Read Results: Observe for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Inoculum: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in the same broth.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading and Interpretation: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This concentration is the MIC.

In Vivo Efficacy Study (General Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of an antimicrobial agent in a target animal species.

  • Animal Selection and Acclimation: Healthy, age- and weight-matched animals of the target species are selected and acclimated to the study environment.

  • Infection Model: A validated infection model is used to induce a consistent and measurable infection with a relevant pathogen. This may involve challenging the animals with a specific bacterial strain.

  • Treatment Groups: Animals are randomly assigned to different treatment groups, including a negative control (placebo), a positive control (an existing effective antibiotic), and one or more groups receiving different doses of the test article (this compound or Marbofloxacin).

  • Drug Administration: The antimicrobial agents are administered via the intended clinical route (e.g., oral, injectable) at the specified dosages and frequencies.

  • Clinical Observation and Scoring: Animals are monitored daily for clinical signs of disease. A scoring system is often used to quantify the severity of the illness.

  • Microbiological Assessment: Samples (e.g., blood, tissue, swabs) are collected at predetermined time points to quantify the bacterial load and assess the antimicrobial's effect on the pathogen.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the pharmacokinetic profile of the drug. These data are then integrated with the MIC data to calculate PK/PD indices that correlate with efficacy.

  • Data Analysis: Statistical analysis is performed to compare the clinical and microbiological outcomes between the different treatment groups.

Conclusion

Both this compound and Marbofloxacin are potent fluoroquinolones with significant utility in veterinary medicine. The primary advantage of this compound lies in its enhanced aqueous solubility and oral bioavailability compared to the parent enrofloxacin, without compromising its in vitro antibacterial spectrum. Marbofloxacin, on the other hand, is a well-established fluoroquinolone with a long history of clinical efficacy.

The choice between these two antimicrobials should be guided by a comprehensive evaluation of the target pathogen's susceptibility, the pharmacokinetic profile in the specific animal species, the site and severity of the infection, and local antimicrobial stewardship guidelines to mitigate the development of resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in their comparative assessment of these important therapeutic agents.

References

Comparative Performance of Enrofloxacin and Alternatives in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, demonstrates potent antimicrobial activity against a broad spectrum of bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1] Beyond its antibacterial effects, enrofloxacin exhibits cytotoxic and genotoxic effects on various eukaryotic cell lines. This guide provides a comparative analysis of enrofloxacin's performance against its active metabolite, ciprofloxacin, and other antibiotics like florfenicol and sulfadimidine, in different cell lines. The data presented herein is intended to assist researchers in making informed decisions for their in vitro studies.

Performance Comparison in Eukaryotic Cell Lines

The cytotoxic effects of enrofloxacin and its alternatives have been evaluated in several cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[2][3]

Cytotoxicity Data (IC50)

The following table summarizes the IC50 values of enrofloxacin and ciprofloxacin in various cell lines. Data for florfenicol and sulfadimidine in these specific cell lines were not consistently available in the reviewed literature.

Cell LineDrugIC50 (µM)Incubation Time (h)
Normal Cell Lines
THLE-2 (Human Liver Epithelial)Enrofloxacin13.11 (µg/L)72
Ciprofloxacin32.03 (µg/L)72
Bovine Peripheral LymphocytesEnrofloxacinInduces cell death at 50, 100, and 150 µg/mL24
Bovine Cumulus CellsEnrofloxacinCytotoxic at 150 µg/mL24
Cancer Cell Lines
A-172 (Human Glioblastoma)Ciprofloxacin388.624
308.948
259.372
A549 (Human Lung Carcinoma)Ciprofloxacin~133.3 (µg/mL)Not Specified
HepG2 (Human Liver Carcinoma)Ciprofloxacin~60.5 (µg/mL)Not Specified
K562 (Human Myelogenous Leukemia)CiprofloxacinNot SpecifiedNot Specified
KG1-a (Human Myelogenous Leukemia)CiprofloxacinNot SpecifiedNot Specified
MCF-7 (Human Breast Adenocarcinoma)CiprofloxacinNot SpecifiedNot Specified

Antimicrobial Performance Comparison

The primary application of enrofloxacin and its comparators is their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are crucial parameters for evaluating the efficacy of antibiotics against specific pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while MBC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.[4][5]

Antimicrobial Susceptibility Data (MIC/MBC in µg/mL)
PathogenEnrofloxacin (MIC)Ciprofloxacin (MIC)Florfenicol (MIC)Sulfadimidine (MIC)Enrofloxacin (MBC)Ciprofloxacin (MBC)
Escherichia coli≤ 0.250.016 - >648>320.50.5 - >64
Salmonella spp.0.06 - 0.25Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Pseudomonas aeruginosa1 - 40.25 - >64Not SpecifiedNot SpecifiedNot Specified0.5 - >64
Staphylococcus aureusNot SpecifiedNot SpecifiedNot Specified32 - 512Not SpecifiedNot Specified
Bordetella bronchisepticaNot SpecifiedNot SpecifiedNot Specified0.5 - 8Not SpecifiedNot Specified
Pasteurella multocidaNot SpecifiedNot SpecifiedNot Specified2 - 32Not SpecifiedNot Specified
Haemophilus pleuropneumoniaeNot SpecifiedNot SpecifiedNot Specified8 - 64Not SpecifiedNot Specified
Streptococcus suisNot SpecifiedNot SpecifiedNot Specified>32Not SpecifiedNot Specified

Key Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections detail the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat Adherence incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read end Data Analysis read->end

MTT Assay Experimental Workflow

Single-Cell Gel Electrophoresis (SCGE) or Comet Assay

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software.

Comet_Assay_Workflow cluster_workflow Comet Assay Workflow start Prepare Single-Cell Suspension embed Embed Cells in Agarose start->embed lyse Cell Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electrophorese Electrophoresis unwind->electrophorese stain Neutralize & Stain DNA electrophorese->stain visualize Visualize & Analyze Comets stain->visualize end Quantify DNA Damage visualize->end

Comet Assay Experimental Workflow

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess DNA damage, cytostasis, and cytotoxicity. Micronuclei are small, extranuclear bodies that are formed during cell division from whole chromosomes or chromosome fragments that were not incorporated into the daughter nuclei.

Protocol:

  • Cell Culture and Treatment: Culture cells and expose them to the test compound.

  • Cytochalasin B Addition: Add cytochalasin B, an inhibitor of cytokinesis, to the culture medium to block cell division at the binucleate stage.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

CBMN_Assay_Workflow cluster_workflow CBMN Assay Workflow start Culture & Treat Cells add_cytob Add Cytochalasin B start->add_cytob harvest Harvest & Fix Cells add_cytob->harvest prepare_slides Prepare Slides harvest->prepare_slides stain_slides Stain Slides prepare_slides->stain_slides score Score Micronuclei stain_slides->score end Assess Genotoxicity score->end

CBMN Assay Experimental Workflow

Signaling Pathways Affected by Enrofloxacin

Enrofloxacin's effects on eukaryotic cells are not limited to general cytotoxicity; it also modulates specific signaling pathways.

Inhibition of Topoisomerase II

Similar to its action on bacterial DNA gyrase, enrofloxacin can inhibit mammalian topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[6] This inhibition leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

Topoisomerase_Inhibition_Pathway cluster_pathway Enrofloxacin-Induced Topoisomerase II Inhibition Enrofloxacin Enrofloxacin TopoII Topoisomerase II Enrofloxacin->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Leads to CellCycleArrest Cell Cycle Arrest DNA_DSB->CellCycleArrest Apoptosis Apoptosis DNA_DSB->Apoptosis

Inhibition of Topoisomerase II by Enrofloxacin

Induction of Mitochondrial Apoptosis

Enrofloxacin has been shown to induce apoptosis through the mitochondrial pathway in certain cell types.[7] This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.

Mitochondrial_Apoptosis_Pathway cluster_pathway Enrofloxacin-Induced Mitochondrial Apoptosis Enrofloxacin Enrofloxacin Mitochondria Mitochondria Enrofloxacin->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mitochondrial Apoptosis Pathway

Disruption of Endocrine Signaling

Studies have indicated that enrofloxacin and its metabolite ciprofloxacin can act as endocrine disruptors, affecting reproductive hormone signaling. This can involve alterations in the expression of key genes involved in steroidogenesis.

Endocrine_Disruption_Pathway cluster_pathway Enrofloxacin-Induced Endocrine Disruption Enrofloxacin Enrofloxacin LeydigSertoli Leydig & Sertoli Cells Enrofloxacin->LeydigSertoli Affects GeneExpression Altered Gene Expression (cyp11a1, 3β-HSD, 17β-HSD) LeydigSertoli->GeneExpression Leads to HormoneProduction Decreased Testosterone Production GeneExpression->HormoneProduction ReproductiveToxicity Reproductive Toxicity HormoneProduction->ReproductiveToxicity

Endocrine Disruption Pathway

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Enrofloxacin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Enrofloxacin Methyl Ester, a fluoroquinolone antibiotic derivative. The following procedures are based on established safety protocols for the parent compound, Enrofloxacin, and are intended to ensure the safe handling and disposal of its methyl ester derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Isolate all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and rinse water from cleaning contaminated glassware.

  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[1] Keep it in its original container or a clearly labeled, compatible waste container.[1]

2. Container Management:

  • Ensure the waste container is in good condition and compatible with the chemical.

  • The container must be securely sealed to prevent leaks or spills.

  • Label the container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's waste management program.

3. Spill and Contamination Cleanup:

  • In the event of a spill, carefully sweep up any solid material to avoid dust generation.[2]

  • For liquid spills, absorb the material with an inert absorbent.

  • Clean the affected area thoroughly.

  • All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure and accessible only to authorized personnel.[1]

5. Final Disposal:

  • This compound waste must be disposed of through an approved hazardous waste disposal facility.[1][3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [2][4][5] Enrofloxacin is very toxic to aquatic life with long-lasting effects.[6]

Chemical and Physical Properties of Enrofloxacin

While specific data for this compound is limited, the properties of the parent compound, Enrofloxacin, provide a useful reference.

PropertyValue
Molecular Formula C₁₉H₂₂FN₃O₃[7]
Molecular Weight 359.39 g/mol
Appearance Pale yellow crystals[7]
Melting Point 219-221 °C[7]
Solubility Slightly soluble in water at pH 7.[7] Soluble in organic solvents like DMSO and DMF.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate container Step 3: Secure in a Labeled, Compatible Container segregate->container spill_check Spill or Contamination? container->spill_check cleanup Step 4: Perform Spill Cleanup (Collect all contaminated materials) spill_check->cleanup Yes storage Step 5: Store in Designated Hazardous Waste Area spill_check->storage No cleanup->storage ehs Step 6: Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Step 7: Professional Disposal via Approved Facility ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.